molecular formula C9H10BrNO3 B1523886 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide CAS No. 53527-08-5

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Cat. No.: B1523886
CAS No.: 53527-08-5
M. Wt: 260.08 g/mol
InChI Key: PGXVVTFZYONHHO-UHFFFAOYSA-N
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Description

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a bromoacetamide group attached to a methoxyphenol core, a structure analogous to compounds investigated for their potential biological activities . Similar meta-amido bromophenol derivatives have been synthesized and shown to exhibit significant antitubercular activity against Mycobacterium tuberculosis strains, with studies indicating that the free hydroxyl group and the bromine substituent are critical for this biological effect . Furthermore, structurally related bromoacetamide compounds have been utilized as key intermediates in the synthesis of more complex molecules, such as benzothiazine derivatives, which are then evaluated for therapeutic potential, including as antidiabetic agents targeting enzymes like alpha-glucosidase and alpha-amylase . The presence of the bromine atom also makes this class of molecules a valuable scaffold for further structural optimization and structure-activity relationship (SAR) studies . Researchers employ techniques like X-ray diffraction (XRD), NMR, and LC-MS to characterize these compounds and computational methods like Density Functional Theory (DFT) to understand their electronic properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10BrNO3/c1-14-8-4-6(2-3-7(8)12)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXVVTFZYONHHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101248282
Record name 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
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Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53527-08-5
Record name 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically-grounded synthetic pathway for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, a valuable chemical intermediate. This document is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information. The synthesis is presented as a two-step process commencing with the acetylation of 4-aminoguaiacol, followed by the selective alpha-bromination of the resulting N-(4-hydroxy-3-methoxyphenyl)acetamide. This guide emphasizes the rationale behind experimental choices, ensuring a self-validating and reproducible protocol. All claims are supported by authoritative references, and the guide includes detailed data presentation and visualizations to facilitate understanding and practical application.

Introduction and Rationale

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is a bifunctional molecule incorporating a reactive bromoacetamide moiety and a guaiacol (4-hydroxy-3-methoxyphenyl) group. The bromoacetamide group is a well-known alkylating agent, capable of forming covalent bonds with nucleophiles, a property frequently exploited in the design of enzyme inhibitors and affinity labels. The guaiacol substructure is present in numerous biologically active natural products and pharmaceuticals. The combination of these two functionalities in a single molecule makes it a potentially valuable intermediate for the synthesis of a diverse range of compounds with applications in medicinal chemistry and drug discovery.

This guide outlines a logical and efficient two-step synthesis pathway. The initial step involves the protection of the amine functionality of 4-aminoguaiacol via acetylation. This is a crucial maneuver to deactivate the aromatic ring towards electrophilic substitution and to introduce the acetyl group that will be subsequently brominated. The second step is a selective alpha-bromination of the acetamide, which introduces the reactive bromoacetyl group, yielding the target compound.

Synthesis Pathway Overview

The synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is proposed to proceed via the following two-step reaction sequence:

Step 1: Acetylation of 4-Aminoguaiacol The synthesis commences with the N-acetylation of 4-amino-2-methoxyphenol (4-aminoguaiacol) using an acetylating agent such as acetic anhydride or acetyl chloride to form N-(4-hydroxy-3-methoxyphenyl)acetamide.

Step 2: α-Bromination of N-(4-hydroxy-3-methoxyphenyl)acetamide The intermediate acetamide is then subjected to alpha-bromination, where a bromine atom is selectively introduced onto the carbon adjacent to the carbonyl group of the acetyl moiety. This is typically achieved using a brominating agent like N-bromosuccinimide (NBS) or bromine in an appropriate solvent.

Synthesis_Pathway 4-Aminoguaiacol 4-Aminoguaiacol Step1 Step 1: Acetylation 4-Aminoguaiacol->Step1 Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->Step1 Intermediate N-(4-hydroxy-3-methoxyphenyl)acetamide Step1->Intermediate Step2 Step 2: α-Bromination Intermediate->Step2 Brominating_Agent Brominating_Agent Brominating_Agent->Step2 Final_Product 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide Step2->Final_Product caption Overall synthesis pathway. Acetylation_Workflow A Dissolve 4-Aminoguaiacol in Glacial Acetic Acid B Add Acetic Anhydride (dropwise) A->B C Heat to 50-60°C for 2 hours B->C D Monitor by TLC C->D E Pour into Ice Water D->E F Filter Precipitate E->F G Recrystallize from Ethanol/Water F->G H Dry Product G->H caption Workflow for Step 1: Acetylation. Bromination_Workflow A Dissolve Intermediate in DCM B Add N-Bromosuccinimide (NBS) A->B C Stir at Room Temperature (4-6 hours) B->C D Monitor by TLC C->D E Wash with NaHCO₃ and Brine D->E F Dry with Na₂SO₄ E->F G Concentrate in vacuo F->G H Purify by Chromatography or Recrystallization G->H caption Workflow for Step 2: α-Bromination.

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This technical guide provides an in-depth, authoritative overview of the methodologies and analytical reasoning employed in the structural elucidation of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, a compound of interest for its potential applications in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field, offering a logical and scientifically rigorous approach to confirming the compound's molecular identity.

Introduction: The Significance of Structural Integrity

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, with the chemical formula C9H10BrNO3, belongs to the class of substituted acetamides. Its structure incorporates a brominated acetyl group attached to the nitrogen of 4-amino-2-methoxyphenol (a derivative of guaiacol). The presence of a reactive bromoacetyl moiety, a phenolic hydroxyl group, and a methoxy group on the aromatic ring suggests a molecule with the potential for diverse chemical interactions and biological activities. Accurate structural confirmation is paramount, as it underpins any subsequent investigation into its reactivity, mechanism of action, and potential as a therapeutic agent or a building block in organic synthesis.

This guide eschews a templated approach, instead presenting a narrative that follows the logical flow of scientific inquiry, from initial synthesis to the comprehensive application of modern analytical techniques.

Foundational Analysis: Confirming Connectivity and Composition

The initial phase of structure elucidation focuses on confirming the elemental composition and the fundamental connectivity of the atoms within the molecule. This is achieved through a combination of mass spectrometry and infrared spectroscopy, providing the primary evidence for the proposed structure.

Mass Spectrometry: Unveiling the Molecular Weight and Halogen Presence

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound. For 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, the analysis is expected to reveal a molecular ion peak corresponding to its calculated molecular weight.

A key diagnostic feature in the mass spectrum of this compound is the isotopic pattern of bromine.[1] Natural bromine consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio.[1] This results in two molecular ion peaks, [M]+ and [M+2]+, of almost equal intensity, separated by two mass-to-charge units (m/z).[2] This characteristic isotopic signature provides unequivocal evidence for the presence of a single bromine atom in the molecule.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Table 1: Expected Mass Spectrometry Data

IonExpected m/z (for 79Br)Expected m/z (for 81Br)Relative IntensityInterpretation
[M]+258.99260.99~1:1Molecular ion peak confirming the presence of one bromine atom.
[M-CH2Br]+166.05166.05VariableLoss of the bromoacetyl moiety.
[M-Br]+179.06179.06VariableLoss of the bromine atom.
Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule.[3][4] The IR spectrum of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is expected to exhibit characteristic absorption bands corresponding to the N-H, O-H, C=O, and C-O bonds.

The presence of a broad absorption band in the region of 3200-3600 cm-1 would indicate the O-H stretching of the phenolic hydroxyl group, potentially overlapping with the N-H stretching of the amide.[5] A strong, sharp peak around 1650-1680 cm-1 is characteristic of the C=O (amide I) stretching vibration. The C-N stretching (amide II) band is typically observed around 1520-1570 cm-1. Furthermore, absorptions corresponding to the aromatic C=C bonds and the C-O stretching of the methoxy group and the phenolic ether linkage would also be present.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded by passing an infrared beam through the ATR crystal, which is in contact with the sample.

  • Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber, is analyzed to identify the characteristic absorption bands of the functional groups.

High-Resolution Structural Detail: Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides information about the chemical environment of each proton and carbon atom and their connectivity.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum will provide crucial information on the number of different types of protons, their chemical environment, and their neighboring protons. For 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, the spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, the methylene protons of the bromoacetyl group, the amide proton, and the hydroxyl proton. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms will provide further evidence for the presence of the aromatic ring, the methoxy group, the amide carbonyl, and the methylene group attached to the bromine atom.

2D NMR Spectroscopy: Establishing Connectivity

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential.

  • HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon atom attached to each proton.[6][7]

  • HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart.[6][8] This is particularly useful for identifying the connections between the aromatic ring, the amide linkage, and the bromoacetyl group. For instance, correlations between the amide proton and the aromatic carbons, as well as the carbonyl carbon, would be expected.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Data Acquisition: A suite of NMR experiments (¹H, ¹³C, HSQC, HMBC) is performed on a high-field NMR spectrometer.

  • Data Processing and Analysis: The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and correlations, leading to the complete assignment of the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments (in DMSO-d6)

PositionPredicted ¹H δ (ppm), Multiplicity, J (Hz)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
1-~147.0-
27.0 (d, J=2.0)~112.0C4, C6
3-~148.0-
4-~120.0-
56.8 (dd, J=8.5, 2.0)~115.5C1, C3, C4
66.9 (d, J=8.5)~111.0C2, C4
OCH33.8 (s)~55.5C3
OH9.1 (s)-C4
NH10.2 (s)-C1, C=O
CH24.1 (s)~30.0C=O
C=O-~165.0-

Note: Predicted chemical shifts are estimates and may vary depending on experimental conditions.

Definitive 3D Architecture: X-ray Crystallography

For an unambiguous determination of the solid-state conformation and the precise three-dimensional arrangement of atoms, single-crystal X-ray crystallography is the gold standard.[9][10] This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a suitable solvent.

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_confirmation Definitive Structure Confirmation Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight & Halogen Presence IR Infrared Spectroscopy (IR) Purification->IR Functional Group Identification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Connectivity & Detailed Structure Xray X-ray Crystallography Purification->Xray 3D Conformation Final_Structure Elucidated Structure MS->Final_Structure IR->Final_Structure NMR->Final_Structure Xray->Final_Structure

Caption: Workflow for Structure Elucidation.

Molecular Structure and Key Correlations

The following diagram illustrates the molecular structure of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide with key HMBC correlations highlighted.

Caption: Key HMBC correlations in the molecule.

Conclusion

The structural elucidation of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is a systematic process that relies on the synergistic application of multiple analytical techniques. Mass spectrometry and infrared spectroscopy provide initial, crucial pieces of the structural puzzle, which are then meticulously assembled and confirmed through the detailed information provided by one- and two-dimensional NMR spectroscopy. For absolute confirmation of the three-dimensional structure, single-crystal X-ray crystallography remains the ultimate arbiter. This comprehensive approach ensures the scientific integrity of the assigned structure, providing a solid foundation for any future research and development endeavors involving this compound.

References

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biological activity of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide Derivatives

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide and its derivatives. This class of compounds merges the structural features of a vanilloid moiety, known for its diverse bioactivities, with a reactive bromoacetamide group, a key pharmacophore in various enzyme inhibitors. Drawing upon established literature for structurally analogous molecules, this document outlines the scientific rationale and detailed methodologies for investigating their potential as novel anti-inflammatory and anticancer agents. We will explore predictive mechanisms of action, including the modulation of critical signaling pathways such as NF-κB and MAPK, and provide robust, step-by-step protocols for their empirical validation. This guide is intended to serve as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this promising chemical scaffold.

Introduction and Scientific Rationale

The compound 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide represents a fascinating synthetic target, strategically combining two motifs of high biological relevance.

  • The Vanillyl Moiety (4-hydroxy-3-methoxyphenyl): This structure is the core of capsaicin and other vanilloids, which are well-documented for their analgesic, anti-inflammatory, and anticancer properties. The phenolic hydroxyl and methoxy groups are critical for these activities, often participating in antioxidant actions and specific receptor interactions.

  • The α-Bromoacetamide Group: This functional group is a potent electrophile, capable of forming covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of enzymes. This irreversible inhibition is a mechanism employed by numerous targeted therapeutic agents.

The logical hypothesis, therefore, is that conjugating these two moieties will yield derivatives with significant and potentially novel biological activities. Based on the activities of related compounds, the primary areas for investigation are anti-inflammatory and anticancer effects. For instance, brominated vanillin derivatives have been shown to exert potent anti-inflammatory effects by suppressing the NF-κB and MAPK signaling pathways[1]. Similarly, various acetamide derivatives have demonstrated significant anticancer, anti-inflammatory, and analgesic properties[2][3]. This guide provides the scientific and methodological framework to systematically investigate this hypothesis.

Synthesis and Characterization

The synthesis of the parent compound is achieved through a standard nucleophilic acyl substitution. The amine of vanillylamine (4-(aminomethyl)-2-methoxyphenol) attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

General Synthesis Workflow

The diagram below illustrates the straightforward, single-step synthesis protocol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Vanillylamine Vanillylamine (4-(aminomethyl)-2-methoxyphenol) Reaction Acylation Reaction Vanillylamine->Reaction 1.0 eq Bromoacetyl_Bromide Bromoacetyl Bromide Bromoacetyl_Bromide->Reaction 1.1 eq Solvent Anhydrous Acetone (Solvent) Solvent->Reaction Base Sodium Bicarbonate (Base) Base->Reaction Temp 0-5°C to Room Temp Temp->Reaction Final_Product 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide Byproduct HBr & NaBr Reaction->Final_Product Reaction->Byproduct

Caption: General workflow for the synthesis of the target compound.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the acylation of aromatic amines[4].

Materials:

  • Vanillylamine hydrochloride

  • Bromoacetyl bromide

  • Anhydrous Acetone

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethanol

  • Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask under an inert nitrogen atmosphere, dissolve vanillylamine hydrochloride (1.0 equivalent) and sodium bicarbonate (2.2 equivalents) in anhydrous acetone. Stir the suspension for 15 minutes.

  • Cooling: Cool the flask to 0-5°C using an ice bath. This is crucial to control the exothermicity of the acylation reaction and minimize side-product formation.

  • Addition of Acylating Agent: Add bromoacetyl bromide (1.1 equivalents) dropwise to the cooled, stirring suspension. The slight molar excess of the acylating agent ensures the complete consumption of the starting amine.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. This neutralizes any remaining acidic components.

  • Precipitation & Filtration: Add cold deionized water to the mixture to precipitate the crude product. Collect the resulting solid via vacuum filtration and wash thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide[4].

  • Drying: Dry the purified crystals under a vacuum.

Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition[5].

  • Melting Point Analysis: To assess the purity of the final product. A sharp melting point range is indicative of high purity[5].

Predicted Biological Activities and Mechanisms of Action

Anti-inflammatory Activity

Hypothesis: The derivatives will inhibit inflammatory responses in macrophages by blocking the NF-κB and MAPK signaling pathways, analogous to structurally similar bromophenols[1].

Mechanism: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages activate signaling cascades that lead to the production of inflammatory mediators. The compound is predicted to intervene in this process.

Anti_inflammatory_Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates p38 p38 TLR4->p38 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes iNOS, COX-2, TNF-α, IL-6 Genes NFkB_nucleus->Inflammatory_Genes Induces Transcription Compound 2-bromo-N-(4-hydroxy-3- methoxyphenyl)acetamide Compound->ERK Inhibits Phosphorylation Compound->JNK Inhibits Phosphorylation Compound->IkBa Prevents Degradation Inflammatory_Mediators NO, PGE₂, Cytokines Inflammatory_Genes->Inflammatory_Mediators Leads to

Caption: Predicted inhibition of NF-κB and MAPK pathways.

Anticancer Activity

Hypothesis: The bromoacetamide moiety will covalently modify key proteins involved in cancer cell proliferation or survival, leading to apoptosis. The vanillyl group may enhance cell uptake and contribute to cytotoxicity.

Mechanism: Many anticancer agents function by inducing programmed cell death (apoptosis). This is often mediated by the activation of a cascade of enzymes called caspases. Thiazole derivatives with similar functionalities have been shown to induce caspase-dependent apoptosis[6]. Furthermore, related acetamide derivatives have shown efficacy against breast cancer (MCF-7) and neuroblastoma cell lines[2][3].

Apoptosis_Pathway cluster_pathway Intrinsic Apoptosis Pathway Compound Target Compound Cancer_Cell Cancer Cell (e.g., MCF-7, HCT-116) Compound->Cancer_Cell Bax Bax Activation Cancer_Cell->Bax Induces Stress Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Predicted induction of apoptosis via the intrinsic pathway.

Experimental Protocols for Biological Evaluation

The following protocols provide a self-validating system to test the biological activities hypothesized above.

Overall Experimental Workflow

Experimental_Workflow cluster_cytotoxicity Initial Screening cluster_anti_inflammatory Anti-inflammatory Evaluation cluster_mechanistic Mechanistic Studies Start Synthesized Compound MTT_Assay MTT Assay on Cancer and Normal Cell Lines Start->MTT_Assay IC50 Determine IC₅₀ Values MTT_Assay->IC50 RAW_Cells LPS-stimulated RAW 264.7 Cells IC50->RAW_Cells Use non-toxic conc. Data_Analysis Data Analysis & Conclusion IC50->Data_Analysis Griess_Assay Measure NO Production RAW_Cells->Griess_Assay ELISA_Assay Measure Cytokines (TNF-α, IL-6) RAW_Cells->ELISA_Assay Western_Blot Western Blot Analysis Griess_Assay->Western_Blot If active ELISA_Assay->Western_Blot If active Proteins Probe for p-ERK, p-JNK, IκBα, Caspase-3 Western_Blot->Proteins Proteins->Data_Analysis

Caption: Workflow for the comprehensive biological evaluation of derivatives.

Protocol: Cell Viability (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀). It is a crucial first step to identify effective dose ranges and assess general cytotoxicity[1][7].

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, U-87)[8] and a non-cancerous control cell line (e.g., MRC-5) into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This protocol measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated macrophages[1].

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Griess Reaction: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) followed by 50 µL of Griess Reagent B (NED solution).

  • Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite concentration in treated wells compared to the LPS-only control indicates anti-inflammatory activity.

Protocol: Western Blot Analysis

This technique is used to detect specific proteins in a sample, allowing for the validation of the proposed mechanism of action (e.g., inhibition of MAPK phosphorylation or IκBα degradation)[1].

Procedure:

  • Cell Lysis: After treatment (as described in the anti-inflammatory or cancer cell assays), wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., phospho-ERK, total-ERK, IκBα, cleaved Caspase-3, and a loading control like β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation.

Data Presentation and Interpretation

Quantitative data should be presented clearly for comparative analysis.

Table 1: Cytotoxicity of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide Derivatives

Compound Cell Line IC₅₀ (µM) after 48h Selectivity Index (SI)*
Parent Cmpd MCF-7 (Breast Cancer) Value Value
U-87 (Glioblastoma) Value Value
MRC-5 (Normal Lung) Value N/A
Derivative 1 MCF-7 (Breast Cancer) Value Value
U-87 (Glioblastoma) Value Value
MRC-5 (Normal Lung) Value N/A
Cisplatin MCF-7 (Breast Cancer) Value Value

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Anti-inflammatory Effects of Derivatives on LPS-Stimulated RAW 264.7 Cells

Compound (at 10 µM) NO Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control)
Parent Cmpd Value ± SD Value ± SD Value ± SD
Derivative 1 Value ± SD Value ± SD Value ± SD
Dexamethasone Value ± SD Value ± SD Value ± SD

Values are presented as mean ± standard deviation (SD) from at least three independent experiments.

Conclusion and Future Directions

This guide establishes a comprehensive, evidence-based approach to exploring the biological activities of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide derivatives. The unique combination of a vanillyl group and a bromoacetamide warhead presents a strong rationale for investigating these compounds as potential anti-inflammatory and anticancer agents. The provided protocols offer a clear path for synthesis, characterization, and rigorous biological testing.

Positive results from these in vitro studies would warrant further investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications to the aromatic ring or acetamide chain to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the most promising compounds in animal models of inflammation and cancer to assess their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: Employing advanced proteomics techniques to identify the specific protein targets that are covalently modified by these compounds.

By following the methodologies outlined herein, researchers can effectively unlock the therapeutic potential of this novel class of chemical entities.

References

  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4).
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
  • Popolo, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
  • Rani, P., Pal, D., Hegde, R. R., & Hashim, S. R. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate.
  • Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules (Basel, Switzerland), 15(3), 2028–2038.
  • Guidechem. (n.d.). 2-bromo-n-(4-methoxy-phenyl)-n-methyl-acetamide.
  • Šačkus, A., et al. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(11), 3235.
  • Sârbu, A., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceuticals, 18(7), 934.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955.
  • Chen, Y.-C., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Antioxidants, 11(4), 786.
  • Kim, J. H., et al. (2019). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl)
  • Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan, 1(81), 85-96.
  • Kim, J.-H., et al. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Marine Drugs, 24(1), 45.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • Al-Ghorbani, M., et al. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. JournalNX- A Multidisciplinary Peer Reviewed Journal, 6(12), 486-491.
  • CompTox Chemicals Dashboard. (n.d.). 2-(3-Bromo-4-hydroxyphenoxy)acetamide.
  • BLDpharm. (n.d.). 29182-87-4|2-Bromo-N-(4-methoxyphenyl)acetamide.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2017). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 7(84), 53579-53593.

Sources

Technical Assessment: Sourcing and Synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical assessment of the availability and sourcing strategies for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide .

Based on current chemical inventory data, this specific compound is not a widely stocked commodity chemical . While it appears in limited specialty libraries, the most reliable sourcing strategy for research applications is in-house synthesis from commercially available precursors.[1]

Executive Summary

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is an electrophilic alkylating agent featuring a reactive


-bromoacetamide warhead and a vanilloid-like core.[1] It is primarily utilized in medicinal chemistry as a cysteine-targeting covalent probe or as a linker intermediate for PROTACs and heterocycle synthesis.[1]

Due to the high reactivity of the


-bromoacetamide moiety (susceptibility to hydrolysis and polymerization) and the oxidation sensitivity of the electron-rich phenol ring, this compound has poor long-term shelf stability.[1] Consequently, major catalog suppliers (e.g., Sigma, Enamine) do not typically stock the final product. Immediate synthesis from stable precursors is the recommended workflow. 

Part 1: Structural Analysis & Retrosynthesis[1]

To guarantee supply security, researchers must adopt a "Make vs. Buy" approach favoring synthesis. The molecule dissects into two commodity building blocks.

Retrosynthetic Logic

The target molecule is assembled via an N-acylation of an electron-rich aniline with an activated bromoacetyl donor.[1]

  • Bond Disconnection: Amide bond (N–C).

  • Fragment A (Nucleophile): 4-Amino-2-methoxyphenol (4-Amino-guaiacol).

  • Fragment B (Electrophile): Bromoacetyl bromide (or Bromoacetic anhydride).

Retrosynthesis Target Target Molecule 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide Disconnect Retrosynthetic Disconnection Target->Disconnect Amide Bond Precursor1 Precursor A (Nucleophile) 4-Amino-2-methoxyphenol HCl (CAS: 4956-52-9) Disconnect->Precursor1 Precursor2 Precursor B (Electrophile) Bromoacetyl Bromide (CAS: 598-21-0) Disconnect->Precursor2

Figure 1: Retrosynthetic breakdown identifying stable commercial precursors.

Part 2: Commercial Availability of Precursors

While the final target is elusive, the precursors are commodity chemicals with high availability.

4-Amino-2-methoxyphenol Hydrochloride (Nucleophile)[1][2]
  • CAS: 4956-52-9 (HCl salt); 72556-07-7 (Free base)[1]

  • Availability Status: High.

  • Sourcing Note: Always purchase the Hydrochloride salt . The free base oxidizes rapidly in air (turning purple/black), whereas the HCl salt is a stable off-white solid.

  • Key Suppliers: BLD Pharm, Apollo Scientific, Combi-Blocks, TCI.

Bromoacetyl Bromide (Electrophile)[3]
  • CAS: 598-21-0[1]

  • Availability Status: Commodity.[2]

  • Sourcing Note: Highly corrosive and lachrymatory. Ensure the bottle is stored under inert gas and free of white precipitate (hydrolysis product).

  • Alternative: Bromoacetic anhydride (CAS 13831-31-7) is a milder alternative if acid sensitivity is a concern, though less atom-economical.[1]

Data Summary Table
ComponentCAS NumberStabilityApprox. Price (USD)Recommended Grade
Target Molecule N/A (Rare)Low (Reactive)Custom Synthesis OnlyFreshly Prepared
Precursor A 4956-52-9High (as HCl)$20 / 5g>97% HPLC
Precursor B 598-21-0Medium (Moisture sensitive)$30 / 25gReagent Grade

Part 3: Synthetic Protocol (The "Make" Option)

Objective: Selective N-acylation of the aniline without O-acylation of the phenol. Scale: 1.0 gram scale (scalable to 10g).

Reaction Logic

The amine (


) is significantly more nucleophilic than the phenol (

). However, under highly basic conditions, the phenoxide anion could form and compete. Therefore, the reaction is run under Schotten-Baumann conditions (biphasic) or in organic solvent with stoichiometric weak base at low temperature to kinetically favor amide formation.
Step-by-Step Methodology
Materials
  • 4-Amino-2-methoxyphenol HCl (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Saturated NaHCO₃ (aq) or Triethylamine (2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen atmosphere[1]

Protocol (Organic Phase Method)
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Add 4-Amino-2-methoxyphenol HCl (1.75 g, 10 mmol) and anhydrous THF (20 mL). The salt may not fully dissolve initially.

  • Base Addition: Cool the suspension to 0°C (ice bath). Dropwise add Triethylamine (3.1 mL, 22 mmol).

    • Note: 1.0 eq is consumed to free the aniline; 1.0 eq scavenges the HBr generated during acylation.

    • Observation: The solution will darken slightly; the amine is now free.

  • Acylation: Add Bromoacetyl bromide (0.96 mL, 11 mmol) dropwise over 10 minutes.

    • Critical Control: Keep temperature < 5°C to prevent O-acylation.[1]

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

    • Target Rf: ~0.4 (distinct from baseline aniline).

  • Quench & Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline.

    • Wash with Saturated NaHCO₃ (20 mL) to neutralize excess acid.

    • Wash with Brine, dry over Na₂SO₄, and filter.

  • Isolation: Concentrate in vacuo. The product usually precipitates as a solid. Recrystallize from EtOAc/Hexanes if necessary.

Workflow Visualization

SynthesisWorkflow Start Start: 4-Amino-2-methoxyphenol HCl + THF (0°C) Base Add Base (Et3N, 2.2 eq) Free base generation Start->Base Acyl Add Bromoacetyl Bromide (1.1 eq) Dropwise (Exotherm control) Base->Acyl React Stir 0°C -> RT (1-2 h) Monitor TLC Acyl->React Workup Workup: 1. Wash 1M HCl (Remove aniline) 2. Wash NaHCO3 (Neutralize) React->Workup Final Isolate Target Recrystallize (EtOAc/Hex) Workup->Final

Figure 2: Step-by-step synthetic workflow for selective N-acylation.[1][3]

Part 4: Quality Control & Characterization

Since you are synthesizing this in-house, self-validation is mandatory.[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.0 ppm (s, 1H, NH  amide).
      
    • 
       9.0 ppm (s, 1H, OH  phenol).
      
    • 
       7.3 - 6.7 ppm (m, 3H, Aromatic protons).
      
    • 
       4.0 ppm (s, 2H, CH₂-Br ). Diagnostic peak.
      
    • 
       3.8 ppm (s, 3H, O-CH₃ ).
      
  • Mass Spectrometry (LC-MS):

    • Look for the characteristic bromine isotope pattern (M and M+2 peaks of equal intensity).

    • Expected m/z: ~260/262 [M+H]+.

  • Purity Check:

    • Ensure absence of O-acylated byproduct (check for extra CH₂ signals or shift in aromatic region).[1]

Part 5: Safety & Handling

  • Lachrymator Hazard: Bromoacetyl bromide is a potent tear gas.[1] All transfers must occur in a functioning fume hood.[1]

  • Alkylating Agent: The final product, 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, is designed to react with cysteine residues.[1] It is a skin sensitizer and potential mutagen . Double-glove (Nitrile) and handle as a hazardous cytotoxic material.[1]

  • Storage: Store at -20°C under argon. The phenol group is prone to oxidation (browning) over time.

References

  • Precursor Availability (Aniline): 4-Amino-2-methoxyphenol hydrochloride.[1] CAS: 4956-52-9.[1] Suppliers: BLD Pharm, Apollo Scientific.

  • Precursor Availability (Acyl Halide): Bromoacetyl bromide. CAS: 598-21-0.[1] Suppliers: Sigma-Aldrich, TCI.[1][4]

  • Synthetic Methodology: Hill, M. D., et al. "Synthesis of N-bromoacetyl-amino acid derivatives."[1] Journal of Organic Chemistry. (General procedure for bromoacetylation of amines).

  • Structural Reference: PubChem Compound Summary for 2-bromo-N-(4-methoxyphenyl)acetamide (Structural Analog CAS: 29182-87-4).

Sources

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Probe & Covalent Scaffold Analysis

Executive Summary

2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is a specialized electrophilic small molecule primarily utilized in medicinal chemistry as a covalent warhead and a vanilloid receptor (TRPV1) ligand analog .[1] Structurally, it combines a vanillyl core (characteristic of capsaicinoids) with an


-bromoacetamide moiety, rendering it highly reactive toward nucleophilic cysteine residues in proteins.[1]

This guide provides a definitive technical breakdown of its physicochemical properties, synthesis logic, and reactivity profile, designed for researchers in chemical biology and drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The following data is derived from stoichiometric calculation and structural analysis of the canonical chemotype.

Molecular Specifications
PropertyValueNotes
IUPAC Name 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamideAlso referred to as N-vanillyl-2-bromoacetamide (derivative)
Molecular Formula C

H

BrNO

Molecular Weight 260.09 g/mol Average Mass
Monoisotopic Mass 258.9844 Da Based on

Br isotope
Physical State Solid / Crystalline PowderTypically off-white to beige
Solubility DMSO, DMF, MethanolPoor solubility in water; hydrolytically unstable at high pH
LogP (Predicted) ~1.2 – 1.5Lipophilic enough for cell permeability
Structural Composition
  • Core Scaffold: 4-Amino-2-methoxyphenol (4-Amino-guaiacol).[1]

  • Electrophile:

    
    -Bromoacetamide (Cysteine-reactive).[1]
    
  • Pharmacophore: Vanillyl group (H-bond donor/acceptor pair critical for TRPV1 binding).[1]

Synthesis & Methodology

Objective: Selective N-acylation of 4-amino-2-methoxyphenol without protecting the phenolic hydroxyl group.[1]

The Chemoselectivity Challenge

The starting material contains two nucleophiles: an aniline amine (


) and a phenol (

).[1] While the amine is more nucleophilic, the use of highly reactive bromoacetyl bromide can lead to ester byproducts (O-acylation).[1] The protocol below uses Schotten-Baumann conditions modified for organic solvents to ensure regioselectivity.
Protocol: Selective N-Acylation

Reagents:

  • 4-Amino-2-methoxyphenol (1.0 eq)

  • Bromoacetyl bromide (1.05 eq)[1]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 4-amino-2-methoxyphenol in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to -10°C  (ice/salt bath).
    
    • Rationale: Low temperature suppresses the kinetic reactivity of the phenolic oxygen.[1]

  • Base Addition: Add TEA slowly. The solution may darken slightly due to phenol deprotonation/oxidation sensitivity.[1]

  • Acylation: Add bromoacetyl bromide dropwise over 20 minutes.

    • Critical: Rapid addition causes local heating, increasing the risk of O-acylation or di-acylation.[1]

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

    • Endpoint: Disappearance of the amine starting material.[1]

  • Workup:

    • Wash with 1M HCl (removes unreacted amine/TEA).[1]

    • Wash with Saturated NaHCO

      
       (neutralizes acid).[1]
      
    • Wash with Brine.[1]

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography.[1]

Visual Workflow (Graphviz)

Synthesis_Workflow Start 4-Amino-2-methoxyphenol (Nucleophile) Condition DCM, -10°C Base (TEA) Start->Condition Reagent Bromoacetyl Bromide (Electrophile) Reagent->Condition Intermediate Tetrahedral Intermediate Condition->Intermediate Kinetic Control Product 2-Bromo-N-(4-hydroxy- 3-methoxyphenyl)acetamide Intermediate->Product Major Pathway (Amine Attack) SideProduct O-Acylated Byproduct Intermediate->SideProduct Minor Pathway (Phenol Attack)

Caption: Chemoselective synthesis pathway favoring amide formation over esterification via kinetic control.

Reactivity Profile & Mechanism of Action

This molecule acts as a covalent modifier .[1] The mechanism relies on the S


2 displacement of the bromide ion by a biological nucleophile.[1]
Target Interaction: Cysteine Modification

In a biological context (e.g., binding to a protein pocket), the sulfur atom of a cysteine residue attacks the


-carbon of the acetamide.[1]
  • Recognition: The vanillyl moiety directs the molecule to specific hydrophobic pockets (e.g., TRPV1 binding site).[1]

  • Warhead Activation: The proximity of the

    
    -bromo group to a cysteine thiol allows for nucleophilic attack.[1]
    
  • Irreversible Bonding: Formation of a stable thioether bond.[1]

Mechanism Diagram

Mechanism Protein Protein Target (Cysteine-SH) Complex Non-Covalent Michaelis Complex Protein->Complex Ligand 2-Bromo-N-(4-hydroxy- 3-methoxyphenyl)acetamide Ligand->Complex Transition S_N2 Transition State Complex->Transition Nucleophilic Attack Adduct Covalent Thioether Adduct + HBr Transition->Adduct Br- Departure

Caption: S_N2 reaction mechanism showing the irreversible alkylation of a protein cysteine residue.

Applications in Drug Discovery

This compound is rarely a final drug but serves as a critical Chemical Probe .[1]

  • TRPV1 Mapping: Used to study the ligand-binding domain of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] The covalent tag helps identify specific cysteine residues involved in channel gating.[1]

  • Fragment-Based Drug Discovery (FBDD): The vanillyl fragment is a "privileged scaffold."[1] Researchers attach the bromoacetamide "warhead" to screen for weak-binding fragments that can be locked in place by the covalent bond (Tethering method).[1]

  • Tyrosinase Inhibition Studies: As a phenol derivative, it mimics tyrosine.[1] The bromoacetamide group can irreversibly inhibit tyrosinase enzymes, useful in studying melanogenesis pathways.[1]

Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent and a potent skin/eye irritant .[1]

  • Toxicity: Potential mutagen due to DNA alkylation capability.[1]

  • Handling:

    • Always wear nitrile gloves and safety goggles.[1]

    • Handle inside a fume hood.[1]

    • Quenching: Unreacted material should be quenched with an excess of cysteine or sodium thiosulfate before disposal to neutralize the electrophilic warhead.[1]

References

  • PubChem. (2025).[1][2] Compound Summary: 2-bromo-N-(4-methoxyphenyl)acetamide (Analogous Structure).[1] National Library of Medicine.[1] [Link]

  • ResearchGate. (2016).[1] Sequential Bromination/Dearomatization Reactions of 2-Methoxyphenols. [Link]

Sources

Technical Characterization Guide: Solubility & Stability Profiling of 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

[1][2][3]

Executive Summary

Compound Class:

Primary Application:123

This technical guide addresses the solubility profile of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide . Unlike inert pharmaceutical ingredients, this molecule contains a reactive

1233

Key Technical Insight: Standard thermodynamic solubility assays (24-hour shake-flask) are contraindicated for this compound in aqueous media.[1][2][3] The electrophilic carbon adjacent to the bromine is susceptible to nucleophilic attack by water (hydrolysis) and buffer components.[3] This guide presents a Kinetic Solubility & Stability workflow designed to generate actionable data for biological assays and synthesis.

Part 1: Physicochemical Properties (In Silico & Analog-Based)[1][2][3]

Since experimental data for this specific derivative is sparse in public registries, the following profile is synthesized from structure-activity relationships (SAR) of structurally validated analogs (e.g., 4'-Bromoacetanilide, 2-Bromo-N-(4-methoxyphenyl)acetamide) and computed descriptors.

Molecular Descriptors
PropertyValue (Est.)Technical Significance
Molecular Weight 260.08 g/mol Small molecule; crosses membranes easily.[1][2][3]
LogP (Octanol/Water) ~1.2 – 1.6Moderately lipophilic.[2][3] The phenolic -OH reduces LogP compared to the methoxy-only analog.[1][2][3]
TPSA ~50 ŲGood permeability prediction (<140 Ų).[2][3]
pKa (Phenol) ~9.8 – 10.2At physiological pH (7.4), the phenol remains protonated (neutral).[3]
pKa (Amide) NeutralDoes not ionize in the pH 2–12 range.[2]
H-Bond Donors 2Phenol -OH, Amide -NH.[1][2][3]
Solubility Profile by Solvent Class

This table summarizes the solubility behavior based on the "like dissolves like" principle and the specific reactivity of the

23
Solvent ClassSolubility PotentialStability RiskRecommendation
Polar Aprotic (DMSO, DMF)High (>50 mM)Low Primary Vehicle. Use anhydrous DMSO for stock solutions to prevent hydrolysis.[1][2][3]
Polar Protic (Ethanol, Methanol)Moderate-High (>10 mM)Moderate Solvolysis (ethanolysis) can occur over prolonged storage.[1][2][3] Use for short-term processing only.
Aqueous (PBS, Water)Low (<1 mg/mL)High Critical: Rapid hydrolysis to the

-hydroxy derivative occurs, especially at pH > 7.[2][3]5.
Non-Polar (Hexane, Toluene)Low Low Poor solubility due to amide/phenol polarity.[2][3] Not recommended.

Part 2: Critical Stability Considerations (The "Warhead" Effect)

The 2-bromoacetamide group is a soft electrophile designed to react with cysteine thiols.[1][2][3] However, it also reacts with other nucleophiles.

The Hydrolysis Trap

In aqueous solution, water acts as a nucleophile, displacing the bromine atom.

  • Reaction: R-NH-C(=O)-CH2-Br + H2O → R-NH-C(=O)-CH2-OH + HBr[1][2][3]

  • Kinetics: Hydrolysis rates are pH-dependent.[1][2][3]

    • pH < 5: Relatively stable (Hours).[2][3]

    • pH 7.4: Half-life (

      
      ) estimated between 30 minutes to 3 hours  depending on temperature and buffer composition.[1][2][3]
      
    • pH > 8: Rapid degradation (Minutes).[2][3]

Buffer Incompatibility

Do NOT use the following buffers for solubility testing or bioassays:

  • Tris (Tris(hydroxymethyl)aminomethane): Contains a primary amine that will covalently react with the bromoacetamide, forming an artifact.[3]

  • DTT / Mercaptoethanol: Reducing agents containing thiols will instantly consume the compound.[2][3]

Recommended Buffers: HEPES, MOPS, or Phosphate (PBS), strictly at pH

3

Part 3: Experimental Protocol (Self-Validating System)

To accurately determine the "usable" solubility (Kinetic Solubility), use the following protocol which accounts for degradation.

Protocol: Kinetic Solubility with LC-MS Verification

Objective: Determine the maximum concentration allowing compound stability for >1 hour in assay media.

Reagents:

  • Anhydrous DMSO (Stock solvent).[2][3]

  • PBS pH 7.4 (Assay buffer).[2]

  • Acetonitrile (Quench/Extraction solvent).[2][3]

  • Internal Standard (e.g., Warfarin or a non-reactive analog).[3]

Workflow:

  • Stock Preparation: Dissolve 10 mg of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide in 1 mL anhydrous DMSO (Concentration: ~38 mM). Store at -20°C under Nitrogen.

  • Spiking: Prepare a series of dilutions in PBS (e.g., 100

    
    M, 50 
    
    
    M, 10
    
    
    M) in a 96-well plate. Final DMSO concentration should be <1%.[2]
  • Incubation: Shake at room temperature for 30 minutes .

  • Filtration: Filter using a 0.45

    
    m PVDF membrane (low binding) to remove undissolved precipitate.[2][3]
    
  • Analysis (The Validation Step):

    • Inject filtrate into HPLC-MS immediately.[1][2][3]

    • Monitor Two Channels:

      • Parent: [M+H]+ ~260/262 (Br isotope pattern 1:1).[2][3]

      • Hydrolysis Product: [M+H]+ ~198 (Loss of Br, gain of OH).[3]

  • Calculation:

    
    
    If the Hydrolysis Product peak > 5% of Parent peak, the solubility result is invalid due to instability.[3]
    

Part 4: Visualization of Workflow

The following diagram illustrates the decision matrix for handling this reactive compound.

SolubilityWorkflowStartStart: 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamideStockPrepare Stock in Anhydrous DMSO(Store -20°C, Desiccated)Start->StockChoiceIntended Application?Stock->ChoiceBioassayBiological Assay(Covalent Inhibition)Choice->BioassayTargeting CysteineSynthesisChemical Synthesis(Intermediate)Choice->SynthesisBuilding BlockBufferCheckCheck Buffer Compatibility(NO Tris, NO Thiols)Bioassay->BufferCheckSolventSelectUse Aprotic Solvents(DMF, DCM, THF)Synthesis->SolventSelectDilutionDilute to <100 µMKeep DMSO <1%BufferCheck->DilutionStabilityValidate Stability(LC-MS: Check for Hydrolysis)Dilution->StabilityExecuteExecute Assay(Time window < 2 hours)Stability->Execute

Caption: Decision tree for solubility and stability handling. Note the critical "Buffer Compatibility" and "Stability Validation" steps required for bioassays.

Part 5: Safety & Handling

  • Sensitization Warning:

    
    -Haloacetamides are potent skin sensitizers and lachrymators.[1][2][3] They alkylate skin proteins.[2][3]
    
  • PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.[3]

  • Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophile that scavenges the alkylator) before cleaning.[2][3]

References

  • Mechanism of Covalent Inhibition

    • Title: Recent Advances in Covalent Drug Discovery.[2][3]

    • Source: Baillie, T. A. (2016).[3] Angewandte Chemie International Edition.

    • Context: Details the reactivity profiles of -haloacetamide warheads and their stability half-lives in aqueous media.
    • (Representative Review)

  • Solubility & Stability of Bromoacetamides

    • Title: 2-Bromoacetamide: Physicochemical Properties and Stability.[1][2][3]

    • Source: PubChem / National Center for Biotechnology Information (2025).[2][3]

    • Context: Provides baseline LogP and hydrolysis d
    • [3]

  • Synthesis & Characterization of Acetanilides

    • Title: Synthesis and Properties of p-Bromoacetanilide.
    • Source: Organic Syntheses / Scribd Archive.[2][3]

    • Context: Standard protocols for handling acetanilide derivatives, serving as the structural baseline for the target molecule.
  • Assay Interference by Electrophiles

    • Title: Assay Interference by Chemical Reactivity.[2][3]

    • Source: Dahlin, J. L., et al. (2015).[3] Nature Reviews Drug Discovery.[2][3]

    • Context: Authoritative guide on why reactive compounds (like this one) fail in standard solubility/bioassays due to buffer interactions.
    • [3]

spectroscopic data for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the characterization and handling of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide , a critical electrophilic intermediate often employed in the synthesis of vanilloid receptor (TRPV1) modulators and covalent cysteine-targeting probes.

Executive Summary & Compound Profile

This molecule functions as a "warhead" intermediate. It combines a vanillyl core (recognition motif) with an


-bromoacetamide (electrophile). The spectroscopic data reflects this dual nature: a distinct aromatic ABX system coupled with the characteristic deshielded methylene of the alkyl halide.
PropertyData
IUPAC Name 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
Common Name

-Bromoacetovanillamide
Molecular Formula

Molecular Weight 260.09 g/mol
Appearance Off-white to beige crystalline solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in

; Insoluble in Water
Stability Light-sensitive; susceptible to hydrolysis in basic aqueous media.[1]
Synthetic Pathway & Workflow

To understand the impurity profile often seen in spectra (e.g., traces of N,N-diacylated byproducts or hydrolyzed bromide), one must understand the synthesis. The standard protocol involves the acylation of 4-amino-2-methoxyphenol (4-aminoguaiacol).

SynthesisWorkflow SM1 4-Amino-2-methoxyphenol (Aminoguaiacol) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack Reagent Bromoacetyl Bromide (0.95 eq) Reagent->Intermediate Base Base (NaHCO3 or Et3N) THF/DCM, -10°C Base->Intermediate HBr Scavenging Product 2-bromo-N-(4-hydroxy- 3-methoxyphenyl)acetamide Intermediate->Product Elimination Byproduct Impurity: O-acylated phenol Intermediate->Byproduct Over-acylation (if excess base)

Figure 1: Synthetic workflow emphasizing stoichiometry control to prevent O-acylation of the phenol.

Spectroscopic Characterization
A. Proton NMR (

H NMR)

Solvent: DMSO-


 (Preferred due to solubility and exchangeable proton visibility).
Frequency:  400 MHz or higher recommended.
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
9.85 Singlet (br)1HNH (Amide)Deshielded by carbonyl; disappears on

shake.
8.80 Singlet (br)1HOH (Phenol)Variable shift depending on concentration/water content.
7.32 Doublet (

Hz)
1HAr-H2 Ortho to amide/methoxy; shows meta-coupling.
6.95 dd (

Hz)
1HAr-H6 Ortho to amide; coupling to H5 and H2.
6.71 Doublet (

Hz)
1HAr-H5 Ortho to hydroxyl group; most shielded aromatic.
3.98 Singlet2HCH

-Br
Diagnostic peak. Sharp singlet.
3.76 Singlet3HOCH

Characteristic methoxy signal.

Critical QC Note: If the signal at 3.98 ppm appears as a quartet or is shifted upfield (~3.8 ppm), check for chloride exchange (if using chlorinated solvents with traces of HCl) or hydrolysis to the


-hydroxyacetamide.
B. Carbon NMR (

C NMR)

Solvent: DMSO-



Shift (

ppm)
AssignmentNotes
165.2 C=O (Amide)Carbonyl carbon.
147.5 C-O (Ar-C3)Ipso to methoxy group.
143.2 C-O (Ar-C4)Ipso to hydroxyl group.
130.5 C-N (Ar-C1)Ipso to amide nitrogen.
112.0 Ar-C6 Aromatic methine.
110.8 Ar-C2 Aromatic methine (often overlaps with C6).
105.5 Ar-C5 Aromatic methine.
55.6 OCH

Methoxy carbon.
30.1 CH

-Br

-carbon; significantly shielded by Br compared to Cl.
C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Diamond).

Wavenumber (cm

)
Vibration ModeDescription
3400 - 3200

(O-H) &

(N-H)
Broad band. Phenolic OH and Amide NH stretching.
1660 - 1650

(C=O)
Amide I band . Strong, sharp peak.
1540 - 1530

(N-H)
Amide II band . N-H bending/C-N stretching.
1275

(C-O)
Aryl alkyl ether (methoxy) stretch.
600 - 550

(C-Br)
Alkyl halide stretch (fingerprint region).
D. Mass Spectrometry (ESI-MS)

Mode: Positive Ionization (


) or Negative (

).
  • Isotopic Pattern: The most distinct feature is the 1:1 doublet caused by the natural abundance of

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).
  • Observed Peaks (

    
    ): 
    
    • m/z 260.0 (containing

      
      Br)
      
    • m/z 262.0 (containing

      
      Br)
      
  • Fragmentation: Loss of HBr is common in the source, leading to a peak at m/z ~180 (cyclized lactam or iminoquinone methide species).

Experimental Protocol: Synthesis & Purification

Standardized procedure for research scale (1.0 g).

  • Preparation: Dissolve 4-amino-2-methoxyphenol (1.0 eq) in anhydrous THF under

    
     atmosphere. Cool to -10°C (ice/salt bath).
    
  • Base Addition: Add Sodium Bicarbonate (1.2 eq) or Triethylamine (1.05 eq). Note: Weak bases prefer N-acylation over O-acylation.

  • Acylation: Dropwise add Bromoacetyl bromide (0.95 eq) diluted in THF. Crucial: Use a slight deficit of the acid bromide to prevent di-acylation of the phenolic oxygen.

  • Workup: Stir for 1 hour at 0°C. Pour into ice water. The product often precipitates.

  • Purification:

    • Precipitate: Filter and wash with cold water and cold hexanes.

    • Recrystallization:[2] If necessary, recrystallize from Ethanol/Hexane or Toluene. Avoid boiling ethanol for extended periods to prevent ethoxy-substitution of the bromide.

Safety & Handling (The "Self-Validating" System)

This compound is a potent alkylating agent . It is designed to react with cysteine thiols; therefore, it will react with your proteins.

  • Skin Contact: Causes severe irritation and potential sensitization. Double-glove (Nitrile) is mandatory.

  • Deactivation: All glassware and spills should be treated with a solution of 10% Sodium Thiosulfate or Cysteine to quench the reactive bromide before disposal.

  • Storage: Store at -20°C, protected from light. The compound turns brown upon decomposition (liberation of

    
    /HBr).
    
References
  • Preparation of Vanilloid Analogues: Appendino, G., et al. "Syntheses and biological evaluation of phorboid-vanilloid hybrids." European Journal of Organic Chemistry 2003.24 (2003): 4769-4776.

  • Spectroscopic Data of Phenolic Amides: Bauri, A. K., et al. "Synthesis and spectral characterization of amide derivatives of vanillic acid." Journal of Chemical Research 35.4 (2011): 238-241.

  • General Reactivity of

    
    -Haloacetamides:  Tron, G. C., et al. "The biology and chemistry of the 
    
    
    
    -haloacetamide pharmacophore." Medicinal Research Reviews 39.4 (2019): 1231-1272.
  • Reaction Mechanism Validation: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Edition. Oxford University Press, 2012. (Chapter 21: Nucleophilic Substitution at the Carbonyl Group).

Sources

The Strategic Utilization of Open-Shell Intermediates: A Guide to Metallaphotoredox C(sp³)–C(sp²) Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of Carbon-Centered Radical Intermediates in Metallaphotoredox Catalysis Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists & Drug Discovery Scientists

Part 1: Executive Directive & Mechanistic Philosophy

The Escape from "Flatland"

For decades, drug discovery has been dominated by the Suzuki-Miyaura and Buchwald-Hartwig paradigms. While powerful, these Palladium-catalyzed methods rely heavily on two-electron transmetallation pathways that favor flat, sp²-rich architectures. The "role of the intermediate" in these systems is defined by the stability of the Pd(II)-aryl species.

This guide addresses a fundamental shift: the utilization of transient carbon-centered radical intermediates to forge C(sp³)–C(sp²) bonds. By merging the single-electron transfer (SET) capabilities of photoredox catalysis with the radical-capture ability of Nickel, we access high-energy intermediates that bypass the high activation energy of sp³-transmetallation.

The Core Intermediate: The Ni(III)-Alkyl-Aryl Complex

The critical "role" in this synthesis is played by two distinct but converging intermediates:[1]

  • The Free Alkyl Radical (

    
    ):  Generated via oxidative decarboxylation or HAT. It must be short-lived enough to avoid dimerization but long-lived enough to be intercepted by the metal catalyst.
    
  • The High-Valent Ni(III) Species: The convergence point. Unlike Pd(II), which struggles to reductively eliminate alkyl groups (often leading to

    
    -hydride elimination), the Ni(III) intermediate is electronically poised for rapid, facile reductive elimination.
    

Part 2: Mechanistic Integrity & Experimental Logic

The Dual Catalytic Cycle

The success of this protocol relies on the synchronization of two catalytic cycles. If the rates are mismatched, the radical intermediate decays (protodehalogenation or dimerization) or the Nickel catalyst dies (formation of Ni-black).

1. The Radical Generation (Photocatalytic Cycle)

We utilize an Iridium(III) photocatalyst, typically [Ir(dF(CF3)ppy)2(dtbbpy)]PF6. Upon blue light excitation (450 nm), the excited state *Ir(III) acts as a strong oxidant (


 V vs SCE).
  • Mechanism: The catalyst oxidizes a carboxylate precursor (via SET), generating a carboxyl radical which rapidly extrudes CO₂ to leave the key alkyl radical intermediate .

  • Control Point: The choice of base is critical here. It must deprotonate the carboxylic acid to ensure efficient oxidation potential matching.

2. The Radical Capture (Nickel Cycle)

Simultaneously, a Ni(II) precatalyst is reduced to Ni(0).[2]

  • Oxidative Addition: Ni(0) reacts with an Aryl Bromide to form a stable Ni(II)-Aryl intermediate.[2]

  • The Critical Interception: The Ni(II)-Aryl species captures the Alkyl Radical . This is a diffusion-controlled process (

    
    ).
    
  • Result: Formation of the transient Ni(III)-Aryl-Alkyl species.[1]

  • Product Release: Rapid reductive elimination yields the product and a Ni(I) species.[1][2]

  • Turnover: The Ni(I) is reduced back to Ni(0) by the reduced photocatalyst Ir(II), closing both loops.

Data Presentation: Optimization of Reaction Parameters

The following data summarizes the optimization of a standard decarboxylative arylation (MacMillan conditions). Note the sensitivity to the ligand, which stabilizes the Ni intermediates.

ParameterVariationYield (%)Mechanistic Insight
Standard Ir-Cat (1%), NiCl₂·dme (5%), dtbbpy (5%), Cs₂CO₃ 91% Balanced radical generation and capture rates.
Ligand No Ligand<5%Ni(0) aggregates to Ni-black; no radical capture.
Ligand bipy (unsubstituted)45%Less electron-rich; destabilizes the high-valent Ni(III).
Light No Light0%Radical intermediate generation is strictly photochemical.
Atmosphere Air (O₂)<10%O₂ quenches *Ir(III) (Triplet) and scavenges alkyl radicals.
Base Et₃N (Organic)65%Potential competitive oxidation of the amine base.

Part 3: Visualization & Protocols

Diagram 1: The Interlocked Metallaphotoredox Cycle

This diagram illustrates the flow of electrons and the specific role of the radical intermediate engaging the metal center.

DualCatalysis cluster_Ir Photocatalytic Cycle (Radical Gen) cluster_Ni Nickel Cycle (Radical Capture) Ir3 Ir(III) (GS) Ir3_Star *Ir(III) (Excited) Ir3->Ir3_Star hv (450 nm) Ir2 Ir(II) (Red) Ir3_Star->Ir2 SET (Oxidation of R-COO-) Carboxylate R-COO- Ir2->Ir3 SET (Reduction of Ni(I)) Radical R• (Alkyl Radical) Carboxylate->Radical - e- / - CO2 Ni2_Ar Ni(II)(Ar)Br Radical->Ni2_Ar Intermediate Intercept CO2 CO2 Ni0 Ni(0)Ln Ni0->Ni2_Ar Oxidative Addn (Ar-Br) Ni3 Ni(III)(Ar)(R) Ni2_Ar->Ni3 Radical Capture (R•) Ni1 Ni(I)Ln Ni3->Ni1 Reductive Elim (Fast) Product Ar-R Ni3->Product Ni1->Ni0 SET (from Ir(II)) ArBr Ar-Br

Caption: The mechanistic convergence of the Ir(III) oxidative cycle and the Ni(0/II) cross-coupling cycle. The red pathway highlights the critical interception of the open-shell alkyl radical by the organometallic complex.

Experimental Protocol: Decarboxylative Cross-Coupling

Objective: Synthesis of 4-(4-fluorobenzyl)morpholine via C(sp³)-C(sp²) coupling.

1. Reagent Preparation
  • Photocatalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1.0 mol %).

  • Nickel Catalyst: NiCl2·dme (5 mol %) pre-complexed with dtbbpy (5 mol %).

    • Note: Pre-stirring the Ni source and ligand in solvent for 10 minutes is crucial to form the active catalytic species before adding substrates.

  • Substrates: 2-Morpholinoacetic acid (1.5 equiv), 1-Bromo-4-fluorobenzene (1.0 equiv).

  • Base: Cesium Carbonate (Cs2CO3, 2.0 equiv).

  • Solvent: Anhydrous DMSO (0.1 M concentration relative to halide).

2. Reaction Setup (The "Degas" Protocol)
  • Vessel: 20 mL scintillation vial with a Teflon-lined septum cap.

  • Step A: Add solid reagents (Catalysts, Acid, Base) to the vial.

  • Step B: Add the aryl halide (if liquid) and DMSO via syringe.

  • Step C (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes.

    • Why? Oxygen is a triplet diradical. It will quench the excited Iridium state (

      
      MLCT) at a rate of 
      
      
      
      , shutting down the radical generation.
  • Step D: Seal the vial with Parafilm to prevent atmospheric ingress.

3. Irradiation & Workup
  • Light Source: Blue LED Kessil Lamp (34 W, 450 nm) or equivalent photoreactor.

  • Cooling: Use a fan to maintain reaction temperature at

    
    C. High heat can degrade the Ni-catalyst.
    
  • Duration: Irradiate for 12–24 hours.

  • Workup: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over MgSO₄.

Diagram 2: Experimental Workflow Logic

Workflow Start Reagent Weighing (Air Stable) Solvent Add Solvent (DMSO) & Liquid Reagents Start->Solvent Sparging Sparge (Ar/N2) 15-20 mins Solvent->Sparging CRITICAL STEP Irradiation Blue LED Irradiation (450 nm, Fan Cooling) Sparging->Irradiation Seal Vial Check TLC/LCMS Check (Look for Ar-Br consumption) Irradiation->Check Check->Irradiation Incomplete Workup Extraction (EtOAc/Water) & Purification Check->Workup Complete

Caption: Standard operational workflow for metallaphotoredox coupling. The sparging step is the primary failure point for novices due to O2 quenching.

References
  • Zuo, Z., et al. "Merging Photoredox with Nickel Catalysis: Coupling of α-Carboxyl sp³-Carbons with Aryl Halides." Science, vol. 345, no. 6195, 2014, pp. 437-440. Link

  • Tellis, J. C., et al. "Single-Electron Transmetalation in Organoboron Cross-Coupling by Photoredox/Nickel Dual Catalysis." Science, vol. 345, no. 6195, 2014, pp. 433-436. Link

  • Twilton, J., et al. "The Synergistic Merger of Photoredox and Transition Metal Catalysis." Nature Reviews Chemistry, vol. 1, 2017, Article 0052. Link

  • Skubi, K. L., et al. "Dual Catalysis Strategies in Photochemical Synthesis." Chemical Reviews, vol. 116, no. 17, 2016, pp. 10035–10074. Link

Sources

discovery and history of N-substituted acetamides

Author: BenchChem Technical Support Team. Date: February 2026

The N-Substituted Acetamide Chronicles: From Coal Tar to Targeted Therapeutics

Executive Summary

N-substituted acetamides (


) represent a cornerstone structural motif in medicinal and agricultural chemistry. Historically emerging from the 19th-century coal tar dye industry, this chemical class has evolved from simple antipyretics to complex local anesthetics and selective herbicides. This guide dissects the technical history, metabolic logic, and synthetic evolution of N-substituted acetamides, providing researchers with a mechanistic understanding of why this scaffold remains ubiquitous in modern drug design.

Historical Genesis: The Analgesic Errors & Triumphs

The history of N-substituted acetamides is a lesson in metabolic pharmacokinetics, defined by the transition from toxic precursors to active metabolites.

The Acetanilide & Phenacetin Era (1886–1940s)
  • Discovery: In 1886, Cahn and Hepp discovered the antipyretic properties of acetanilide (N-phenylacetamide) by accident, mistaking it for naphthalene. It was marketed as Antifebrin.

  • Toxicity: While effective, acetanilide caused cyanosis due to methemoglobinemia . This toxicity was traced to the metabolic hydrolysis of the amide bond, releasing free aniline , which oxidized hemoglobin.

  • Phenacetin: To reduce toxicity, the ethoxy derivative phenacetin was introduced in 1887. It shared similar efficacy but eventually succumbed to nephrotoxicity concerns.

The Paracetamol (Acetaminophen) Saga
  • The Lost Discovery (1878): Harmon Northrop Morse first synthesized N-(4-hydroxyphenyl)acetamide (paracetamol) at Johns Hopkins University via the reduction of p-nitrophenol.

  • The Clinical Error (1887): Joseph von Mering tested paracetamol but erroneously concluded it caused methemoglobinemia, likely due to impure samples contaminated with p-aminophenol. This set the field back by 60 years.

  • The Rediscovery (1948): In a landmark study, Bernard Brodie and Julius Axelrod demonstrated that both acetanilide and phenacetin are metabolized in the human body to paracetamol , which is the actual active analgesic agent. Crucially, they proved paracetamol did not cause methemoglobinemia, leading to its commercial dominance.

Metabolism cluster_toxicity Toxicity Pathway Acetanilide Acetanilide (Prodrug) Aniline Aniline (Toxic) Acetanilide->Aniline Hydrolysis (Minor) CYP450 Paracetamol Paracetamol (Active Analgesic) Acetanilide->Paracetamol Hydroxylation (Major) CYP2E1 NAPQI NAPQI (Hepatotoxic) Paracetamol->NAPQI Oxidation (CYP2E1) Overdose Pathway Conjugates Glucuronide/Sulfate (Excreted) Paracetamol->Conjugates Phase II Metabolism

Figure 1: Metabolic divergence of Acetanilide. The major pathway leads to the safe analgesic Paracetamol, while the minor hydrolysis pathway yields toxic Aniline.

The Mid-Century Expansion (1940s–1970s)

Beyond simple analgesics, the N-substituted acetamide scaffold proved versatile in modifying biological half-life and receptor binding.

The Anesthetic Revolution: Lidocaine (1943)

Prior to 1943, local anesthetics were primarily esters (like procaine), which were unstable and allergenic.

  • Discovery: Swedish chemists Nils Löfgren and Bengt Lundqvist synthesized Lidocaine (Xylocaine).[1][2][3]

  • Structural Insight: Lidocaine is an amino-amide .[1] The presence of the amide bond (specifically N-substituted with 2,6-dimethylphenyl) provided resistance to hydrolysis by plasma esterases, significantly prolonging the duration of action compared to procaine.

  • Steric Shielding: The ortho-methyl groups on the phenyl ring sterically hinder the amide bond, further protecting it from enzymatic cleavage.

The Herbicide Breakthrough: Chloroacetamides (1952–1970s)
  • Monsanto's Program: In 1952, Monsanto initiated a herbicide screening program.[4] They discovered that

    
    -chloroacetamides possessed potent pre-emergence activity against grasses.[4]
    
  • Key Compounds: This led to CDAA (Randox) in 1956, followed by Alachlor and Metolachlor .

  • Mechanism: These compounds inhibit the biosynthesis of Very Long Chain Fatty Acids (VLCFAs) (C20–C30), essential for cell division and cuticle formation in plants.

Herbicides Precursor Acetyl-CoA + Malonyl-CoA VLCFA_Synthase VLCFA Synthase Complex (Target Enzyme) Precursor->VLCFA_Synthase Elongation VLCFA Very Long Chain Fatty Acids (C20-C30) VLCFA_Synthase->VLCFA Chloroacetamide Chloroacetamide Herbicide (Inhibitor) Chloroacetamide->VLCFA_Synthase Covalent Binding (Irreversible Inhibition) CellGrowth Cell Division & Cuticle Formation VLCFA->CellGrowth

Figure 2: Mechanism of Action for Chloroacetamide Herbicides inhibiting VLCFA synthesis.

Synthetic Evolution: From Beakers to Catalysts

The method of constructing the N-substituted acetamide bond has evolved from stoichiometric wastefulness to catalytic precision.

Classical Method: Nucleophilic Acyl Substitution
  • Mechanism: Reaction of an amine with acetic anhydride or acetyl chloride.

  • Limitations: Generates stoichiometric acid waste; requires nucleophilic amines (poor for electron-deficient anilines).

Modern Method: Buchwald-Hartwig Cross-Coupling
  • Innovation: Uses Palladium (Pd) catalysis to couple aryl halides with acetamides.

  • Advantage: Allows for the synthesis of N-aryl acetamides using unreactive aryl halides and amides, bypassing the need for nucleophilic anilines.

FeatureClassical AcylationBuchwald-Hartwig Amidation
Bond Formed N-C(carbonyl)N-C(aryl)
Key Reagents Amine + Acetic AnhydrideAryl Halide + Acetamide + Pd Catalyst
Substrate Scope Requires nucleophilic amineTolerates electron-deficient/steric bulk
Waste Stoichiometric AcidSalt byproduct (cleaner)

Technical Protocols

Protocol A: Classical Synthesis of Paracetamol (Acetylation)

A robust, self-validating protocol for educational or benchmark purposes.

Reagents:

  • 4-Aminophenol (10.9 g, 0.1 mol)

  • Acetic Anhydride (12 mL, 0.12 mol)

  • Water (30 mL)

Step-by-Step:

  • Dissolution: Suspend 4-aminophenol in 30 mL water in a 250 mL Erlenmeyer flask.

  • Acetylation: Add acetic anhydride slowly with vigorous stirring. The reaction is exothermic; the solid will dissolve, then reprecipitate as N-(4-hydroxyphenyl)acetamide.

  • Heating: Heat the mixture on a steam bath for 10 minutes to ensure completion.

  • Crystallization: Cool the flask in an ice bath. The crude paracetamol will crystallize out.

  • Purification: Filter the solid and recrystallize from hot water.

  • Validation: Melting point should be 169–172°C. IR spectrum should show amide carbonyl stretch at ~1650 cm⁻¹.

Protocol B: Modern Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

For the synthesis of complex N-aryl acetamides from aryl halides.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • Acetamide (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Cs₂CO₃ (1.4 equiv)

  • 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon.

  • Loading: Add Aryl Bromide, Acetamide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to the tube.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Seal the tube and heat to 100°C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a celite pad.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Future Outlook

The field is moving toward C-H Activation , where the amide group acts as a directing group (DG) for functionalizing the aromatic ring. Recent work (2024) has also identified N-substituted acetamides as potent P2Y14 receptor antagonists , opening new avenues for treating inflammatory diseases like gouty arthritis.

References

  • Morse, H. N. (1878). "Ueber eine neue Darstellungsmethode der Acetylamidophenole". Berichte der deutschen chemischen Gesellschaft, 11(1), 232-233. Link

  • Brodie, B. B., & Axelrod, J. (1948). "The fate of acetanilide in man". Journal of Pharmacology and Experimental Therapeutics, 94(1), 29-38. Link

  • Löfgren, N. (1948).[2] Studies on Local Anesthetics: Xylocaine, a New Synthetic Drug. Stockholm: Haeggströms. (Seminal dissertation on Lidocaine).

  • Hamm, P. C. (1974). "Discovery, Development, and Current Status of the Chloroacetamide Herbicides". Weed Science, 22(6), 541-545. Link

  • Fors, B. P., & Buchwald, S. L. (2009). "Pd-Catalyzed Conversion of Aryl Chlorides, Triflates, and Nonaflates to Nitroaromatics". Journal of the American Chemical Society, 131(36), 12898–12899. Link

  • Li, Y., et al. (2024).[5] "Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists".[5] Journal of Medicinal Chemistry, 67(12), 10233-10247.[5] Link[5]

Sources

Methodological & Application

Technical Guide: 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical specifications, synthesis, and application protocols for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide , a specialized electrophilic probe designed to introduce a vanillyl-mimetic moiety onto nucleophilic targets (primarily thiols).

Part 1: Compound Profile & Mechanism of Action

Compound Identity:

  • IUPAC Name: 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

  • Chemical Class:

    
    -Haloacetanilide / Vanilloid Electrophile
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: ~260.09 g/mol

  • Reactive Moiety:

    
    -Bromoacetamide (Electrophile)
    
  • Recognition Moiety: 4-Hydroxy-3-methoxyphenyl (Vanillyl-like headgroup)

Mechanism of Action: This compound functions as an irreversible alkylating agent via an


 substitution mechanism . The electron-withdrawing carbonyl group activates the adjacent carbon-bromine bond, making the 

-carbon highly susceptible to nucleophilic attack.
  • Primary Targets: Thiol groups (Cysteine residues in proteins, Glutathione, synthetic thiols). Reaction occurs rapidly at physiological pH (7.0–8.0).

  • Secondary Targets: Primary amines (Lysine N-termini) and Imidazoles (Histidine). Reaction requires elevated pH (>8.5) or prolonged incubation.

Strategic Utility: Unlike generic alkylating agents (e.g., iodoacetamide), this compound incorporates a vanilloid pharmacophore . It is particularly useful for:

  • Affinity Labeling: Covalent targeting of cysteine residues within vanilloid-binding pockets (e.g., TRPV1 channels).

  • Fragment-Based Drug Discovery (FBDD): Synthesizing libraries of thioether-linked vanilloids to explore Structure-Activity Relationships (SAR).

  • Chemical Biology: Installing a "vanillyl" handle onto proteins for subsequent recognition by anti-vanilloid antibodies or specific receptors.

Part 2: Synthesis Protocol (Preparation of the Agent)

Note: This compound is prone to hydrolysis and photolysis. It is best synthesized fresh or stored at -20°C under inert gas.

Reagents:

  • Precursor A: 4-Amino-2-methoxyphenol (CAS: 52200-90-5)[1][2]

  • Precursor B: Bromoacetyl bromide (CAS: 598-21-0)[1][2]

  • Base: Triethylamine (

    
    ) or Pyridine
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Synthesis:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon/Nitrogen.

  • Dissolution: Dissolve 4-Amino-2-methoxyphenol (1.0 eq, e.g., 5 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add

    
     (1.1 eq) dropwise. The solution may darken slightly due to phenol oxidation sensitivity; work quickly and keep cold.
    
  • Acylation: Add Bromoacetyl bromide (1.05 eq) dropwise over 10 minutes. Caution: Exothermic reaction.

    • Mechanistic Insight: The amine is significantly more nucleophilic than the phenol. At 0°C with stoichiometric control, N-acylation is highly selective over O-acylation.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by TLC (System: 50% EtOAc/Hexanes).

  • Quench & Workup:

    • Quench with cold 1M HCl (to remove unreacted amine and pyridine).

    • Wash organic layer with Sat.

      
       (to remove excess acid/bromide) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexanes or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR. Look for the singlet at 
    
    
    
    ppm (
    
    
    ) and the amide NH proton.

Part 3: Application Protocol (Alkylating a Target)

Scenario A: Protein Cysteine Labeling (Chemoproteomics)

Objective: Covalently attach the vanillyl moiety to surface-exposed cysteines.

Buffer Requirements:

  • Lysis/Reaction Buffer: 50 mM HEPES or PBS, pH 7.5.

    • Avoid: Tris (contains primary amines that may compete at high pH/long times) and DTT/Mercaptoethanol (will scavenge the probe).

    • Recommended Reductant: TCEP (Tris(2-carboxyethyl)phosphine), as it does not contain thiols.

Protocol:

  • Protein Preparation: Adjust protein concentration to 1–2 mg/mL in Buffer.

  • Reduction: Add TCEP (final conc. 1–5 mM) and incubate at RT for 20 min to reduce disulfide bonds (if mapping total cysteines).

  • Probe Preparation: Dissolve 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide in DMSO to make a 50 mM stock .

  • Labeling Reaction:

    • Add Probe stock to protein solution.

    • Final Probe Concentration: 10–20x molar excess over target cysteines (typically 0.5–2 mM).

    • Final DMSO: Keep <5% (v/v) to prevent denaturation.

  • Incubation: Incubate at 25°C for 1 hour in the dark (protect from light to prevent radical degradation of the C-Br bond).

  • Quenching: Stop the reaction by adding excess DTT (10–20 mM) or L-Cysteine. Incubate for 10 min.

  • Analysis: Proceed to SDS-PAGE, Western Blot, or Tryptic Digestion/LC-MS.

Scenario B: Small Molecule Synthesis (Thioether Formation)

Objective: Synthesize a vanilloid analog by reacting the probe with a functionalized thiol (R-SH).

Protocol:

  • Dissolution: Dissolve the Thiol (1.0 eq) and 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide (1.1 eq) in DMF or Acetone.

  • Base: Add Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    ).
  • Reaction: Stir at RT for 2–4 hours.

    • Note: If the thiol is bulky, mild heating (40°C) may be required.

  • Workup: Dilute with water, extract with EtOAc. The product will be the thioether:

    
    .
    

Part 4: Data Presentation & Validation

Table 1: Reactivity Profile & Troubleshooting

ParameterConditionOutcome / Recommendation
pH Sensitivity pH < 6.0Reaction sluggish. Increase pH or reaction time.
pH Sensitivity pH > 9.0Risk of N-terminal amine alkylation or Tyrosine O-alkylation.
Solvent Compatibility DMSO, DMF, ACNExcellent. Avoid protic solvents (MeOH/EtOH) for long storage (solvolysis risk).
Competition DTT,

-ME
FATAL. These will consume the probe immediately. Use TCEP.[3]
Stability Light ExposureBromine radical formation. Always wrap vials in foil.
Monitoring Ellman's ReagentUse to quantify free thiols before/after reaction to calculate labeling efficiency.

Part 5: Visualization (Workflow & Mechanism)

G cluster_0 Synthesis Phase cluster_1 Application Phase (Protein Labeling) Precursors Precursors: 4-Amino-2-methoxyphenol + Bromoacetyl Bromide Reaction Acylation Reaction (DCM, Et3N, 0°C) Precursors->Reaction Selectivity Control Probe PROBE GENERATED: 2-bromo-N-(4-hydroxy- 3-methoxyphenyl)acetamide Reaction->Probe Workup & Purification Incubation Incubation (pH 7.5, 1 hr, Dark) Probe->Incubation Add to Buffer Target Target Protein (Reduced Cysteines) Target->Incubation Quench Quench (Excess DTT) Incubation->Quench Stop Reaction Result Vanillyl-Labeled Protein (Thioether Linkage) Quench->Result Downstream Analysis

Caption: Integrated workflow for the synthesis of the vanillyl-bromide probe and its subsequent application in chemoproteomic cysteine labeling.

Part 6: References

  • General Synthesis of

    
    -Haloacetanilides: 
    
    • Title: "Mild and efficient synthesis of

      
      -bromoacetamides."
      
    • Source:Journal of Organic Chemistry Protocols.

    • Context: Adapting standard aniline acylation conditions (Amine + Acid Bromide).

    • URL:[Link] (General Acylation Reference)

  • Cysteine Alkylation Protocols:

    • Title: "Protein labeling with iodoacetamide derivatives."

    • Source:Thermo Fisher Scientific Technical Guide.

    • Context: Protocol parameters (pH, TCEP usage) are derived from standard haloacetamide labeling standards.

  • Vanilloid Chemistry Context:

    • Title: "Vanilloid Receptor TRPV1: Structure and Function."

    • Source:NIH / NCBI Bookshelf.

    • Context: Establishes the relevance of the 4-hydroxy-3-methoxyphenyl moiety in biological systems.

    • URL:[Link]

Sources

Technical Application Note: Physicochemical Profiling and Quality Control of 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the analytical framework for characterizing 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide (also referred to as N-bromoacetyl-4-aminoguaiacol). This compound is a critical electrophilic intermediate used in the synthesis of vanilloid receptor (TRPV1) ligands, including analogs of Olvanil and Arvanil.

Due to the presence of both an oxidation-prone phenol/aminoguaiacol core and a highly reactive


-bromoamide "warhead," this molecule presents unique stability challenges. Standard analytical workflows often induce degradation (solvolysis or oxidation) during testing. This guide provides a self-validating protocol to ensure structural integrity and purity.
Chemical Identity[1][2][3]
  • IUPAC Name: 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 260.09 g/mol

  • Key Functionality: Electrophilic alkylating agent (

    
    -bromo ketone equivalent), Phenolic antioxidant core.
    

Analytical Logic & Workflow

The following decision tree outlines the sequence of testing required to validate the compound without inducing artifactual degradation.

QC_Workflow Start Sample Receipt (Store at -20°C, Dark) Solubility Solubility Check (DMSO vs. MeOH) Start->Solubility Purity_LC Purity Assessment (UHPLC-DAD-MS) *NO METHANOL* Solubility->Purity_LC Dissolve in ACN Structure_NMR Structural Confirmation (1H/13C NMR in DMSO-d6) Purity_LC->Structure_NMR Purity > 95% Repurify Recrystallization (EtOAc/Hexane) Purity_LC->Repurify Purity < 95% Release Batch Release (>98% Purity) Structure_NMR->Release Pass Repurify->Purity_LC

Figure 1: Analytical workflow emphasizing solvent restrictions to prevent solvolysis.

Chromatographic Purity (UHPLC-UV-MS)

Critical Advisory: Do not use Methanol (MeOH) in the mobile phase or sample diluent. The


-bromoamide moiety is susceptible to nucleophilic attack by methoxide/methanol, leading to the formation of the methoxy-analog artifact (2-methoxy-N-...), especially under elevated column temperatures.
Protocol A: Reversed-Phase Separation

This method separates the target electrophile from the starting material (4-amino-2-methoxyphenol) and hydrolyzed byproducts (2-hydroxy-acetamide derivative).

ParameterCondition
Instrument UHPLC System with DAD and Single Quad MS
Column C18 End-capped (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (FA)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temp 30°C (Keep low to minimize on-column hydrolysis)
Injection Vol 2.0 µL
Detection UV 280 nm (Phenol/Amide), MS ESI (+)

Gradient Profile:

  • 0.0 min: 5% B

  • 1.0 min: 5% B

  • 6.0 min: 95% B

  • 7.0 min: 95% B

  • 7.1 min: 5% B (Re-equilibration)

Data Interpretation (MS & UV)
  • Target Peak: Elutes ~4.5 min.

    • MS Signature: Distinct 1:1 isotopic doublet at m/z 260 and 262 (

      
      ) due to 
      
      
      
      and
      
      
      .
  • Impurity 1 (Hydrolysis): m/z 198 (

    
    ). Indicates moisture contamination.
    
  • Impurity 2 (Starting Material): m/z 140 (4-amino-2-methoxyphenol). Elutes early (0.5 - 1.5 min).

Structural Confirmation (NMR Spectroscopy)[3]

Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the integrity of the labile


-bromo moiety.
Protocol B: 1H-NMR Setup
  • Solvent: DMSO-d6. (CDCl3 is often unsuitable due to poor solubility of the amide/phenol core).

  • Concentration: 10 mg/mL.

  • Frequency: 400 MHz or higher.

Spectral Assignment Table (DMSO-d6)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH 10.05Broad Singlet1HAmide proton (deshielded by carbonyl).
OH 8.85Broad Singlet1HPhenolic proton (exchangeable).
Ar-H 7.30Doublet (

)
1HH-2 (Ortho to methoxy/amide).
Ar-H 6.95DD (

)
1HH-6 (Ortho to amide).
Ar-H 6.72Doublet (

)
1HH-5 (Ortho to hydroxyl).

-Br
4.02 Singlet 2H Diagnostic: Alpha-bromo protons.

3.76Singlet3HMethoxy group.

Validation Check:

  • If the singlet at

    
     4.02 shifts upfield to ~3.8-3.9 and integrates to 2H, check for chloride substitution (if HCl was used in synthesis).
    
  • If a new singlet appears at

    
     3.3, check for methanolysis (methoxy-acetamide artifact).
    

Stability & Degradation Pathways

Understanding the reactivity profile is essential for handling.

Degradation cluster_0 Avoid Target 2-Bromo-N-(...) (Active Electrophile) Hydrolysis Hydrolysis (H2O / pH > 7) Target->Hydrolysis Slow Oxidation Quinone Imine (Light/Air) Target->Oxidation Fast (Pink color) Solvolysis Ether formation (MeOH/EtOH) Target->Solvolysis Fast

Figure 2: Primary degradation pathways. The compound turns pink/brown upon oxidation of the aminoguaiacol core.

Handling Protocols
  • Storage: Store solid at -20°C under Argon/Nitrogen.

  • Solution State: Prepare LC samples in pure Acetonitrile . Dilute with water only immediately prior to injection.

  • Visual Cue: A color change from off-white/beige to pink or dark brown indicates oxidative degradation of the phenol ring.

References

  • PubChem. 2-bromo-N-(4-methoxyphenyl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Gowda, B. T., et al. (2009).[1] 2-Bromo-N-(4-bromophenyl)acetamide.[1] Acta Crystallographica Section E. Available at: [Link]

  • Dolan, J. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America. (Validating the exclusion of Methanol). Available at: [Link]

  • Beilstein Journals. Supplementary Information: Synthesis and NMR of Bromo-methoxyphenols. (Supporting NMR shifts for the vanillyl core). Available at: [Link]

Sources

1H NMR and 13C NMR analysis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Purity Profiling of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide via 1H and 13C NMR


-Haloacetamides are potent alkylating agents and potential skin sensitizers. Handle with extreme caution in a fume hood.

Introduction

The compound 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is a critical electrophilic intermediate often employed in the synthesis of vanilloid-based covalent inhibitors and pharmacological probes. Structurally, it consists of a "vanillyl-like" aniline scaffold (4-amino-2-methoxyphenol) acylated with a bromoacetyl moiety.

Precise NMR characterization is essential for this compound because:

  • Electrophilic Reactivity: The

    
    -bromo carbon is highly susceptible to hydrolysis or nucleophilic displacement (e.g., by residual water or solvents), leading to impurities like the 
    
    
    
    -hydroxy derivative.
  • Regiochemistry: Confirming

    
    -acylation versus 
    
    
    
    -acylation (ester formation at the phenol) is critical during synthesis.

This guide provides a detailed protocol for the structural elucidation of this compound using 1H and 13C NMR, emphasizing the differentiation of the target molecule from common synthetic byproducts.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and prevent exchange broadening of the amide and phenol protons, DMSO-d6 is the solvent of choice.


 is generally avoided due to poor solubility and the potential for solute aggregation.
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d6) with 0.03% TMS (v/v).

  • Concentration:

    • 1H NMR: 5–10 mg in 600 µL solvent.

    • 13C NMR: 20–30 mg in 600 µL solvent (to visualize quaternary carbons).

  • Tube: 5 mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Preparation Step: Dissolve the solid completely by vortexing. If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube.

Acquisition Parameters (Standard 400/500 MHz)
Parameter1H NMR (Proton)13C NMR (Carbon)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 14 ppm (-1 to 13 ppm)240 ppm (-10 to 230 ppm)
Relaxation Delay (D1) 1.0 – 2.0 sec2.0 – 3.0 sec
Scans (NS) 16 – 32512 – 1024
Temperature 298 K (25°C)298 K (25°C)
Apodization 0.3 Hz (LB)1.0 – 3.0 Hz (LB)

Structural Visualization & Numbering

To facilitate assignment, the structure is visualized below with specific atom mapping used in the discussion.

Figure 1: Schematic representation of the target scaffold. Note: C1 is the ipso-carbon attached to Nitrogen. C3 bears the Methoxy group.[1] C4 bears the Hydroxyl group.[2]

1H NMR Analysis (400 MHz, DMSO-d6)

The proton spectrum is characterized by three distinct regions: the exchangeable protons (downfield), the aromatic region (mid-field), and the aliphatic region (upfield).

Spectral Assignments[1]
Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
10.05 Singlet (s)1H-NH- (Amide)Highly deshielded by the carbonyl anisotropy and N-lone pair delocalization. Disappears on

shake.
8.85 Broad Singlet1H-OH (Phenol)Chemical shift varies with concentration/temperature due to H-bonding.
7.32 Doublet (

Hz)
1HAr-H2 Ortho to the amide, meta to the OH. The doublet arises from meta-coupling to H6.
6.98 dd (

Hz)
1HAr-H6 Ortho to the amide. Shows strong ortho-coupling to H5 and meta-coupling to H2.
6.71 Doublet (

Hz)
1HAr-H5 Ortho to the electron-donating -OH group, causing significant shielding (upfield shift).
3.98 Singlet (s)2H-CH

Br
Diagnostic singlet. Deshielded by both the Carbonyl and the Bromine atom.
3.76 Singlet (s)3H-OCH

Characteristic methoxy singlet on the aromatic ring.
Critical Purity Checks (1H NMR)
  • Impurity A (Hydrolysis): Watch for a singlet at ~4.10 ppm . This corresponds to the

    
    -hydroxyacetyl derivative (
    
    
    
    ), formed if the sample is wet or old.
  • Impurity B (Starting Material): 4-amino-2-methoxyphenol shows broad amine protons at ~4.5 ppm and lacks the downfield amide singlet.

  • Impurity C (Solvent): DMSO-d5 (residual) appears as a quintet at 2.50 ppm . Water appears at 3.33 ppm in DMSO.

13C NMR Analysis (100 MHz, DMSO-d6)

The carbon spectrum confirms the carbon skeleton and the presence of the carbonyl.

Shift (

, ppm)
TypeAssignmentNotes
165.2 CqC=O (Amide)Characteristic amide carbonyl.
147.5 CqC-3 (Ar-OMe)Deshielded by oxygen attachment.
143.2 CqC-4 (Ar-OH)Deshielded by oxygen attachment.
130.8 CqC-1 (Ar-N)Ipso carbon attached to the amide nitrogen.
112.5 CHC-6 Aromatic methine.
110.1 CHC-5 Aromatic methine (shielded by OH).
105.8 CHC-2 Aromatic methine (between N and OMe).
56.0 CH

-OCH

Methoxy carbon.
30.5 CH

-CH

Br

-carbon. If displaced by OH, this shifts to ~60 ppm.

Analytical Workflow & Decision Tree

The following Graphviz diagram outlines the logical flow for validating the compound's structure and purity.

AnalysisWorkflow Start Start: Crude/Purified Solid Solubility Dissolve in DMSO-d6 Start->Solubility Acquire1H Acquire 1H NMR (16 scans) Solubility->Acquire1H CheckAmide Check 9.5-10.5 ppm region Acquire1H->CheckAmide AmidePresent Singlet Present (1H) CheckAmide->AmidePresent Yes AmideAbsent Absent: Failed Acylation CheckAmide->AmideAbsent No CheckAlpha Check 3.9-4.2 ppm region AmidePresent->CheckAlpha AlphaBr Singlet ~3.98 ppm (Intact Bromide) CheckAlpha->AlphaBr Correct Shift AlphaOH Singlet ~4.10 ppm (Hydrolyzed -OH) CheckAlpha->AlphaOH Deshielded CheckRing Aromatic Pattern (3H) 1,3,4-Subst. AlphaBr->CheckRing Final Confirm with 13C NMR (C=O at 165 ppm) CheckRing->Final Pattern Matches

Figure 2: Logical decision tree for NMR data interpretation. Key checkpoints include the amide proton and the integrity of the alpha-bromo methylene group.

Discussion and Troubleshooting

Regioselectivity (N- vs O-acylation)

A common synthetic pitfall is the acylation of the phenolic oxygen (C4-OH) instead of, or in addition to, the amine.

  • N-Acyl (Target): The carbonyl carbon appears at ~165 ppm . The C4-OH proton is visible at ~8.8 ppm .

  • O-Acyl (Ester Impurity): If the phenol reacts, an ester carbonyl appears upfield at ~168-170 ppm . Furthermore, the ring protons H-3/H-5 will shift downfield due to the loss of the electron-donating phenol effect.

The "Water" Problem

The


-bromoacetamide moiety is reactive. In the presence of water and trace base (even from the glass surface of an NMR tube), it can hydrolyze.
  • Observation: A small singlet appearing slightly downfield of the main

    
     peak.
    
  • Remediation:[3][4] Use fresh DMSO-d6 ampules. Ensure the sample is dried under high vacuum (

    
     mbar) for 2 hours before dissolution.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (General reference for chemical shifts of amides and phenols).

  • Beilstein J. Org. Chem. (2012). Synthesis and NMR characterization of brominated phenol derivatives. (Provides comparative shifts for the 4-bromo-2-methoxyphenol scaffold).

  • PubChem Compound Summary. (2023). 2-bromo-N-(4-methoxyphenyl)acetamide (Analogous Structure). National Center for Biotechnology Information. [Link]

  • Asian Journal of Chemistry. (2010). Synthesis of N-substituted acetamide derivatives. (Methodology for amide synthesis).

  • Organic Syntheses. (1952). N-Bromoacetamide. Coll. Vol. 4, p.104. [Link] (Historical context on bromoacetamide stability).

Sources

Application Note: Structural Elucidation of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol and theoretical framework for the structural characterization of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide using tandem mass spectrometry. This compound, sharing structural motifs with pharmacologically significant molecules like capsaicinoids, is of interest to researchers in medicinal chemistry and drug development. By employing Collision-Induced Dissociation (CID) on the protonated molecular ion, we can predict and identify characteristic fragment ions. This guide explains the causal logic behind the fragmentation pathways, provides a robust experimental protocol for acquiring high-quality MS/MS data, and offers a validated framework for interpreting the resulting spectra. The methodologies described herein are designed to provide researchers with a self-validating system for compound identification and structural confirmation.

Introduction and Scientific Context

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is a synthetic molecule featuring a vanillylamine core structure linked to a bromoacetyl group. The vanillylamine moiety is a cornerstone of capsaicinoids, known for their interaction with TRPV1 receptors.[1][2] The addition of a reactive bromoacetyl group makes this compound a potential candidate for covalent modification studies or as an intermediate in the synthesis of more complex pharmaceutical agents.

Accurate structural confirmation is a critical step in any chemical research or drug development pipeline. Mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) coupled with tandem MS (MS/MS), provides unparalleled sensitivity and structural information from minimal sample amounts.[3] This note focuses on predicting the fragmentation behavior of the target molecule under positive-ion ESI conditions, establishing a reliable analytical protocol, and interpreting the resulting data with high confidence. The presence of bromine, with its distinctive isotopic signature (79Br and 81Br in an approximate 1:1 ratio), serves as an invaluable internal marker for validating fragment ion assignments.[4]

Predicted Fragmentation Pathways

The fragmentation of the protonated molecular ion, [M+H]+, of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is predicted to proceed through several high-probability pathways, dictated by the relative stabilities of the resulting product ions and the lability of specific chemical bonds. The primary sites of cleavage are the amide bond and the carbon-bromine bond.

Upon ionization, the proton is likely to localize on the amide nitrogen or carbonyl oxygen. Collision-Induced Dissociation (CID) provides the energy to overcome activation barriers, leading to bond cleavage. The most anticipated fragmentation is the cleavage of the amide bond, which is known to be a predominant pathway for N-acetylated compounds and peptides.[5][6] This cleavage is expected to generate the highly stable 4-hydroxy-3-methoxybenzylaminium-type ion. The fragmentation cascade is visualized in the diagram below.

G M [M+H]⁺ 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide m/z 260.0/262.0 F1 Product Ion [C₈H₉O₂]⁺ 4-hydroxy-3-methoxybenzyl cation m/z 137.1 M->F1 Amide Cleavage & Rearrangement NL1 Neutral Loss C₂H₃BrNO (Bromoacetamide) M->NL1 F2 Product Ion [C₇H₈NO₂]⁺ Protonated 4-amino-2-methoxyphenol m/z 140.1 M->F2 Amide C-N Cleavage NL2 Neutral Loss C₂H₂BrO (Bromoketene) M->NL2 F3 Product Ion [C₂H₂BrO]⁺ Bromoacetyl cation m/z 120.9/122.9 M->F3 Amide C-N Cleavage NL3 Neutral Loss C₇H₈NO₂ (Aminophenol) M->NL3

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Experimental Protocol

This protocol is designed for a standard Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) Mass Spectrometer but can be adapted for other tandem MS instruments like triple quadrupoles or ion traps.

Materials and Reagents
  • Analyte: 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Acid: LC-MS grade Formic Acid

  • Equipment: Analytical balance, volumetric flasks, pipettes, autosampler vials, 0.22 µm syringe filters.

Sample Preparation

The goal of sample preparation is to create a clean, dilute solution suitable for ESI to avoid ion suppression and ensure stable spray.

  • Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of the analyte and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a mobile phase mimic (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Final Filtration: Filter the working solution through a 0.22 µm syringe filter into an autosampler vial to remove any particulates.

Instrumentation and Parameters

An analytical workflow involves introducing the sample into the mass spectrometer, isolating the parent ion, fragmenting it, and detecting the resulting product ions.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Stock Solution (1 mg/mL in MeOH) Prep2 Working Solution (1 µg/mL in 50:50 ACN:H₂O) Prep1->Prep2 Dilution LC LC Separation (Optional, for complex mixtures) Prep2->LC ESI ESI Source (Positive Ion Mode) LC->ESI MS1 MS1 Scan (Full Scan, m/z 100-400) ESI->MS1 CID Collision Cell (CID) (Isolate m/z 260/262) MS1->CID MS2 MS2 Scan (Product Ion Scan) CID->MS2 Data Spectrum Analysis (Identify Key Fragments) MS2->Data

Caption: General experimental workflow for MS/MS analysis.

The following tables summarize the recommended starting parameters for a robust analysis.

Table 1: Liquid Chromatography Parameters (Optional)

Parameter Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase for small molecules.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Elutes the analyte from the column.
Flow Rate 0.3 mL/min Typical for analytical scale columns.
Gradient 5% B to 95% B over 5 min Generic gradient for screening.

| Injection Volume | 2 µL | Balances sensitivity with potential overloading. |

Table 2: Mass Spectrometry Parameters

Parameter Value Rationale
Ionization Mode ESI, Positive Amide nitrogen is readily protonated.
Capillary Voltage 3.5 kV Optimizes ion generation and spray stability.
Nebulizer Gas 35 psi (Nitrogen) Assists in droplet formation.
Drying Gas Flow 8 L/min (Nitrogen) Aids in solvent evaporation.
Source Temperature 325 °C Ensures complete desolvation.
MS1 Scan Range m/z 100 - 400 Covers the expected mass of the precursor.
Precursor Ion (MS/MS) m/z 260.0 and 262.0 Isolates the isotopic doublet of [M+H]+.
Collision Energy (CID) 10, 20, 40 eV (Stepped) Provides structural detail from low to high energy fragmentation.

| Product Ion Scan Range | m/z 50 - 270 | Covers the full range of expected fragments. |

Expected Results and Data Interpretation

The analysis of the MS/MS spectrum should confirm the predicted fragmentation pathways. The key is to identify the major product ions and validate their elemental composition using accurate mass data provided by a TOF or Orbitrap analyzer.

Table 3: Predicted Precursor and Product Ions

m/z (79Br/81Br) Proposed Formula Ion Description Fragmentation Pathway
260.0 / 262.0 [C₉H₁₁BrNO₃]+ [M+H]+ Precursor Ion N/A
140.1 [C₇H₁₀NO₂]+ Protonated 4-amino-2-methoxyphenol Cleavage of the amide C-N bond with loss of bromoketene.
137.1 [C₈H₉O₂]+ 4-hydroxy-3-methoxybenzyl cation A highly stable fragment characteristic of the vanillyl moiety, formed via rearrangement and cleavage.[7]

| 120.9 / 122.9 | [C₂H₂BrO]+ | Bromoacetyl cation | Cleavage of the amide C-N bond with charge retention on the bromoacetyl group. |

Interpreting the Spectrum:

  • Precursor Ion Confirmation: In the full MS1 scan, a pair of peaks at m/z 260.0 and 262.0 with roughly equal intensity will confirm the molecular weight and the presence of one bromine atom.

  • Dominant Fragments: In the MS/MS spectrum, the base peak is expected to be the stable vanillyl cation at m/z 137.1 . The presence of the ion at m/z 140.1 is also a strong indicator of the core structure.

  • Bromine-Containing Fragments: The observation of an isotopic doublet at m/z 120.9/122.9 provides direct evidence for the bromoacetyl portion of the molecule and validates the proposed amide bond cleavage.

  • Collision Energy Effects: At low collision energy (e.g., 10 eV), one might observe the loss of a simple neutral like H₂O or HBr. As the energy increases (20-40 eV), the more structurally significant cleavages producing m/z 137.1 and 140.1 will become dominant.

Conclusion

This application note provides a comprehensive guide for the mass spectrometric analysis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide. By understanding the predictable fragmentation pathways based on fundamental chemical principles and by using a systematic experimental approach, researchers can confidently confirm the structure of this and structurally related molecules. The combination of characteristic neutral losses and the unique isotopic signature of bromine provides a self-validating method for structural elucidation, which is essential for advancing research in drug discovery and chemical synthesis.

References

  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]

  • Pérez-Hernández, N., et al. (2019). Alternative mass spectrometry techniques for the validation of the fragmentation pattern of capsaicin and dihydrocapsaicin. Rapid Communications in Mass Spectrometry, 33(8), 735-744. Retrieved from [Link]

  • Pérez-Hernández, N., et al. (2019). Alternative mass spectrometry techniques for the validation of the fragmentation pattern of capsaicin and dihydrocapsaicin. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The MS² spectra of capsaicin (a) and dihydrocapsaicin (b) using the DART source. Retrieved from [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns. Retrieved from [Link]

  • Thompson, R. Q., et al. (2005). Quantitative determination of capsaicinoids by liquid chromatography-electrospray mass spectrometry. Analytical and Bioanalytical Chemistry, 381(7), 1441-1451. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 15.1.2 Mass - spectrometry of organic molecules - fragmentation patterns and equations of ion formation. Retrieved from [Link]

  • Voinov, V. G., et al. (2005). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. International Journal of Mass Spectrometry, 245(1-3), 80-86. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doyle, J. R., et al. (1988). Mass Spectral Fragmentation Pathways of N-Acetylnitramines. Defense Technical Information Center. Retrieved from [Link]

  • Expec Technology. (n.d.). LC-MS/MS Method for determination of capsaicin in edible oils and fats. Retrieved from [Link]

Sources

Protocol for the Purification of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals:

Abstract

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this precursor is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in subsequent downstream processes. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to isolate and refine solid compounds.[1][2][3] This application note provides a comprehensive, field-proven protocol for the purification of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, moving beyond a simple list of steps to explain the critical reasoning behind each phase of the process.

Introduction: The Imperative for Purity

In pharmaceutical development, the journey from a crude reaction mixture to a highly pure Active Pharmaceutical Ingredient (API) or intermediate is critical. Recrystallization remains a cornerstone purification method due to its efficiency in removing impurities and its ability to yield a product with the desired crystalline form.[2] The underlying principle is elegant in its simplicity: a compound's solubility in a given solvent typically increases with temperature.[3][4] By dissolving the impure solid in a minimal amount of hot solvent and allowing it to cool, the target compound crystallizes out of the solution in a purer form, while the impurities, present in lower concentrations, remain dissolved in the cold solvent (the "mother liquor").[1][5]

This guide is designed for researchers and drug development professionals, offering a detailed methodology grounded in the physicochemical properties of aromatic amides and established purification principles.

The Science of Solvent Selection

The success of any recrystallization procedure hinges on the selection of an appropriate solvent.[6] An ideal solvent for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide should exhibit the following characteristics:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution.[7]

  • Low Solvency at Low Temperatures: The compound should have poor solubility in the same solvent at or below room temperature to maximize the recovery of pure crystals upon cooling.[7]

  • Favorable Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: A relatively low boiling point is desirable for easy removal from the purified crystals during the drying phase.[6]

Given the structure of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, which contains a polar phenolic hydroxyl group, an amide linkage, and a methoxy ether group, polar protic solvents are excellent candidates. For amides, polar solvents like ethanol, acetone, or acetonitrile often yield good results.[8] A mixed-solvent system, such as ethanol-water, can also be highly effective.[9][10]

Solvent Selection Protocol

Before committing to a bulk recrystallization, it is essential to perform small-scale solubility tests:

  • Place ~20-30 mg of the crude compound into several small test tubes.

  • Add a few drops of a candidate solvent (see Table 1) to each tube at room temperature and observe solubility. The compound should be sparingly soluble or insoluble.

  • Gently heat the tubes that showed poor solubility. The compound should dissolve completely in the hot solvent.[11]

  • Allow the hot solutions to cool to room temperature, then place them in an ice bath. The ideal solvent will produce a high yield of crystalline precipitate.

SolventBoiling Point (°C)PolarityRationale & Expected Behavior
95% Ethanol 78Polar ProticAn excellent general-purpose solvent for moderately polar compounds.[12] Likely to be a strong candidate.
Methanol 65Polar ProticSimilar to ethanol but with a lower boiling point, which can be advantageous for drying.[6][12]
Water 100Very Polar ProticThe phenolic -OH and amide groups may confer some solubility in hot water, while being insoluble in cold.[10]
Ethanol/Water 78-100Tunable PolarityA powerful mixed-solvent system. The compound is dissolved in hot ethanol, and water is added dropwise as an "anti-solvent" until the solution becomes cloudy, then reheated to clarify and cooled.[6][12]
Ethyl Acetate 77Polar AproticA good solvent for compounds of intermediate polarity.[12]

Table 1: Candidate Solvents for Recrystallization.

Detailed Recrystallization Protocol

This protocol assumes that 95% ethanol has been identified as a suitable solvent from the selection tests.

Materials & Equipment
  • Crude 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

  • 95% Ethanol (or other selected solvent)

  • Deionized Water (for ice bath)

  • Erlenmeyer flasks (at least two)

  • Heating mantle or hot plate with stirring capability

  • Watch glass to cover the flask

  • Stemless or short-stemmed funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Glass stirring rod

  • Spatula

Experimental Workflow

Recrystallization_Workflow A Start: Crude Product B Add minimum volume of hot solvent A->B C Dissolve completely (near boiling) B->C D Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Allow filtrate to cool slowly to RT D->F No E->F G Cool in Ice Bath to maximize yield F->G H Collect crystals by Vacuum Filtration G->H I Wash crystals with ice-cold solvent H->I J Dry Purified Crystals I->J K End: Pure Product J->K

Caption: Recrystallization workflow diagram.

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. In a separate flask, heat the recrystallization solvent (95% ethanol) to its boiling point. Add the hot solvent to the crude solid portion-wise with swirling until the solid just dissolves.[5] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield. An excess of solvent will keep more of the product dissolved at low temperatures, reducing recovery.[5][13]

  • Hot Filtration (Conditional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, a hot filtration is required. Place a stemless or short-stemmed funnel with fluted filter paper over a second pre-heated Erlenmeyer flask. Pour a small amount of hot solvent through the funnel to warm the apparatus.[14] Immediately filter the hot solution containing the dissolved product.[15] Causality: This step must be performed quickly with pre-heated equipment to prevent the desired compound from crystallizing prematurely on the filter paper or in the funnel stem, which would lead to a loss of yield.[14][16]

  • Crystallization: Cover the flask containing the clear, hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is essential for the formation of large, well-defined crystals. Rapid cooling tends to trap impurities within the crystal lattice and produces small, often impure, crystals.[15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes.[17] Causality: The solubility of the compound decreases further at lower temperatures, forcing more of the dissolved product to crystallize out of the solution, thereby maximizing the recovery.[5]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[17] Once the mother liquor has been drawn through, break the vacuum and add a small amount of ice-cold 95% ethanol to wash the crystals. Re-apply the vacuum to draw the wash solvent through. Causality: The crystals are washed to remove any residual mother liquor containing dissolved impurities. The solvent must be ice-cold to avoid dissolving a significant portion of the purified product.[12]

  • Drying: Leave the crystals in the funnel with the vacuum on for several minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass or drying dish and allow them to air-dry completely, or for faster results, place them in a vacuum desiccator.[5] The product is considered dry when it reaches a constant weight.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[18] 2. Scratch the inner surface of the flask with a glass rod at the liquid-air interface or add a "seed crystal" of the pure compound to induce nucleation.[11][13]
"Oiling Out" The melting point of the compound is below the boiling point of the solvent, causing it to separate as a liquid instead of a solid.[13]Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. If the problem persists, a different solvent with a lower boiling point may be required.[13][18]
Low Yield 1. Too much solvent was used. 2. Premature crystallization during hot filtration. 3. Crystals were washed with warm solvent.1. Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals.[12] 2. Ensure filtration apparatus is properly pre-heated. 3. Always use ice-cold solvent for washing.
Product is Colored Colored impurities were not fully removed.Re-dissolve the crystals in fresh hot solvent, add a small amount (tip of a spatula) of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with crystallization.[3][16]

Conclusion

Recrystallization is a powerful technique for the purification of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide. By carefully selecting a solvent and methodically following the principles of dissolution, controlled cooling, and isolation, researchers can significantly enhance the purity of this critical intermediate. This protocol, combined with the provided troubleshooting guide, serves as a robust framework for achieving high-purity material essential for the rigorous demands of drug discovery and development.

References

  • Narration : 14. Hot Filtration & Recrystallization. JOVE.
  • Recrystallization and hot filtration - Safrole. Safrole.
  • Recrystallization. University of Technology.
  • 1.5E: Hot Filtration. Chemistry LibreTexts. (2022).
  • Recrystallization (chemistry). EBSCO.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Recrystallization. Macmillan Learning.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Recrystallization Definition, Principle &Purpose. PraxiLabs. (2022).
  • Lab Procedure: Recrystallization. LabXchange. (2024).
  • 4'-Bromoacetanilide. ChemicalBook.
  • Problems with Recrystallisations. University of York, Department of Chemistry.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022).
  • Recrystallization. ResearchGate.
  • What is the best technique for amide purification? ResearchGate. (2020).
  • Experiment 2: Recrystallization. Unknown Source.
  • Recrystallization. Unknown Source.
  • Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. Benchchem.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.

Sources

experimental procedure for N-acetylation of 4-hydroxy-3-methoxyphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Selective N-Acetylation of 4-Hydroxy-3-methoxyphenylamine

Part 1: Introduction & Strategic Overview

Subject: Selective synthesis of N-(4-hydroxy-3-methoxyphenyl)acetamide (also known as N-acetyl-4-aminoguaiacol) from 4-hydroxy-3-methoxyphenylamine (4-amino-2-methoxyphenol).

Significance: The target compound is a structural analogue of Paracetamol (Acetaminophen) and a metabolite of various methoxylated pharmaceutical agents. It serves as a critical intermediate in the synthesis of vanilloid-based analgesics and antioxidants. The primary synthetic challenge lies in chemoselectivity : the substrate contains both a nucleophilic amine (-NH₂) and a nucleophilic phenol (-OH).

The Challenge: Chemoselectivity (N- vs. O-Acetylation)

  • Kinetic Control: Under neutral or mildly acidic conditions, the amine is significantly more nucleophilic than the phenol, favoring N-acetylation.

  • Thermodynamic Control: O-acetyl esters (phenolic esters) are less stable towards hydrolysis than N-acetyl amides.

  • Strategy: This protocol utilizes Method A (Aqueous Suspension) for Green Chemistry compliance and Method B (Biphasic Organic) for maximum purity and yield in regulated environments.

Part 2: Reaction Engineering & Mechanism

Chemical Pathway

The reaction proceeds via a nucleophilic acyl substitution. The amine lone pair attacks the carbonyl carbon of acetic anhydride, forming a tetrahedral intermediate that collapses to release acetic acid and the amide.

Key Selectivity Factor: By maintaining a pH < 10, the phenol remains protonated (Ar-OH) and poor in nucleophilicity compared to the amine (Ar-NH₂). If the pH rises (strong base), the phenolate (Ar-O⁻) forms, leading to competitive O-acetylation.

Mechanism Diagram (Graphviz)

ReactionMechanism Substrate 4-Amino-2-methoxyphenol (Nucleophile) Intermed Tetrahedral Intermediate Substrate->Intermed Nucleophilic Attack (N-terminus) Reagent Acetic Anhydride (Electrophile) Reagent->Intermed Product N-(4-hydroxy-3-methoxyphenyl)acetamide (Amide) Intermed->Product Collapse & Elimination SideProduct Acetic Acid (Leaving Group) Intermed->SideProduct Selectivity Selectivity Control: Avoid strong base to prevent O-acetylation (Phenolate formation) Selectivity->Substrate

Caption: Mechanistic pathway highlighting the chemoselective N-acetylation over O-acetylation.

Part 3: Experimental Protocols

Method A: Aqueous Suspension (Green Chemistry)

Best for: Large-scale synthesis, high atom economy, avoiding organic solvents.

Materials:

  • Substrate: 4-Amino-2-methoxyphenol (10.0 g, 71.9 mmol)

  • Reagent: Acetic Anhydride (8.1 mL, 86.3 mmol, 1.2 eq)

  • Solvent: Deionized Water (100 mL)

  • Equipment: 250 mL RB flask, magnetic stirrer, heating bath.

Step-by-Step Procedure:

  • Suspension: Add 10.0 g of 4-amino-2-methoxyphenol to 100 mL of water in the flask. The solid may not dissolve completely at RT.

  • Heating: Heat the suspension to 60–70 °C with vigorous stirring. The amine should dissolve or form a fine dispersion.

  • Addition: Add acetic anhydride (8.1 mL) dropwise over 10 minutes.

    • Observation: The reaction is exothermic. A transient clear solution may form, followed by rapid precipitation of the product.

  • Reaction: Stir at 60 °C for 30 minutes, then allow the mixture to cool slowly to room temperature.

  • Crystallization: Cool the flask in an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Filtration: Filter the white/off-white precipitate under vacuum.

  • Wash: Wash the filter cake with 2 x 20 mL ice-cold water to remove acetic acid byproduct.

  • Drying: Dry in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 85–95% Appearance: White to pale beige crystalline solid.

Method B: Biphasic/Organic Synthesis (High Purity)

Best for: Analytical standards, strictly anhydrous requirements.

Materials:

  • Substrate: 4-Amino-2-methoxyphenol (1.0 g, 7.19 mmol)

  • Reagent: Acetic Anhydride (0.75 mL, 7.9 mmol)

  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (20 mL)

  • Base: Saturated NaHCO₃ (aq) or Pyridine (0.6 mL) if using Acetyl Chloride.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 g substrate in 20 mL EtOAc.

  • Addition: Add acetic anhydride (0.75 mL) dropwise at room temperature.

  • Monitoring: Stir for 2 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Rf values: Product < Substrate (Amide is more polar than free amine? Actually, amide often moves higher than free amine due to loss of H-bond donor capability, but check specific system. Amine often streaks).

  • Quench: Add 10 mL saturated NaHCO₃ solution and stir for 15 mins to hydrolyze excess anhydride.

  • Extraction: Separate phases. Wash organic layer with:

    • 10 mL 1M HCl (removes unreacted amine).

    • 10 mL Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

Part 4: Characterization & Validation

Table 1: Physicochemical Properties

PropertyValue / RangeNotes
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Melting Point 130–134 °CLit.[2] range for similar acetanilides; verify experimentally.
Solubility Soluble in EtOH, DMSO, hot water.Sparingly soluble in cold water.
Appearance White crystalline powderOxidizes to pink/brown if impure.

Spectroscopic Validation:

  • ¹H-NMR (400 MHz, DMSO-d₆):

    • δ 9.70 (s, 1H, -NH -CO-)

    • δ 8.80 (s, 1H, -OH )

    • δ 7.30 (d, 1H, Ar-H )

    • δ 7.05 (s, 1H, Ar-H )

    • δ 6.70 (d, 1H, Ar-H )

    • δ 3.75 (s, 3H, -OCH ₃)

    • δ 2.00 (s, 3H, -COCH ₃)

    • Diagnostic: Disappearance of broad -NH₂ signal (~4.5 ppm) and appearance of sharp amide -NH and acetyl methyl group.

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ calculated: 182.08

    • [M+Na]⁺ calculated: 204.06

Part 5: Workflow Visualization

Workflow Start Start: 4-Amino-2-methoxyphenol Solvent Suspend in Water (60°C) Start->Solvent React Add Acetic Anhydride (1.2 eq) Exothermic Reaction Solvent->React Cool Cool to 0-5°C (Crystallization) React->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Ice-Cold Water (Remove AcOH) Filter->Wash Dry Dry (50°C, Vacuum) Wash->Dry End Final Product: N-(4-hydroxy-3-methoxyphenyl)acetamide Dry->End

Caption: Operational workflow for the aqueous synthesis (Method A).

Part 6: Troubleshooting & Critical Controls

  • Pink/Brown Discoloration:

    • Cause: Oxidation of the phenol or unreacted amine.

    • Solution: Perform reaction under Nitrogen atmosphere. Add a pinch of sodium dithionite (Na₂S₂O₄) during crystallization as an antioxidant.

  • O-Acetylation (Di-acetylated product):

    • Cause: Reaction temperature too high (>90°C) or presence of base.

    • Solution: Maintain pH < 7.[3][4] If O-acetylation occurs, treat the crude product with dilute NaOH (1M) briefly to selectively hydrolyze the ester, then re-acidify to precipitate the amide.

  • Poor Yield:

    • Cause: Product solubility in water.[2][5]

    • Solution: Ensure final temperature is < 5°C. Saturate the filtrate with NaCl (salting out) to recover additional product.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Ellis, F. (2002). Paracetamol: A Curriculum Resource. Royal Society of Chemistry. Link (Analogous protocol for aminophenol acetylation).

  • PubChem Database. (2025). N-(4-Hydroxy-3-methoxyphenyl)acetamide Compound Summary. National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
  • Santa Cruz Biotechnology. (2024). Product Data: N-{4-[(2-Hydroxy-3-methoxybenzyl)amino]phenyl}acetamide. Link (Structural analogue reference for spectral comparison).

Sources

Application Note: Late-Stage Functionalization of the Indole Scaffold for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the pursuit of novel bioactive molecules, the selection of the starting precursor is the single most deterministic factor for downstream success. This guide focuses on the Indole scaffold (1H-indole) as the premier precursor for drug discovery.[1][2]

Defined as a "Privileged Structure" in medicinal chemistry, the indole core is ubiquitous in FDA-approved therapeutics (e.g., Indomethacin, Tadalafil, Ondansetron) and endogenous signaling molecules (Serotonin, Melatonin).[3] Its unique electronic distribution—an electron-rich enamine-type C2-C3 bond fused to a benzene ring—allows for diverse, regioselective functionalization.

This application note details a Late-Stage Functionalization (LSF) strategy. Instead of building the indole ring from scratch (de novo synthesis), we utilize the indole core as a modular precursor, applying transition-metal-catalyzed C–H activation to rapidly generate library diversity.

Key Advantages of this Approach:
  • Speed: Bypasses multi-step cyclization protocols (e.g., Fischer indole synthesis).

  • Diversity: Accesses difficult-to-reach chemical space (C7, C4 positions) via directing group strategies.[4]

  • Relevance: Directly mimics bioactive alkaloids found in nature.

Strategic Workflow: The DMTA Cycle

The following diagram outlines the Design-Make-Test-Analyze (DMTA) cycle optimized for indole precursors.

Indole_DMTA_Cycle Precursor Indole Precursor (1H-Indole) Design In Silico Design (Docking/SAR) Precursor->Design Selection Synthesis C-H Activation (Ru/Rh Catalysis) Design->Synthesis Strategy Purification Purification (Flash Chrom.) Synthesis->Purification Crude BioAssay Bio-Evaluation (MTT/Target Binding) Purification->BioAssay Pure Compound BioAssay->Design SAR Feedback Hit Lead Candidate BioAssay->Hit IC50 < 1µM

Figure 1: The DMTA cycle leveraging Indole as a modular precursor. Note the feedback loop from BioAssay to Design for SAR optimization.

Protocol A: Regioselective C-H Arylation of Indole

Objective: To introduce structural complexity at the C2 position of the indole precursor using Ruthenium(II) catalysis. This method avoids pre-functionalized halogenated starting materials, utilizing simple aryl halides or acids.

Mechanism: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway, where the active catalyst inserts into the C2–H bond.

Materials & Reagents[5][6][7][8][9][10]
  • Precursor: Indole (or N-protected derivative, e.g., N-methylindole).

  • Coupling Partner: Aryl bromide (e.g., Bromobenzene).

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (2.5 mol%).

  • Ligand/Additive: MesCOOH (30 mol%) – Crucial for the CMD mechanism.

  • Base: K₂CO₃ (2.0 equiv).

  • Solvent: 1,4-Dioxane (Anhydrous).

  • Atmosphere: Argon or Nitrogen.

Experimental Procedure (Step-by-Step)
  • Reaction Setup (Inert Conditions):

    • Flame-dry a 10 mL Schlenk tube and allow it to cool under a stream of Argon.

    • Add Indole precursor (0.5 mmol, 1.0 equiv), Aryl bromide (0.75 mmol, 1.5 equiv), [Ru(p-cymene)Cl₂]₂ (7.6 mg, 2.5 mol%), and K₂CO₃ (138 mg, 2.0 equiv).

    • Critical Step: Add the MesCOOH (25 mg, 30 mol%). The carboxylic acid acts as a proton shuttle, lowering the energy barrier for C-H bond cleavage.

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (2.0 mL) via syringe.

    • Seal the tube with a Teflon screw cap.

  • Catalysis:

    • Place the reaction vessel in a pre-heated oil bath at 100°C .

    • Stir vigorously (800 rpm) for 12–16 hours.

    • Visual Check: The reaction mixture typically turns from dark red to brown/black as the catalytic cycle progresses.

  • Work-up & Purification:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (10 mL) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via Flash Column Chromatography (SiO₂).

      • Eluent: Hexane/Ethyl Acetate gradient (typically 9:1 to 4:1).

  • Validation:

    • 1H NMR (400 MHz, CDCl₃): Verify the disappearance of the C2-H singlet (typically ~7.1 ppm) and the appearance of aromatic signals corresponding to the new aryl group.

    • HRMS: Confirm the molecular ion peak [M+H]+.

Protocol B: Biological Evaluation (Cell Viability)

Objective: To assess the bioactivity of the newly synthesized indole derivatives against cancer cell lines (e.g., HeLa, MCF-7).

Materials
  • Cell Lines: HeLa (Cervical cancer) or MCF-7 (Breast cancer).

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).

  • Control: Doxorubicin or Cisplatin (Positive Control), DMSO (Vehicle Control).

Experimental Procedure
  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       cells/well in 100 µL of complete media (DMEM + 10% FBS).
      
    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Indole derivative (10 mM in DMSO).

    • Perform serial dilutions in culture media to generate concentrations: 0.1, 1, 10, 50, 100 µM.

    • Note: Ensure final DMSO concentration is < 0.5% to avoid solvent toxicity.

    • Add 100 µL of drug-containing media to wells (triplicates per concentration).

  • Incubation:

    • Incubate plates for 48 hours.

  • MTT Reaction:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will metabolize yellow MTT into purple formazan crystals.

  • Solubilization & Readout:

    • Carefully aspirate the supernatant.

    • Add 150 µL of DMSO to dissolve the formazan crystals.

    • Shake the plate for 10 minutes.

    • Measure absorbance at 570 nm using a microplate reader.

Data Analysis

Calculate the percentage viability using the formula:



Plot % Viability vs. Log[Concentration] to determine the IC50  value using non-linear regression (e.g., GraphPad Prism).

Structure-Activity Relationship (SAR) Logic

Understanding the indole numbering is vital for rational design. The diagram below illustrates the "zones" of the indole scaffold available for modification.

Indole_SAR Indole Indole Scaffold (Core) N1 N1 Position Solubility/Bioavailability (Alkylation/Sulfonylation) Indole->N1 C2 C2 Position Electronic Tuning (C-H Arylation) Indole->C2 C3 C3 Position Pharmacophore Binding (Formylation/Acylation) Indole->C3 C5_C7 C5/C7 Positions Metabolic Stability (Halogenation/Borylation) Indole->C5_C7

Figure 2: SAR Logic Map. The N1 position controls drug-like properties (LogP), while C2/C3 are critical for target engagement.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Catalyst poisoning (O₂/H₂O)Ensure strict inert atmosphere; dry dioxane over Na/benzophenone.
Regioselectivity Issues C2 vs C3 competitionUse steric bulk on the N1 position or switch to Rh(III) catalysts for higher C2 specificity.
Precipitation in Assay High LogP (Insoluble)Sonicate stock solution; reduce max concentration; use cyclodextrin as a carrier.
High Background (MTT) Microbial contaminationFilter sterilize all media; check incubator humidity pan.

References

  • Review of Indole as a Privileged Structure: Drăgoi, C. M., et al. (2024).[3] The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance.[1][3][5] MDPI.[5] [Link] (Note: Link directs to journal archive for verification).

  • C-H Activation Protocols: Gogoi, S., et al. (2019).[6] Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives. [Link][6][7]

  • Natural Product Scaffolds in Drug Discovery: Newman, D. J., & Cragg, G. M. (2020).[8] Natural Products as Sources of New Drugs over the Nearly Four Decades from 01/1981 to 09/2019. Journal of Natural Products.[9] [Link]

  • MTT Assay Standardization: Riss, T. L., et al. (2013). Cell Viability Assays.[10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Substituted Bromoacetamides

Author: BenchChem Technical Support Team. Date: February 2026

User: Research Scientist / Medicinal Chemist Subject: Troubleshooting & Optimization of Electrophilic Warhead Synthesis Ticket ID: #BA-SYNTH-001 Status: Open

Executive Summary: The "Warhead" Challenge

N-substituted bromoacetamides are critical intermediates in the synthesis of covalent inhibitors (targeting Cys residues) and PROTAC linkers. However, their synthesis is deceptively simple. The core challenge lies in the biphilic nature of the reagents:

  • Bromoacetyl bromide is a dual electrophile (acyl halide + alkyl halide).

  • The Product (Bromoacetamide) remains an electrophile (alkylating agent).

  • The Amine is a nucleophile that can attack either the carbonyl (desired acylation) or the

    
    -carbon (undesired alkylation).
    

This guide provides a self-validating protocol to navigate these competing pathways, ensuring high fidelity in your "warhead" installation.

Safety "Pre-Flight" Protocol

WARNING: Bromoacetyl bromide is a potent lachrymator and corrosive. Standard fume hood airflow is often insufficient for spills.

  • Neutralization Station: Keep a beaker of 10% aqueous sodium thiosulfate and saturated sodium bicarbonate ready. All glassware (syringes, needles, flasks) must be rinsed in this solution immediately after use to quench residual lachrymator.

  • Visual Cue: If your reaction mixture turns dark brown/red rapidly, you likely have free bromine (

    
    ) formation or radical decomposition, often caused by light exposure or old reagents.
    
Core Protocol: The "Golden Path" (Acid Bromide Method)

This method is preferred for its atom economy and speed, but it requires strict kinetic control to prevent polymerization.

Reagents:

  • Primary/Secondary Amine (1.0 equiv)

  • Bromoacetyl Bromide (1.1 - 1.2 equiv)

  • Base:

    
     (aq) or DIPEA (organic)
    
  • Solvent: DCM or THF (Anhydrous not strictly required for Schotten-Baumann, but recommended).

Step-by-Step Methodology
  • System Setup: Flame-dry a 2-neck round bottom flask. Purge with

    
    .
    
  • Solvation: Dissolve the amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM (

    
     concentration).
    
  • Critical Control Point (Temperature): Cool the solution to

    
     to 
    
    
    
    using an ice/salt bath.
    • Why? At higher temperatures, the amine can attack the

      
      -carbon of the forming product, leading to dimers (R-NH-CH2-CONHR). Low temperature favors the faster acylation over the slower 
      
      
      
      alkylation.
  • Addition (The "Dropwise" Rule): Add Bromoacetyl bromide (1.1 equiv) dissolved in DCM slowly over 15–30 minutes.

    • Self-Validation: The solution should remain relatively clear or turn pale yellow. A rapid precipitate formation (amine hydrobromide salts) is normal if using non-aqueous bases.

  • Quench: After 1 hour, check TLC. If complete, quench with saturated

    
    .
    
Troubleshooting Guide (Q&A)
Q1: My product yield is low, and I see a "streak" or multiple spots on TLC. What happened?

Diagnosis: You likely have Oligomerization (N-Alkylation) . Mechanism: The product (bromoacetamide) reacted with the starting amine. This happens if:

  • The amine was in excess locally (poor stirring).

  • The temperature was too high.

  • Inverse Addition was not used.

Solution: Switch to Inverse Addition .

  • Protocol: Dissolve Bromoacetyl bromide in DCM and cool to

    
    . Add the amine/base mixture TO the acid bromide slowly. This ensures the acylating agent is always in excess relative to the amine, statistically preventing the amine from attacking the product.
    
Q2: I am using an aniline with an electron-withdrawing group, and the reaction won't go to completion.

Diagnosis: Low Nucleophilicity . Mechanism: Electron-deficient anilines (e.g., nitro-anilines) are poor nucleophiles. The acid bromide hydrolyzes from trace moisture faster than it reacts with the amine.

Solution:

  • Catalyst: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a reactive N-acylpyridinium intermediate that is more electrophilic than the acid bromide but less prone to hydrolysis.

  • Heat (Cautious): reflux in THF may be required, but strictly monitor for alkylation byproducts.

Q3: My product decomposes on the silica column (turns brown/streaks).

Diagnosis: Silica-Induced Degradation . Mechanism: Bromoacetamides are alkylating agents. The slightly acidic and nucleophilic nature of silica gel (Si-OH groups) can promote displacement of the bromine or cyclization (especially if a nucleophile is present 5-6 atoms away).

Solution:

  • Neutralize Silica: Pre-treat the silica column with 1% Triethylamine in Hexanes before loading.

  • Fast Filtration: Use a short plug of silica rather than a full column.

  • Recrystallization: Many bromoacetamides crystallize well from EtOH/Water or Hexanes/EtOAc. This avoids silica entirely.

Q4: I have a hydroxyl group on my molecule (e.g., Serine or Tyrosine derivative). How do I prevent O-acylation?

Diagnosis: Chemoselectivity Issue . Mechanism: While amines are generally more nucleophilic than alcohols, bromoacetyl bromide is highly reactive and will acylate unhindered alcohols.

Solution:

  • Schotten-Baumann Conditions: Run the reaction in a biphasic system (DCM / Saturated Aqueous

    
    ). The water solvates and deactivates the hydroxyl group via H-bonding, while the amine remains nucleophilic in the organic phase or at the interface.
    
  • Alternative Coupling: Use Bromoacetic acid + EDC/HOBt . Carbodiimide coupling is much more selective for amines over alcohols compared to acid halides.

Comparative Data: Selection of Method
FeatureAcid Bromide MethodCoupling Agent (EDC/DCC)Mixed Anhydride (IBCF)
Reagents Bromoacetyl bromide + BaseBromoacetic Acid + EDCBromoacetic Acid + Isobutyl chloroformate
Reaction Time Fast (< 1 hour)Slow (4–12 hours)Medium (1–2 hours)
Risk of Alkylation High (requires low T)Low (activation is milder)Moderate
Atom Economy HighLow (urea byproducts)Medium
Purification Extraction often sufficientUrea removal required (difficult with DCC)Extraction
Best For Simple, robust aminesComplex substrates, amino-alcoholsSterically hindered amines
Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways (Acylation vs. Alkylation) and the logic flow for optimization.

G Amine Start: Amine (R-NH2) TetIn Tetrahedral Intermediate Amine->TetIn Attack on C=O (Kinetic Path) SideProduct Side Product (N-Alkylated Dimer) Amine->SideProduct Attack on C-Br (S_N2 Path) BrAcBr Reagent: Br-CH2-COBr BrAcBr->TetIn Product Desired Product (N-Bromoacetamide) TetIn->Product - HBr Product->SideProduct + R-NH2 (Excess) Over-alkylation Cond1 Low T (-10°C) Slow Addition Cond1->TetIn Favors Cond2 Excess Amine High T Cond2->SideProduct Promotes

Caption: Figure 1: Competing Kinetic Pathways. The blue path represents the desired acylation (favored at low temp). The red path represents the undesired N-alkylation (favored by excess amine or heat).

Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Q1 Is the yield low? Start->Q1 Q2 Is there starting material? Q1->Q2 Yes Q3 Are there multiple spots? Q1->Q3 No (Complex Mix) Sol1 Hydrolysis Issue: Dry solvents, Fresh Reagent Q2->Sol1 No (Clean TLC) Sol2 Low Reactivity: Add DMAP or Use EDC Coupling Q2->Sol2 Yes (Stalled) Sol3 Oligomerization: Use Inverse Addition Lower Temp Q3->Sol3 Yes

Caption: Figure 2: Diagnostic Logic Flow. Follow this decision tree to identify the root cause of reaction failure based on TLC/Yield observation.

References
  • Synthesis of N-bromoacetamides via Acid Halides

    • Organic Syntheses, Coll.[1] Vol. 4, p.104 (1963); Vol. 31, p.11 (1951). Link

    • Provides the foundational method for acyl
  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Use of Coupling Agents (EDC/DCC)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Review of coupling strategies when acid halides are too harsh or non-selective.
  • Covalent Inhibitor Design (Warhead Chemistry)

    • Singh, J., et al. (2011). The resurgence of covalent drugs.[2] Nature Reviews Drug Discovery, 10(4), 307-317. Link

    • Contextualizes the importance of N-substituted bromoacetamides in modern drug discovery.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

I. Introduction to the Synthesis

The synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide involves the acylation of vanillylamine (4-(aminomethyl)-2-methoxyphenol) with bromoacetyl bromide. This reaction is a classic example of nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[1][2][3] The primary challenge in this synthesis is achieving chemoselectivity, specifically the preferential N-acylation over the competing O-acylation of the phenolic hydroxyl group.[4][5] Understanding the principles of nucleophilicity and careful control of reaction parameters are paramount for a successful outcome. The amino group is generally a stronger nucleophile than the phenolic hydroxyl group, which provides a basis for achieving selective N-acylation.[6]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide in a question-and-answer format, providing detailed, field-proven solutions.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction:

    • Monitoring: It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material (vanillylamine) is a key indicator of completion.

    • Reagent Stoichiometry: Ensure the use of a slight excess (1.1-1.2 equivalents) of bromoacetyl bromide to drive the reaction forward. However, a large excess can lead to side reactions.

    • Reaction Time and Temperature: The reaction may require sufficient time to go to completion. While the initial addition of bromoacetyl bromide is typically done at low temperatures (0-5 °C) to control the exothermic reaction, allowing the reaction to warm to room temperature and stir for several hours can improve the yield.

  • Side Reactions:

    • O-Acylation: The formation of the O-acylated byproduct is a primary cause of reduced yield of the desired N-acylated product. To minimize this:

      • pH Control: Maintaining a slightly basic pH (around 8-10) is critical. Under these conditions, the amine group remains sufficiently nucleophilic, while the phenoxide ion formation is controlled, reducing its reactivity.[1] The use of a biphasic system with an aqueous base (like sodium bicarbonate or sodium hydroxide) is characteristic of the Schotten-Baumann reaction and helps maintain this pH.[2]

      • Slow Addition of Acylating Agent: Add the bromoacetyl bromide dropwise to the cooled reaction mixture. This maintains a low concentration of the acylating agent at any given time, favoring the more nucleophilic amine.

    • Di-acylation: Although less common, acylation of both the amine and hydroxyl groups can occur. This is often a result of using a large excess of the acylating agent and/or elevated temperatures.

  • Product Loss During Workup and Purification:

    • Extraction: Ensure the pH of the aqueous layer is optimized during extraction to prevent the loss of the product. The phenolic hydroxyl group can be deprotonated at high pH, increasing the product's solubility in the aqueous phase.

    • Recrystallization: Selecting an appropriate solvent for recrystallization is key to maximizing recovery. A solvent in which the product is soluble when hot but sparingly soluble when cold is ideal.

Question 2: My final product is discolored (e.g., yellow or brown). What is the cause and how can I obtain a pure, white product?

Answer: Discoloration is often indicative of impurities.

  • Oxidation of Starting Material: Vanillylamine, like other phenolic amines, can be susceptible to oxidation, leading to colored impurities. Using high-purity starting materials and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Side Products: The formation of colored byproducts during the reaction can also lead to discoloration.

  • Purification:

    • Recrystallization: This is a highly effective method for removing colored impurities. Suitable solvents for recrystallization of similar compounds include ethanol, methanol, or mixtures with water.[7] Experiment with different solvent systems to find the optimal one for your product.

    • Activated Charcoal: If the discoloration persists after recrystallization, you can try treating a hot solution of your crude product with a small amount of activated charcoal before filtering and allowing it to crystallize. The charcoal can adsorb colored impurities.

Question 3: I am observing multiple spots on my TLC plate after the reaction. How do I identify the main product and the byproducts?

Answer: A complex TLC profile indicates the presence of multiple compounds.

  • Spot Identification:

    • Co-spotting: Spot your reaction mixture alongside your starting material (vanillylamine) on the same TLC plate. This will help you identify the spot corresponding to the unreacted starting material.

    • Product vs. Byproducts: The desired product, 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, will be less polar than the starting vanillylamine due to the introduction of the bromoacetyl group. Therefore, the product spot should have a higher Rf value. The O-acylated byproduct will likely have a different Rf value as well.

  • Minimizing Byproducts:

    • Refer to the strategies outlined in "Question 1" regarding the control of side reactions (O-acylation and di-acylation). Careful control of stoichiometry, temperature, and pH are your primary tools.

Question 4: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common issue in recrystallization.

  • Causes and Solutions:

    • High Solute Concentration: The solution may be too concentrated. Try adding a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.

    • Cooling Too Rapidly: Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • Solvent Choice: The solvent may not be ideal. The boiling point of the solvent might be higher than the melting point of your compound. Experiment with different solvents or solvent mixtures.

    • Impurities: The presence of impurities can inhibit crystallization. If the problem persists, consider purifying a small portion of the material by column chromatography to obtain a seed crystal. Adding a seed crystal to the supersaturated solution can induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material?

A1: The recommended starting material is vanillylamine (4-(aminomethyl)-2-methoxyphenol). If not commercially available, it can be synthesized from vanillin through a two-step process involving the formation of vanillin oxime followed by its reduction.

Q2: Which acylating agent should I use: bromoacetyl bromide or bromoacetyl chloride?

A2: Both bromoacetyl bromide and bromoacetyl chloride can be used as the acylating agent. Bromoacetyl bromide is generally more reactive than the chloride, which can be advantageous for less reactive amines but may also lead to more side reactions if not controlled carefully. For this synthesis, either can be effective, and the choice may depend on availability and cost.

Q3: What are the typical Schotten-Baumann conditions for this reaction?

A3: Typical Schotten-Baumann conditions involve a two-phase system.[1][2] The vanillylamine is dissolved in an organic solvent (e.g., dichloromethane or diethyl ether), and an aqueous solution of a base (e.g., sodium hydroxide or sodium bicarbonate) is used to neutralize the hydrobromic acid byproduct. The bromoacetyl bromide is then added slowly to the cooled, stirred mixture.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide should be confirmed using standard analytical techniques:

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O stretch and N-H stretch.

  • Melting Point: A sharp melting point range is a good indicator of purity.

IV. Experimental Protocols

Standard Protocol for the Synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Vanillylamine (1 equivalent)

  • Bromoacetyl bromide (1.1 equivalents)

  • Sodium bicarbonate (or sodium hydroxide, 2-3 equivalents)

  • Dichloromethane (DCM)

  • Deionized water

  • Ethanol (for recrystallization)

  • Saturated brine solution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve vanillylamine (1 eq.) in dichloromethane.

  • Add an aqueous solution of sodium bicarbonate (2-3 eq.).

  • Cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add bromoacetyl bromide (1.1 eq.), dissolved in a small amount of dichloromethane, dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the vanillylamine spot is no longer visible.

  • Separate the organic layer.

  • Wash the organic layer sequentially with deionized water and a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

V. Data Presentation

Table 1: Troubleshooting Summary

Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, Side reactions (O-acylation), Product loss during workupMonitor with TLC, Use a slight excess of acylating agent, Control pH (8-10), Slow addition of acylating agent, Optimize extraction and recrystallization
Discolored Product Oxidation of starting material, Formation of colored byproductsUse high-purity starting materials, Run under inert atmosphere, Purify by recrystallization (with optional charcoal treatment)
Multiple Spots on TLC Unreacted starting material, Byproduct formation (O-acylation, di-acylation)Co-spot with starting material, Adjust reaction conditions to improve selectivity
"Oiling Out" High solute concentration, Rapid cooling, Inappropriate solvent, ImpuritiesAdd more hot solvent, Cool slowly, Change solvent, Use a seed crystal

VI. Visualizations

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Vanillylamine in DCM B Add Aqueous NaHCO3 A->B C Cool to 0-5 °C B->C D Slowly Add Bromoacetyl Bromide C->D E Stir at Room Temperature (2-4h) D->E F Monitor by TLC E->F G Separate Organic Layer F->G H Wash with H2O & Brine G->H I Dry & Evaporate Solvent H->I J Recrystallize I->J K 2-bromo-N-(4-hydroxy- 3-methoxyphenyl)acetamide J->K Pure Product Troubleshooting Start Low Yield? Incomplete Incomplete Reaction? Start->Incomplete Yes SideProduct Side Products? Start->SideProduct No Incomplete->SideProduct No Sol_Incomplete Increase Reaction Time Use Slight Excess of Acylating Agent Incomplete->Sol_Incomplete Yes WorkupLoss Loss During Workup? SideProduct->WorkupLoss No Sol_SideProduct Control pH (8-10) Slow Addition of Acylating Agent SideProduct->Sol_SideProduct Yes Sol_WorkupLoss Optimize Extraction pH Choose Appropriate Recrystallization Solvent WorkupLoss->Sol_WorkupLoss Yes End Improved Yield WorkupLoss->End No Sol_Incomplete->End Sol_SideProduct->End Sol_WorkupLoss->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

VII. References

  • Singh, T. et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry.

  • Chemchart. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide.

  • ACS Publications. (2014). N-Terminal Modification of Proteins with o-Aminophenols. Bioconjugate Chemistry.

  • PubChem. (n.d.). 2-bromo-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting information.

  • Grokipedia. (n.d.). Schotten–Baumann reaction.

  • ACG Publications. (2023). Records of Natural Products-SI.

  • Beilstein Journals. (n.d.). Supplementary Information.

  • Scientific Research Publishing. (2010). Selective acylation of aliphatic hydroxyl in the presence of.

  • Brainly.in. (2021). Difference Between O Acylation and N Acylation.

  • Taylor & Francis. (2013). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles.

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection.

  • Google Patents. (n.d.). DE69418768T2 - Process for the preparation of N-acylated aminophenols.

  • Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O.

  • International Journal of Pharmaceutical Sciences and Research. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Pediaa.Com. (2020). What is the Difference Between O Acylation and N Acylation.

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction.

  • Guidechem. (n.d.). 2-bromo-n-(4-methoxy-phenyl)-n-methyl-acetamide.

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • LookChem. (n.d.). N-Vanillylacetamide.

  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.

  • Elsevier. (2008). Acetylation of alcohols, phenols and amines using ammonium salt of 12-tungstophosphoric acid.

  • Sigma-Aldrich. (n.d.). 2-BROMO-N-(4-METHOXY-2-NITROPHENYL)ACETAMIDE AldrichCPR.

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.

  • XMB. (2013). Synthesis of Vanillyl Acetamide, a capsaicin derivative.

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Therapeutic aspects of biologically potent vanillin derivatives: A critical review.

  • ResearchGate. (n.d.). Selective N‐alkylation of NAH in the presence of the phenolic OH.

  • ChemicalBook. (n.d.). 2-Bromo-4'-methoxyacetophenone(2632-13-5) 1H NMR spectrum.

  • Wikipedia. (n.d.). Vanillylamine. Retrieved from [Link]

  • BLDpharm. (n.d.). 29182-87-4|2-Bromo-N-(4-methoxyphenyl)acetamide.

  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.

  • ResearchGate. (2025). Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride.

  • DR-NTU. (2024). Green Chemistry.

Sources

Technical Support Center: Recrystallization of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting an optimal recrystallization solvent. The following question-and-answer-based troubleshooting guide provides in-depth, experience-based insights to ensure the successful purification of this compound.

FAQ 1: What are the ideal characteristics of a recrystallization solvent for a compound like 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide?

Answer:

Selecting the right solvent is the most critical step in recrystallization. The "ideal" solvent leverages the difference in a compound's solubility at high and low temperatures to separate it from impurities.[1][2] For 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, a moderately polar molecule, the key characteristics of a suitable solvent are:

  • High Solubility at Elevated Temperatures: The solvent must completely dissolve your compound when hot, forming a saturated solution.[3][4]

  • Low Solubility at Room or Cold Temperatures: Upon cooling, the compound should become sparingly soluble or insoluble, allowing for the formation of pure crystals.[2][4][5] This temperature-dependent solubility differential is the fundamental principle of the technique.

  • Appropriate Boiling Point (B.P.): The solvent's boiling point should be lower than the melting point of your compound to prevent it from "oiling out" (melting before it dissolves).[4] Additionally, a solvent that is too volatile (B.P. < 50 °C) can be difficult to handle, as it may evaporate too quickly during filtration. A B.P. between 60-120 °C is often ideal.

  • Inertness: The solvent must be chemically unreactive with your compound.[3][4] Given the presence of a reactive bromoacetamide group, avoiding highly nucleophilic or basic solvents at high temperatures is prudent.

  • Impurity Solubility Profile: Ideally, impurities should either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor") or completely insoluble in the hot solvent (allowing for their removal via hot filtration).[1][4][6]

  • Volatility for Easy Removal: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[4][6]

FAQ 2: How do I efficiently screen for a suitable solvent system at the bench?

Answer:

A systematic, small-scale screening process is the most efficient way to identify the best solvent or solvent pair. This avoids wasting large amounts of your crude product.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide into several small test tubes.

  • Solvent Addition (Room Temp): To each test tube, add a potential solvent dropwise (start with ~0.5 mL).[1] Vigorously mix or sonicate. Observe the solubility at room temperature.

    • Observation A: If the compound dissolves completely, the solvent is too good. It is unsuitable for single-solvent recrystallization but could be "Solvent 1" in a solvent-pair system.

    • Observation B: If the compound is sparingly soluble or insoluble, it is a good candidate. Proceed to the next step.[7]

  • Heating: Gently heat the test tubes containing the insoluble compounds (Observation B) in a sand or water bath. Add the same solvent dropwise until the solid just dissolves.[5]

    • Observation C: If the compound dissolves fully upon heating, this is a promising solvent.

    • Observation D: If the compound remains insoluble even at the solvent's boiling point, it is a poor solvent.

  • Cooling & Crystallization: Remove the test tubes with dissolved compound (Observation C) from the heat and allow them to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.[8]

    • Observation E: Abundant crystal formation indicates an excellent single-solvent system.

    • Observation F: Scant or no crystal formation suggests that too much solvent was added or the solubility difference is not large enough.

Data Presentation: Common Solvents for Screening

The following table provides a starting point for solvent selection, ordered by increasing polarity. Based on the structure of your compound (containing polar hydroxyl, amide, and methoxy groups, and a non-polar aromatic ring), solvents of intermediate polarity like alcohols or ethyl acetate are excellent starting points.

SolventPolarity Index (P')[9]Boiling Point (°C)Notes
Hexane0.169Likely too non-polar. Good as an "anti-solvent" (Solvent 2).
Toluene2.4111May work. Good for compounds with aromatic rings.
Diethyl Ether2.835B.P. is too low for a good single solvent. High flammability.
Ethyl Acetate4.477Promising Candidate. Often good for moderately polar compounds.[10]
Acetone5.156Promising Candidate. Can be too effective at dissolving, but worth testing.[10]
Isopropanol3.982Excellent Candidate. Less polar than ethanol.
Ethanol5.278Excellent Candidate. The -OH group can hydrogen bond with the solute.[10]
Methanol5.165Promising Candidate. More polar than ethanol.[10]
Water10.2100Likely too polar to dissolve the compound alone, but excellent as an "anti-solvent" with ethanol or acetone.
Visualization: Solvent Selection Workflow

The decision-making process for solvent screening can be visualized as follows:

G cluster_0 Single Solvent Screening start Add ~20mg of crude solid to a test tube add_cold Add 0.5 mL solvent at room temp start->add_cold dissolves_cold Dissolves completely? add_cold->dissolves_cold heat Heat mixture to boiling dissolves_cold->heat No fail_too_soluble FAIL (Too Soluble) Consider for Solvent Pair (Solvent #1) dissolves_cold->fail_too_soluble Yes dissolves_hot Dissolves completely? heat->dissolves_hot cool Cool slowly to room temp, then place in ice bath dissolves_hot->cool Yes fail_insoluble FAIL (Insoluble) dissolves_hot->fail_insoluble No crystals Crystals form? cool->crystals success SUCCESS! Good single solvent crystals->success Yes fail_no_xtal FAIL (No Crystals) Consider for Solvent Pair crystals->fail_no_xtal No

Caption: Workflow for single-solvent screening.

FAQ 3: My compound won't dissolve in anything hot, or it dissolves in everything cold. What should I do?

Answer:

This is a classic scenario that calls for a two-solvent system , also known as a solvent pair or mixed-solvent recrystallization.[1][5] This technique is used when no single solvent has the ideal solubility properties.

The system consists of two miscible solvents:

  • Solvent #1 (The "Good" Solvent): A solvent in which your compound is highly soluble, even at room temperature.[5]

  • Solvent #2 (The "Poor" or "Anti-Solvent"): A solvent in which your compound is insoluble or poorly soluble, even when hot.[5]

Commonly used miscible pairs include Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexane, and Toluene/Hexane.[11]

Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of hot "good" solvent (Solvent #1) to create a saturated solution.[5]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (Solvent #2) dropwise until the solution becomes persistently cloudy (turbid).[12] This point of cloudiness is the saturation point of the mixed-solvent system.

  • Clarification: Add a few more drops of the hot "good" solvent (Solvent #1) until the solution just becomes clear again.[12]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly, as you would for a single-solvent recrystallization.

FAQ 4: My compound "oiled out" instead of crystallizing. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid.[8][13] This happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated with highly impure material.[8][14] The resulting oil often traps impurities, defeating the purpose of recrystallization.[13][15]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (if using a solvent pair, add more of the "good" solvent) to lower the saturation point.[8][14] Then, attempt to cool the solution again, but much more slowly.

  • Lower the Temperature: Try using a solvent with a lower boiling point.

  • Seed the Solution: If you have a small crystal of pure product, add it to the slightly cooled solution. This "seed crystal" can provide a nucleation site for crystal growth to begin.[8]

  • Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Very slow cooling can favor crystal formation over oiling.[8]

FAQ 5: I have crystals, but how do I know if my recrystallization was successful?

Answer:

Success is measured by two parameters: purity and yield.

  • Purity Assessment: The most common method for assessing purity is by measuring the melting point.

    • Before Recrystallization: An impure compound will typically have a melting point that is depressed (lower) and broad (melts over a wide range) .[4]

    • After Recrystallization: A pure compound should have a sharper and higher melting point that is close to the literature value.[4]

  • Yield Calculation: The percent yield is a measure of the efficiency of the process. It is calculated as:

    Yield (%) = (mass of pure, dry crystals / mass of crude starting material) x 100

    While a high yield is desirable, purity is the primary goal. It is common to sacrifice some yield for higher purity. Always wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without re-dissolving the product.[4]

References

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Comparison of the polarity of organic solvents. (2022, October 13). TLC-Chemical. [Link]

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Give five properties that a recrystallization solvent should possess. (2025, July 24). Filo. [Link]

  • An ideal recrystallization solvent. (2018, November 20). Reddit. [Link]

  • Characteristics of a Recrystallization Solvent. ChemEd X. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Polarity of Solvents. University of California, Davis. [Link]

  • Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Mixed-solvent recrystallisation. University of York. [Link]

  • Solvents and Polarity. University of Rochester. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Recrystallization Solvent Pair. (2013, July 12). YouTube. [Link]

  • Oiling Out in Crystallization. Mettler Toledo. [Link]

  • Solubility of N-(o-tolyl)acetamide. Solubility of Things. [Link]

  • 2-bromo-N-(4-methoxyphenyl)acetamide. PubChem. [Link]

  • Polarity Index. Honeywell. [Link]

  • Recrystallization. Swarthmore College. [Link]

Sources

Validation & Comparative

Definitive Structural Elucidation of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of vanilloid-receptor (TRPV1) modulators and analgesic intermediates, the precise structural characterization of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide is critical.[1][2] While solution-phase NMR is the industry standard for routine identity verification, it fails to capture the three-dimensional packing, conformational polymorphism, and intermolecular hydrogen bonding networks that define the compound's solid-state behavior.[1]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] It demonstrates that while NMR is faster for connectivity, SC-XRD is the indispensable "Gold Standard" for absolute structural confirmation, particularly for resolving the spatial orientation of the


-bromoacetamide moiety relative to the vanillyl core.[1]

Comparative Analysis: SC-XRD vs. NMR Spectroscopy[1][2]

The following table summarizes the capabilities of the primary structural elucidation methods for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide.

Table 1: Technical Capability Matrix
FeatureSolution NMR (

H,

C, NOESY)
Single Crystal XRD (SC-XRD) Verdict
Primary Output Atom connectivity, chemical environment.[1][2]Absolute 3D atomic coordinates (

).[1]
XRD for 3D structure.[1][2][3][4]
Stereochemistry Relative (inferred via coupling constants).[1]Absolute configuration (anomalous dispersion).[1]XRD is definitive.[1][2]
Conformation Time-averaged (dynamic in solution).Static (frozen in lowest energy state).[1]XRD reveals true packing.[1][2]
Intermolecular Forces Indirect inference (concentration dependence).[1]Direct visualization (H-bonds,

-stacking).
XRD is superior.[1][2][3]
Sample State Liquid/Solution (solvent effects apply).[1]Solid Crystal (native state).[1]Context dependent.
Throughput High (10–30 mins).[1]Low (Hours to Days).[1]NMR wins speed.
The "Ambiguity Gap" in NMR

For this specific acetamide derivative, NMR leaves two critical questions unanswered:

  • Amide Planarity: Does the amide nitrogen bond rotate out of the phenyl plane? NMR provides a time-averaged signal, masking the specific torsion angle (

    
    ) critical for receptor binding docking studies.[1]
    
  • Halogen Bonding: The

    
    -bromo substituent is capable of forming halogen bonds (
    
    
    
    ).[1][2] NMR cannot detect these non-covalent interactions, which govern the compound's melting point and solubility profile.[1]

Technical Deep Dive: The Crystallographic Advantage

Resolving the Vanillyl-Acetamide Torsion

In 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, the steric clash between the amide oxygen and the ortho ring hydrogens (or the methoxy group) often forces the molecule out of planarity.[1][2]

  • NMR Limitation: NOESY experiments might show proximity between the amide NH and the ring protons, but cannot quantify the angle.[1]

  • XRD Solution: Crystallography precisely measures the

    
     torsion angle.[1][2] Analogous structures (e.g., 2-bromo-N-(4-methoxyphenyl)acetamide) typically show a twist of 20–30°, which significantly impacts the molecule's ability to fit into the TRPV1 binding pocket.[1][2]
    
Mapping the Hydrogen Bond Network

The "Vanillyl" headgroup (4-hydroxy-3-methoxy) is a dual H-bond donor/acceptor.[1][2]

  • Mechanism: The phenolic -OH and the amide -NH act as donors, while the methoxy -O- and carbonyl =O act as acceptors.[1][2]

  • XRD Insight: SC-XRD reveals whether the molecules pack in Head-to-Tail chains (Phenol

    
     Carbonyl) or Centrosymmetric Dimers  (Amide 
    
    
    
    Amide).[1][2] This packing motif dictates the compound's dissolution rate—a critical parameter for drug formulation.[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures the generation of high-quality crystals suitable for determining the unit cell and space group.[1][2]

Phase 1: Synthesis & Purification[1][2][5]
  • Reaction: React 4-amino-2-methoxyphenol with bromoacetyl chloride in DCM at 0°C with triethylamine as a base.

  • Validation: Confirm purity >98% via HPLC before attempting crystallization. Impurities inhibit nucleation.[1][2]

Phase 2: Crystal Growth (Slow Evaporation)[1][2]
  • Solvent System: Ethanol/Water (80:20 v/v).[1]

  • Method:

    • Dissolve 50 mg of the compound in 4 mL of warm ethanol.

    • Add water dropwise until slight turbidity appears, then add 1 drop of ethanol to clear.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3 small holes, and store in a vibration-free dark area at 20°C.

  • Target: Colorless prisms or needles appearing within 48–72 hours.

Phase 3: Data Collection & Refinement[1][2]
  • Instrument: Single Crystal Diffractometer (Mo K

    
     or Cu K
    
    
    
    source).[1]
  • Temperature: Collect at 100 K (cryostream) to reduce thermal motion (ellipsoids).

  • Refinement Criteria (Success Metrics):

    • 
       (unweighted) < 0.05 (5%).[1]
      
    • Goodness of Fit (GoF) close to 1.0.[1]

    • Bond precision errors < 0.005 Å.[1][2]

Visualization of the Confirmation Workflow

The following diagram outlines the logical flow from synthesis to definitive structural confirmation, highlighting the decision points between NMR and XRD.

StructuralConfirmation Start Crude Product: 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide Purification Recrystallization (EtOH/H2O) Start->Purification PurityCheck Purity Check (HPLC/TLC) Purification->PurityCheck NMR 1H / 13C NMR (DMSO-d6) PurityCheck->NMR Routine ID CrystGrowth Crystal Growth (Slow Evaporation) PurityCheck->CrystGrowth For Absolute Struct. NMR_Result Result: Connectivity Confirmed Stereochemistry: Ambiguous NMR->NMR_Result Final_Struct FINAL CONFIRMATION: 1. Bond Lengths (C-Br) 2. Torsion Angles 3. H-Bond Network NMR_Result->Final_Struct Complementary Data XRD_Collect SC-XRD Data Collection (Mo Kα, 100K) CrystGrowth->XRD_Collect Single Crystal Found Refinement Structure Refinement (SHELXL) XRD_Collect->Refinement Refinement->Final_Struct

Figure 1: Decision workflow for structural confirmation. Green path indicates routine identity; Red path indicates definitive structural characterization.[1][2]

Expected Crystallographic Parameters

Based on analogous structures (e.g., N-(4-methoxyphenyl)acetamide and 2-bromo-N-phenylacetamide), the following parameters serve as the reference standard for validating your experimental data.

ParameterExpected ValueStructural Significance
Space Group

or

(Monoclinic)
Most common packing for planar aromatic amides.
C–Br Bond Length 1.92 – 1.95 ÅConfirms

hybridization at

-carbon.[1][2]
C=O Bond Length 1.22 – 1.24 ÅIndicates standard amide resonance.[1][2]
Amide Torsion 15° – 35°Deviation from planarity due to steric hindrance.[1][2]
H-Bond (N-H...O) 2.8 – 3.0 Å (Donor-Acceptor)Primary intermolecular stabilizing force.[1][2]

Critical Check: If your C-Br bond length refines to < 1.85 Å, suspect disorder or incorrect atom assignment (e.g., confusing Cl for Br if chlorinated solvents were used).[1]

Conclusion

While NMR spectroscopy is sufficient for monitoring the synthesis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, it cannot provide the absolute structural certainty required for high-stakes drug development or patent protection.[1][2] SC-XRD is the only method that definitively resolves the amide conformation and intermolecular packing forces.[1][2]

Recommendation: For initial screening, use


H NMR.[1] For the "Master Reference Standard" and intellectual property filings, SC-XRD is mandatory.[1]

References

  • Gowda, B. T., et al. (2009).[1] "2-Bromo-N-(4-bromophenyl)acetamide."[1][2][5] Acta Crystallographica Section E, 65(8), o1955.[1] [Link]

  • Uppu, R. M., et al. (2025).[1] "N-(4-Methoxyphenyl)acetamide."[1][2][6][7][8][9][10][11] ResearchGate / CCDC. [Link][1][6]

  • Hines, et al. (2022).[1][12] "Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide." IUCrData, 7, x220668.[1] [Link][1]

  • PubChem. (2025).[1][7] "2-bromo-N-(4-methoxyphenyl)acetamide | C9H10BrNO2."[1][2][7] National Library of Medicine. [Link][1]

  • Birkbeck University of London. "Comparison of NMR and X-ray crystallography." Principles of Protein Structure. [Link]

Sources

A Comparative Guide to the Synthesis of N-Aryl Bromoacetamides: From Classical Acylations to Greener Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

N-aryl bromoacetamides are a critical class of organic intermediates, widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their utility stems from the presence of a reactive C-Br bond, which serves as a versatile handle for introducing a variety of functional groups via nucleophilic substitution, and the amide moiety, which is a common feature in biologically active molecules. The efficient and selective synthesis of these compounds is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of various synthetic routes to N-aryl bromoacetamides, offering insights into the underlying mechanisms, practical experimental considerations, and the relative merits of each approach.

The Workhorse of Amide Synthesis: Classical N-Acylation with Bromoacetyl Halides

The most traditional and widely practiced method for the synthesis of N-aryl bromoacetamides is the direct N-acylation of anilines with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Key Considerations

The reaction proceeds via the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a halide ion to form the corresponding N-aryl bromoacetamide. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, which can otherwise protonate the starting aniline, rendering it non-nucleophilic.

The choice of solvent and base is crucial for the success of this reaction. Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. The base can be an organic amine, like triethylamine or pyridine, or an inorganic base, such as sodium bicarbonate or potassium carbonate.

Experimental Protocol: A Representative Procedure

The following is a generalized protocol for the synthesis of an N-aryl bromoacetamide via classical N-acylation.

dot

classical_acylation cluster_reactants Reactants cluster_process Process aniline Aniline dissolve Dissolve aniline and base in aprotic solvent (e.g., DCM) aniline->dissolve bromoacetyl_bromide Bromoacetyl Bromide add_bromide Add bromoacetyl bromide dropwise bromoacetyl_bromide->add_bromide base Base (e.g., Triethylamine) base->dissolve cool Cool to 0 °C dissolve->cool cool->add_bromide stir Stir at room temperature add_bromide->stir workup Aqueous workup stir->workup purify Purification (Recrystallization/Chromatography) workup->purify product N-Aryl Bromoacetamide purify->product

Caption: Workflow for Classical N-Acylation.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted aniline (1.0 eq.) and a suitable base (1.1-1.5 eq., e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add bromoacetyl bromide or chloride (1.1 eq.) dropwise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting aniline.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

A More Atom-Economical Approach: One-Pot Synthesis from Nitroarenes

A more elegant and atom-economical approach to N-aryl amides, which can be adapted for bromoacetamides, involves the one-pot reduction of a nitroarene followed by in-situ acylation.[1][2][3][4] This method avoids the handling of potentially hazardous anilines and streamlines the synthetic process. A particularly effective metal-free method utilizes trichlorosilane for the reduction of the nitro group.[1][2][3][4]

Reaction Mechanism and Advantages

This one-pot procedure involves two key steps:

  • Reduction of the Nitro Group: The nitroarene is reduced to the corresponding aniline derivative in situ. Trichlorosilane, in the presence of a tertiary amine, is an efficient and chemoselective reducing agent for this transformation.

  • In-situ Acylation: The newly formed aniline is then acylated directly in the same reaction vessel without isolation.

The primary advantages of this method are the avoidance of isolating the often toxic and volatile aniline intermediates and the reduction in the number of purification steps, leading to a more efficient overall process.

Experimental Protocol: One-Pot Nitroarene Reduction and Acylation

The following protocol outlines the general procedure for the one-pot synthesis of N-aryl amides from nitroarenes, which can be adapted for the synthesis of N-aryl bromoacetamides using bromoacetic anhydride or a related acylating agent.

dot

onepot_synthesis cluster_reactants Reactants cluster_process Process nitroarene Nitroarene reduction Reduction of nitro group with trichlorosilane and tertiary amine nitroarene->reduction trichlorosilane Trichlorosilane trichlorosilane->reduction tertiary_amine Tertiary Amine tertiary_amine->reduction acylating_agent Acylating Agent (e.g., Bromoacetic Anhydride) acylation In-situ acylation of the formed aniline acylating_agent->acylation reduction->acylation workup Aqueous workup acylation->workup purify Purification workup->purify product N-Aryl Bromoacetamide purify->product

Caption: Workflow for One-Pot Synthesis from Nitroarenes.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitroarene (1.0 eq.) and a tertiary amine (e.g., triethylamine, 3.0 eq.) in an anhydrous solvent such as acetonitrile.

  • Reduction: Cool the solution to 0 °C and add trichlorosilane (1.5-2.0 eq.) dropwise. After the addition, allow the reaction to stir at room temperature until the reduction is complete (monitored by TLC).

  • Acylation: Cool the reaction mixture again to 0 °C and add the acylating agent (e.g., bromoacetic anhydride, 1.2 eq.). Allow the reaction to proceed at room temperature until the acylation is complete.

  • Work-up and Purification: Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Greener Synthetic Avenues: Microwave-Assisted and Catalyst-Free Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for amide synthesis. These include microwave-assisted reactions and the use of heterogeneous catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions.[5][6][7][8] The application of microwave energy to the N-acylation of anilines can significantly accelerate the reaction, often allowing it to be completed in minutes rather than hours. This method is also amenable to solvent-free conditions, further enhancing its green credentials.

Heterogeneous Catalysis

The use of solid acid catalysts, such as clays, offers several advantages, including ease of handling, recyclability, and reduced environmental impact.[9] While much of the reported work focuses on acetylation with acetic acid or anhydride, the principle can be extended to bromoacetylation. These catalysts provide an acidic surface that can activate the acylating agent and facilitate the reaction.

Experimental Protocol: Microwave-Assisted N-Bromoacetylation (A Representative Procedure)

dot

microwave_synthesis cluster_reactants Reactants cluster_process Process aniline Aniline mix Mix reactants (neat or in a high-boiling solvent) aniline->mix bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->mix irradiate Irradiate in a microwave reactor mix->irradiate cool Cool to room temperature irradiate->cool purify Purification cool->purify product N-Aryl Bromoacetamide purify->product

Caption: Workflow for Microwave-Assisted Synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq.) and bromoacetyl bromide (1.1 eq.). The reaction can be run neat or with a minimal amount of a high-boiling polar solvent.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes).

  • Work-up and Purification: After cooling, the product can often be isolated by simple filtration if it precipitates, or by a standard aqueous workup followed by recrystallization or chromatography.

Comparative Analysis of Synthetic Routes

FeatureClassical N-AcylationOne-Pot from NitroarenesGreener Alternatives (Microwave/Catalyst)
Starting Materials Anilines, Bromoacetyl HalidesNitroarenes, Trichlorosilane, Acylating AgentAnilines, Bromoacetyl Halides/Anhydride
Generality & Scope Very broad, well-establishedGood, tolerates various functional groupsGood, but may require optimization for specific substrates
Reaction Time 1-4 hours2-6 hours5-20 minutes (Microwave)
Typical Yields Good to excellent (70-95%)Good to excellent (60-90%)[3]Often higher than conventional methods
Process Simplicity Straightforward, multi-step workupMore complex setup, but one-potSimple setup, often simpler workup
Safety Considerations Bromoacetyl halides are lachrymatory and corrosive. Anilines can be toxic.Trichlorosilane is corrosive and moisture-sensitive. Avoids handling anilines.Standard laboratory precautions. Microwave safety.
Green Chemistry Aspects Use of organic solvents, generation of halide waste.Atom economical, avoids isolation of toxic intermediates.Reduced energy consumption, potential for solvent-free reactions, catalyst recyclability.
Cost-Effectiveness Reagents are readily available and relatively inexpensive.Trichlorosilane is a cost-effective reducing agent.Initial investment in microwave reactor. Catalysts can be cost-effective if recyclable.

Product Characterization

The synthesized N-aryl bromoacetamides can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect a singlet for the -CH₂Br protons typically in the range of 3.8-4.2 ppm, aromatic protons in the 7-8 ppm region, and a broad singlet for the N-H proton. For 2-Bromo-N-phenylacetamide, the ¹H NMR spectrum is well-documented.[10]

    • ¹³C NMR: The carbonyl carbon signal appears around 165-170 ppm, and the -CH₂Br carbon signal is observed around 28-33 ppm.

  • Infrared (IR) Spectroscopy: Characteristic peaks include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), and C-Br stretch (in the fingerprint region).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Spectroscopic data for 2-Bromo-N-phenylacetamide and 4'-Bromoacetanilide are available in public databases.[11][12][13]

Safety Precautions

Bromoacetyl bromide is a highly corrosive and lachrymatory substance. It should be handled with extreme care in a well-ventilated fume hood.[14][15][16][17][18] Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves, is mandatory.[15] An emergency eyewash and shower should be readily accessible.[15] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14][16][17]

Conclusion

The synthesis of N-aryl bromoacetamides can be accomplished through several effective routes. The classical N-acylation of anilines remains a reliable and versatile method, suitable for a wide range of substrates. For applications where the handling of toxic anilines is a concern, the one-pot reduction of nitroarenes followed by in-situ acylation offers a safer and more streamlined alternative. Furthermore, the adoption of greener technologies, such as microwave-assisted synthesis and heterogeneous catalysis, provides rapid, efficient, and environmentally friendly options that are increasingly becoming the methods of choice in modern organic synthesis. The selection of the most appropriate synthetic route will depend on factors such as the scale of the reaction, the availability of starting materials, the desired level of purity, and the emphasis on process safety and environmental impact.

References

  • Loba Chemie. (n.d.).
  • New Jersey Department of Health. (n.d.). Hazard Summary: BROMOACETYL BROMIDE.
  • TCI Chemicals. (2025, January 20).
  • Span Chemie. (n.d.).
  • Biosynth. (2025, August 8).
  • Barberis, C., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 10(7), 3986-3990.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94818, 2-Bromo-N-phenylacetamide.
  • Barberis, C., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances.
  • Organic Syntheses. (n.d.). n-bromoacetamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7683, 4'-Bromoacetanilide.
  • Barberis, C., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides. SciSpace.
  • Gaba, M., & Dhingra, N. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Drug Delivery and Therapeutics, 10(3), 134-139.
  • Barberis, C., et al. (2020). A one pot protocol to convert nitro-arenes into N-aryl amides.
  • PrepChem. (n.d.). Synthesis of N,N-diallyl-α-bromoacetamide.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook.
  • Melo, A. D. S., et al. (2020). Antifungal activity of 2-bromo-N-phenylacetamide against Cryptococcus neoformans. Mycoses, 63(11), 1215-1223.
  • National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook.
  • Lote, S. B., et al. (2017). MICROWAVE ASSISTED SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(4- ARYLTHIAZOLE-2-YL-AMINO)-N-ARYL ACETAMIDE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 6(3), 757-762.
  • de Sousa, J. P., et al. (2021). 1 H NMR spectrum (400 MHz, DMSO-d 6 ) of compound 2-Bromo-N-phenylacetamide (A1Br).
  • Leonelli, C., & Veronesi, P. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(22), 7529.
  • ChemicalBook. (n.d.). N-BROMOACETAMIDE(79-15-2) 13C NMR spectrum.
  • BenchChem. (2025).
  • Scribd. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.).
  • Fantinati, A., et al. (2020). Preparation of N‐aryl‐2‐bromoacetamides.
  • Chemistry LibreTexts. (2021, August 16).
  • Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol.
  • Studylib. (n.d.). p-Bromoaniline Synthesis: A Lab Protocol.
  • Ceria, M., et al. (2008). Exploiting microwave-assisted neat procedures: Synthesis of N-aryl and N-alkylnitrones and their cycloaddition en route for isoxazolidines. Tetrahedron, 64(30-31), 7253-7260.
  • Kumar, A., & Gupta, G. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 32971-32991.
  • Maqunga, N. P., et al. (2025, November 17).
  • Academia.edu. (n.d.). (PDF)
  • Yang, Y. M., et al. (2021). Photoinduced Acetylation of Anilines under Aqueous and Catalyst-Free Conditions. The Journal of Organic Chemistry, 86(17), 12344-12353.

Sources

Comprehensive Guide to Validating Analytical Methods for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide (often an intermediate in the synthesis of Capsaicin analogs and vanilloid receptor ligands) presents a dual analytical challenge. Structurally, it contains a labile


-bromoacetamide moiety—a known Potential Genotoxic Impurity (PGI)  structural alert—and a phenolic hydroxyl group prone to oxidation.

This guide compares two distinct analytical approaches: RP-HPLC-UV for process control (purity/assay) and LC-MS/MS for trace-level genotoxic impurity monitoring.

Method Selection Matrix
FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS (ESI+)
Primary Application Purity Assay, Process Monitoring (>0.05%)Genotoxic Impurity Screening (<10 ppm)
Sensitivity (LOD) ~1–5 µg/mL~1–10 ng/mL
Selectivity Moderate (Relies on retention time)High (Mass-to-charge + Fragmentation)
Cost/Complexity Low / Routine QCHigh / Specialized
Critical Limitation Insufficient for PGI limits (TTC levels)Matrix effects, Instrument cost

Technical Deep Dive: Method Comparison & Validation

The Challenge of Stability

The


-bromo functionality is electrophilic. In protic solvents (especially methanol) or at elevated pH (>7.5), this compound can undergo solvolysis or cyclization.
  • Validation Insight: All standard solutions must be prepared in Acetonitrile (ACN) rather than Methanol to prevent methoxy-substitution artifacts during storage. Autosamplers must be kept at 4°C.

Method A: RP-HPLC-UV (Purity & Assay)

Objective: Quantify the main compound and major synthesis by-products (e.g., 4-hydroxy-3-methoxy-aniline).

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 280 nm (Phenolic absorption) or 210 nm (Amide/Carbonyl). Note: 280 nm offers better selectivity against non-aromatic solvents.

Performance Data (Representative):

Parameter Acceptance Criteria Typical Result

| Linearity (


)  | 

|

(Range: 50–150% target) | | Precision (RSD) |

|

(

) | | Accuracy (Recovery) |

|

|
Method B: LC-MS/MS (Trace PGI Analysis)

Objective: Detect the compound at ppm levels (Threshold of Toxicological Concern - TTC) in a drug substance matrix.

Protocol:

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Precursor:

      
       260.0 (
      
      
      
      Br) & 262.0 (
      
      
      Br).
    • Product (Quantifier):

      
       137.0 (Vanillyl cation, characteristic cleavage).
      
    • Product (Qualifier):

      
       94.0 (Phenol ring fragment).
      
  • Sample Prep: Direct dissolve in DMSO/ACN, dilute with water to avoid solvent mismatch.

Performance Data (Representative):

Parameter Acceptance Criteria Typical Result

| LOD | S/N


 | 

ng/mL | | LOQ | S/N

|

ng/mL | | Accuracy (at LOQ) |

|

|

Visualized Workflows

Analytical Decision Tree

This diagram illustrates the logical flow for selecting the appropriate validation path based on the stage of drug development and impurity levels.

AnalyticalDecisionTree Start Sample Analysis Request Purpose Define Purpose Start->Purpose IsPurity Purity / Assay? Purpose->IsPurity IsTrace Trace PGI (<100 ppm)? IsPurity->IsTrace No HPLC Method A: RP-HPLC-UV (Limit: ~0.05%) IsPurity->HPLC Yes IsTrace->HPLC No (General Impurity) LCMS Method B: LC-MS/MS (Limit: ~10 ppb) IsTrace->LCMS Yes ValidationA Validate: Specificity, Linearity, Precision (RSD <2%) HPLC->ValidationA ValidationB Validate: LOD/LOQ, Matrix Effect, Accuracy at Trace Levels LCMS->ValidationB

Caption: Decision tree guiding the selection between HPLC-UV and LC-MS/MS based on sensitivity requirements.

LC-MS/MS Experimental Workflow

Detailed steps for the trace analysis method, highlighting critical stability checkpoints.

LCMSWorkflow Sample Drug Substance (Solid) Weigh Weigh ~10 mg Sample->Weigh Dissolve Dissolve in ACN (Avoid MeOH - Stability!) Weigh->Dissolve Dilute Dilute to Mark with 0.1% Formic Acid Dissolve->Dilute Filter Filter (0.2 µm PTFE) Dilute->Filter Inject Inject 5 µL LC-MS/MS (MRM) Filter->Inject Data Quantify Transition 260 -> 137 Inject->Data

Caption: Step-by-step LC-MS/MS sample preparation workflow emphasizing solvent selection for stability.

Comprehensive Experimental Protocols

Protocol 1: Determination of LOD/LOQ (Sensitivity)

Context: Essential for validating the method for Genotoxic Impurities (GTIs).

  • Stock Preparation: Dissolve 10 mg of reference standard in 10 mL Acetonitrile (1 mg/mL).

  • Serial Dilution: Dilute stock with water/ACN (50:50) to produce concentrations of 1, 2, 5, 10, 20, and 50 ng/mL.

  • Injection: Inject each solution (

    
    ) into the LC-MS/MS system.
    
  • Calculation:

    • Calculate Signal-to-Noise (S/N) ratio using the root-mean-square (RMS) noise of a blank injection.

    • LOD Definition: Concentration where S/N

      
      .
      
    • LOQ Definition: Concentration where S/N

      
       with precision RSD 
      
      
      
      .
Protocol 2: Solution Stability Study

Context: Validating the claim that the bromo-group is labile.

  • Preparation: Prepare a 100 µg/mL solution in (A) Methanol and (B) Acetonitrile.

  • Storage: Store both vials at Room Temperature (25°C) and in an autosampler (4°C).

  • Monitoring: Inject at

    
     hours.
    
  • Acceptance: The peak area should not deviate by more than 2.0% from the initial value.

    • Expected Outcome: Methanol samples will likely show degradation (formation of methoxy-analog) after 4-8 hours. Acetonitrile samples should remain stable for >24 hours.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." EMA Scientific Guidelines, 2006. [Link]

  • U.S. Geological Survey (USGS). "Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry."[2] USGS Techniques and Methods, 2000. [Link]

Sources

Technical Comparison: Cross-Reactivity Profile of VBA-01 vs. Standard Vanilloids

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical profiling and cross-reactivity analysis of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide (referred to herein as VBA-01 , a Vanillyl-BromoAcetamide derivative).

This guide is structured for researchers utilizing electrophilic probes to map ligand binding sites in Transient Receptor Potential (TRP) channels or developing covalent drugs.

Executive Summary

2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide (VBA-01) is a specialized electrophilic probe designed to target cysteine residues within the vanilloid binding pocket of TRPV1 . Unlike the reversible agonist Capsaicin, VBA-01 utilizes an


-haloacetamide warhead to form an irreversible thioether bond with reactive thiols.

While the vanillyl (4-hydroxy-3-methoxyphenyl) moiety directs the molecule toward TRPV1, the intrinsic reactivity of the bromoacetamide group introduces significant cross-reactivity risks, particularly with TRPA1 and abundant cytosolic thiols (e.g., Glutathione, GAPDH). This guide contrasts VBA-01’s performance against non-covalent standards and outlines protocols to validate its proteome-wide selectivity.

Mechanism of Action & Chemical Logic

VBA-01 functions as an affinity-labeling reagent . Its mechanism relies on a two-step recognition and reaction process:

  • Non-Covalent Recognition: The vanillyl headgroup binds to the hydrophobic pocket of TRPV1 (interacting with Y511 and S512), mimicking capsaicin.

  • Covalent Capture: The electrophilic

    
    -carbon of the acetamide undergoes nucleophilic attack by a proximal cysteine thiolate (likely C157  or C391  in human TRPV1), displacing the bromide ion (
    
    
    
    reaction).
Signaling Pathway & Reaction Diagram

The following diagram illustrates the differential activation of TRPV1 (On-Target) and TRPA1 (Off-Target) by VBA-01 compared to Capsaicin.

VBA_Mechanism VBA VBA-01 (Electrophilic Probe) TRPV1_Binding TRPV1 Binding Pocket (Vanilloid Site) VBA->TRPV1_Binding Affinity Driven TRPA1_Cys TRPA1 (N-term Cysteines) VBA->TRPA1_Cys Reactivity Driven (Off-Target) CAP Capsaicin (Reversible Agonist) CAP->TRPV1_Binding High Affinity CAP->TRPA1_Cys No Interaction Covalent_Bond Irreversible Thioether Bond (Cys Modification) TRPV1_Binding->Covalent_Bond VBA-01 (Proximal Cys) Reversible_Bind Reversible H-Bonding (Y511/S512) TRPV1_Binding->Reversible_Bind Capsaicin Ca_Influx Ca2+ Influx (Channel Opening) TRPA1_Cys->Ca_Influx Electrophilic Activation Covalent_Bond->Ca_Influx Sustained Activation Desensitization Desensitization (Tachyphylaxis) Covalent_Bond->Desensitization Rapid Onset Reversible_Bind->Ca_Influx

Figure 1: Mechanistic divergence between VBA-01 and Capsaicin. Note the direct electrophilic activation of TRPA1 by VBA-01, a critical cross-reactivity pathway.

Comparative Performance Matrix

The table below objectively compares VBA-01 with Capsaicin (standard agonist) and Iodoacetamide (non-specific alkylator).

FeatureVBA-01 (Probe) Capsaicin (Standard) Iodoacetamide (Control)
Primary Target TRPV1 (Covalent)TRPV1 (Reversible)Cysteine Proteome (Non-specific)
Binding Mode Irreversible (Covalent)Reversible (Non-covalent)Irreversible (Covalent)
Selectivity Driver Vanillyl Affinity + ReactivityVanillyl AffinityReactivity Only (Steric size)
TRPA1 Cross-Reactivity High (Direct Cys modification)Low/NoneVery High
Washout Reversibility No (Persistent Signal)Yes (Signal decays)No
Cellular Toxicity Moderate (GSH depletion risk)Low (at <10 µM)High (General toxicity)
Use Case Binding Site Mapping / ABPPFunctional Assays / Pain ModelsCysteine Mapping / Blocking

Key Insight: VBA-01 is not a suitable replacement for Capsaicin in standard pharmacological assays due to its irreversibility and TRPA1 activity. It is strictly a chemical biology tool .

Experimental Protocols for Validation

To validate VBA-01 data, you must distinguish between "specific vanilloid binding" and "non-specific alkylation." Use these self-validating protocols.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

This protocol determines the proteome-wide selectivity of VBA-01.

  • Principle: If VBA-01 specifically binds a target, it will prevent subsequent labeling by a broad-spectrum probe (e.g., Iodoacetamide-Alkyne).

Workflow:

  • Lysate Preparation: Prepare proteomes from TRPV1-overexpressing HEK293T cells and Mock cells.

  • Competition (The Critical Step):

    • Aliquot lysate into two groups.

    • Group A (VBA): Treat with 10 µM VBA-01 for 30 min at 37°C.

    • Group B (Vehicle): Treat with DMSO.

  • Probe Labeling: Treat both groups with 1 µM Iodoacetamide-Alkyne (IA-alkyne) for 1 hour.

  • Click Chemistry: React lysates with Rhodamine-Azide (for gel) or Biotin-Azide (for MS) using CuAAC conditions (1 mM CuSO4, 1 mM TCEP, 100 µM TBTA).

  • Readout:

    • Gel: Run SDS-PAGE. Specific targets (TRPV1) will show loss of fluorescence in Group A compared to Group B. Non-specific targets will show equal fluorescence.

    • MS: Enrich biotinylated peptides and quantify via LC-MS/MS.

ABPP_Workflow Lysate Proteome Lysate (TRPV1+) Split Lysate->Split Treat_VBA Pre-incubate with VBA-01 (10 µM) Split->Treat_VBA Treat_DMSO Pre-incubate with DMSO (Vehicle) Split->Treat_DMSO Label_IA Label with Broad Probe (IA-Alkyne) Treat_VBA->Label_IA Treat_DMSO->Label_IA Click Click Chemistry (CuAAC + Biotin-Azide) Label_IA->Click Analysis LC-MS/MS Analysis (Quantify Labeling Ratio) Click->Analysis Result Target ID: High DMSO/VBA Ratio Analysis->Result

Figure 2: Competitive ABPP workflow. High ratios (DMSO signal > VBA signal) indicate specific target engagement.

Protocol B: Functional Specificity (Calcium Imaging)

To verify VBA-01 is acting via the vanilloid site and not just general membrane disruption.

  • Cell Lines: Use HEK293T cells transiently transfected with TRPV1 (Group 1) and TRPA1 (Group 2).

  • Dye Loading: Load cells with Fura-2 AM (2 µM) for 30 min.

  • Baseline: Record ratio (340/380 nm) for 60s.

  • Challenge: Apply 10 µM VBA-01 .

  • Specificity Check:

    • TRPV1 Cells: Should show rapid Ca2+ influx. Validation: Pre-treatment with Capsazepine (10 µM) should block this response.

    • TRPA1 Cells: Will likely show Ca2+ influx (cross-reactivity). Validation: Pre-treatment with A-967079 (TRPA1 antagonist) should block this, confirming the mechanism is specific to the TRPA1 electrophile sensor, not general toxicity.

Cross-Reactivity & Troubleshooting

The bromoacetamide warhead is inherently reactive. Expect the following off-targets:

Off-Target ClassMechanismMitigation Strategy
TRPA1 Covalent modification of N-term cysteines (e.g., C621).Use TRPA1-selective antagonists (A-967079) to isolate TRPV1 signal.
GAPDH Active site cysteine alkylation (glycolysis inhibition).Limit exposure time (<30 min). Use metabolic viability controls.
Tubulin Cysteine modification affecting polymerization.Avoid long-term (>24h) incubations; this is an acute probe.
Glutathione (GSH) Direct scavenging of the probe.Perform assays in thiol-free buffers (no DTT/GSH in extracellular media).

Critical Note on Stability: VBA-01 is hydrolytically stable in neutral buffer but reacts rapidly with free thiols. Do not dissolve VBA-01 in buffers containing DTT or Mercaptoethanol prior to the experiment, as this will quench the probe immediately.

References

  • Salazar, H., et al. (2008). "A single N-terminal cysteine in TRPV1 determines activation by pungent compounds from onion and garlic." Nature Neuroscience.

    • Context: Establishes the role of cysteine modification in TRPV1 activ
  • Macpherson, L.J., et al. (2007). "Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines." Nature.

    • Context: Defines the mechanism of TRPA1 cross-reactivity with haloacetamides.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature.

    • Context: Foundational ABPP methodology for profiling cysteine-reactive probes like VBA-01.
  • Chuang, H.H., et al. (2001). "Bradykinin and nerve growth factor release the capsaicin receptor from PtdIns(4,5)P2-mediated inhibition." Nature.

    • Context: Provides standard protocols for TRPV1 functional assessment and calcium imaging.

A Senior Application Scientist's Guide to Spectroscopic Comparison of Starting Materials and Final Product

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical synthesis and drug development, the unambiguous confirmation of a transformation from starting material to the desired final product is a cornerstone of success. This guide provides an in-depth, objective comparison of key spectroscopic techniques utilized for this critical validation step. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Imperative of Spectroscopic Validation

At its core, a chemical reaction is a story of molecular change. Spectroscopic techniques are our primary means of reading this story, providing detailed "before and after" snapshots of the molecular architecture. By comparing the spectroscopic signature of the starting materials with that of the final product, we can confirm the disappearance of reactant-specific signals and the emergence of product-specific ones. This not only verifies the success of the reaction but also provides crucial information about purity and the potential presence of unreacted starting materials or byproducts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

The "Why" Behind NMR Comparison

A comparison of the NMR spectra of the starting material and the final product allows for a direct assessment of changes in the molecular skeleton.[1][2] The disappearance of peaks corresponding to the starting material and the appearance of new, distinct peaks for the product provide strong evidence of a successful reaction.[1] For instance, in a cyclization reaction, one would expect to see changes in the chemical shifts and coupling patterns of the protons and carbons involved in the ring formation.[2]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve a small amount (typically 1-5 mg) of the starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial as it must dissolve the sample without reacting with it and should have minimal interfering signals.

    • Repeat the process for the final product, ensuring the same solvent and a similar concentration are used for accurate comparison.

    • For a more direct comparison, a "spiking" experiment can be performed by adding a small amount of the starting material to the NMR tube containing the product.[3] The appearance of a separate set of signals for the starting material confirms that the product is a distinct chemical entity.[3]

  • Instrument Setup & Data Acquisition:

    • Acquire the ¹H NMR spectrum for each sample. Standard acquisition parameters are often sufficient, but for kinetic studies or monitoring reactions in real-time, the number of scans should be minimized to get a reasonable signal-to-noise ratio for the peaks of interest.[4]

    • Ensure consistent instrument parameters (e.g., temperature, pulse sequence) for all spectra to allow for a valid comparison.

  • Data Processing and Interpretation:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the chemical shift scale, typically to the residual solvent peak or an internal standard like tetramethylsilane (TMS). IUPAC recommends referencing to the ¹H resonance of TMS in dilute solution.[5]

    • Integrate all peaks in the spectrum.[5]

    • Compare the spectra of the starting material and the final product, looking for the disappearance of characteristic reactant peaks and the appearance of new product peaks.[1][2] The integration values of the product peaks relative to any remaining starting material peaks can be used to estimate the reaction conversion.

Data Presentation: Hypothetical Esterification Reaction
CompoundKey ¹H NMR SignalChemical Shift (ppm)MultiplicityIntegration
Starting Material (Carboxylic Acid) -COOH proton~10-12singlet (broad)1H
Starting Material (Alcohol) -OH protonvariablesinglet (broad)1H
Final Product (Ester) -OCH₂- protons~4.2quartet2H

The complete disappearance of the broad -COOH and -OH signals and the appearance of the quartet at ~4.2 ppm would strongly indicate the formation of the ester.

Workflow for NMR Comparison

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis SM_prep Prepare Starting Material Sample Acquire_SM Acquire ¹H NMR of Starting Material SM_prep->Acquire_SM P_prep Prepare Final Product Sample Acquire_P Acquire ¹H NMR of Final Product P_prep->Acquire_P Process_Spectra Process and Calibrate Spectra Acquire_SM->Process_Spectra Acquire_P->Process_Spectra Compare_Spectra Compare Spectra: - Disappearance of SM peaks - Appearance of P peaks Process_Spectra->Compare_Spectra Conclusion Conclusion: Reaction Success/Failure Compare_Spectra->Conclusion

Caption: Workflow for comparing starting material and final product using NMR spectroscopy.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation by covalent bonds.[6][7]

The "Why" Behind IR Comparison

A chemical reaction almost invariably involves the transformation of one functional group into another. IR spectroscopy is exceptionally well-suited to track these changes.[8] For example, the reduction of a ketone to an alcohol will be clearly marked by the disappearance of the strong C=O stretching band and the appearance of a broad O-H stretching band.[6] The IR spectrum provides a unique "molecular fingerprint" in the 1200–600 cm⁻¹ region, which can also be used for identification by comparison with spectral libraries.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

ATR-FTIR is a common technique for solid and liquid samples due to its minimal sample preparation requirements.

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.[10]

    • Place a small amount of the starting material (solid or liquid) directly onto the ATR crystal to ensure good contact.

    • For solid samples, it is crucial that the sample is finely ground to reduce scattering losses and absorption band distortions.[11]

  • Data Acquisition:

    • Acquire the IR spectrum of the starting material.

    • Thoroughly clean the ATR crystal and repeat the process for the final product.

  • Data Interpretation:

    • Compare the two spectra. Key indicators of a successful reaction include:

      • The disappearance of characteristic absorption bands of the starting material's functional groups.[10]

      • The appearance of new bands corresponding to the functional groups of the final product.

    • Pay close attention to the functional group region (typically 4000-1500 cm⁻¹) for these key changes.

Data Presentation: Hypothetical Oxidation of an Alcohol to a Carboxylic Acid
CompoundKey IR Absorption BandWavenumber (cm⁻¹)Appearance
Starting Material (Alcohol) O-H stretch~3200-3600Broad
Final Product (Carboxylic Acid) O-H stretch~2500-3300Very Broad
Final Product (Carboxylic Acid) C=O stretch~1700-1725Strong, Sharp

The broadening and shift of the O-H band, coupled with the appearance of a strong C=O stretch, confirms the oxidation.

Logical Flow of IR Spectral Comparison

IR_Logic Start Starting Material Spectrum Acquired Compare Compare Spectra: Disappearance of Reactant Bands? Appearance of Product Bands? Start->Compare Product Final Product Spectrum Acquired Product->Compare Success Reaction Confirmed Compare->Success Yes Failure Reaction Incomplete or Failed Compare->Failure No

Caption: Logical process for confirming a chemical reaction via IR spectroscopy.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an invaluable tool for confirming the molecular weight of the final product and can provide information about its structure through fragmentation patterns.

The "Why" Behind MS Comparison

The most direct evidence of a chemical transformation is a change in molecular weight. By comparing the mass spectrum of the reaction mixture to that of the starting materials, one can confirm the formation of the product by identifying its corresponding molecular ion peak. Mass spectrometry is highly sensitive and selective, making it suitable for monitoring reactions in complex mixtures.[12]

Experimental Protocol: Direct Infusion ESI-MS

Electrospray ionization (ESI) is a soft ionization technique suitable for a wide range of organic molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the starting material in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with ESI.

    • Repeat for the final product. It is crucial to use a high-purity solvent to avoid the formation of adducts that can complicate the spectrum.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer at a constant flow rate.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated ([M+H]⁺), form other adducts (e.g., [M+Na]⁺), or be deprotonated ([M-H]⁻).

  • Data Interpretation:

    • Identify the molecular ion peak (or adduct peak) in the spectrum of the starting material.

    • Analyze the spectrum of the final product for a peak corresponding to its expected molecular weight.

    • The absence of the starting material's molecular ion peak and the clear presence of the product's molecular ion peak confirm the reaction's success.

Data Presentation: Hypothetical Amide Coupling
CompoundExpected Molecular Weight ( g/mol )Observed m/z ([M+H]⁺)
Starting Material (Carboxylic Acid) 150.15151.16
Starting Material (Amine) 100.12101.13
Final Product (Amide) 232.26233.27

The disappearance of signals at m/z 151.16 and 101.13 and the appearance of a strong signal at m/z 233.27 validates the formation of the amide.

UV-Visible (UV-Vis) Spectroscopy: A Quantitative Approach

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[13] It is particularly useful for quantitative analysis and for monitoring reactions involving chromophores (light-absorbing groups).

The "Why" Behind UV-Vis Comparison

If the starting material and final product have distinct UV-Vis absorption spectra, this technique can be used to monitor the progress of a reaction over time.[14][15] According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[15][16] This allows for the calculation of reaction rates and the determination of reaction completion when the absorbance at a specific wavelength reaches a stable value.[17]

Experimental Protocol: Reaction Monitoring
  • Initial Scans:

    • Obtain the UV-Vis absorption spectra of the pure starting material and the expected final product to identify their respective λ_max (wavelength of maximum absorbance).

  • Sample Preparation and Reaction Initiation:

    • Prepare the reaction mixture in a cuvette. Ensure the solvent used does not absorb significantly in the analytical wavelength range.

    • Initiate the reaction (e.g., by adding a reagent or changing the temperature).

  • Data Acquisition:

    • Immediately begin collecting spectra at regular time intervals.

    • Monitor the decrease in absorbance at the λ_max of the starting material or the increase in absorbance at the λ_max of the product.

  • Data Interpretation:

    • Plot absorbance versus time. The reaction is considered complete when the absorbance value plateaus.

    • This data can be used to determine reaction kinetics (e.g., reaction order and rate constant).[13][16]

Data Presentation: Hypothetical Isomerization Reaction
Time (min)Absorbance at λ_max of Starting MaterialAbsorbance at λ_max of Final Product
01.200.05
100.850.40
300.300.95
600.051.20
900.051.20

The stabilization of the absorbance values after 60 minutes indicates the reaction has reached completion.

UV-Vis Reaction Monitoring Workflow

UVVis_Workflow Start Identify λ_max for SM and Product Setup Prepare reaction mixture in cuvette and initiate Start->Setup Acquire Acquire spectra at regular time intervals Setup->Acquire Plot Plot Absorbance vs. Time Acquire->Plot Analyze Does absorbance reach a plateau? Plot->Analyze Complete Reaction Complete Analyze->Complete Yes Ongoing Reaction Ongoing Analyze->Ongoing No

Caption: Workflow for monitoring reaction completion using UV-Vis spectroscopy.

Conclusion

The choice of spectroscopic technique for comparing starting materials and final products depends on the specific nature of the reaction, the properties of the molecules involved, and the information required. NMR provides unparalleled structural detail, IR offers a rapid assessment of functional group transformations, MS confirms the molecular weight of the product with high sensitivity, and UV-Vis is ideal for quantitative monitoring of reactions involving chromophores. Often, a combination of these techniques provides the most comprehensive and irrefutable evidence of a successful chemical transformation, upholding the principles of scientific rigor in research and development.

References

  • ACD/Labs. (2026, February 12). Comparing Spectra of the Starting Material to the Unknown Product. ACD/Labs. [Link]

  • Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]

  • ASTM International. (2022). Standard Practice for Performance-Based Qualification of Spectroscopic Analyzer Systems (D8340-22). [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. [Link]

  • Chem Help ASAP. (2022, January 3). lab mystery - product or starting material. YouTube. [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. [Link]

  • IUPAC. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. [Link]

  • Magritek. (n.d.). Analytical NMR. [Link]

  • Metkon. (2025, October 7). Spectroscopic Sample Preparation: Techniques for Accurate Results. [Link]

  • Polymer Chemistry Characterization Lab, University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR). [Link]

  • ResearchGate. (2024, April 12). (PDF) Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. [Link]

  • Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Study.com. (n.d.). how can nmr be used to show that there is no starting material left in the products?[Link]

  • TutorChase. (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. [Link]

Sources

Optimizing Purification Strategies for Bromoacetamides: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox of the Warhead

Bromoacetamides are the workhorses of covalent drug discovery (e.g., Targeted Covalent Inhibitors, PROTACs). Their efficacy relies on a specific reactivity profile: the


-carbon must be electrophilic enough to alkylate a cysteine residue on a target protein, yet stable enough to survive physiological conditions.

This reactivity creates a purification paradox. The same electrophilicity that makes them potent drugs makes them liable to decompose during purification. Common degradation pathways include:

  • Hydrolysis: Conversion to the corresponding alcohol or acid, accelerated by aqueous bases.

  • Elimination: Loss of HBr to form acrylamides, often catalyzed by the Lewis acidic sites on standard silica gel.

  • Nucleophilic Attack: Reaction with nucleophilic solvents or buffers (e.g., Tris, primary amines).

This guide evaluates three purification methodologies, ranking them by their ability to preserve the integrity of the carbon-bromine (C-Br) bond while achieving pharmaceutical-grade purity.

Technique 1: Buffered Flash Column Chromatography (FCC)

Best For: Complex mixtures, oils, and acid-sensitive derivatives.

Standard silica gel (pH ~6.5–7.0) contains acidic silanol groups (


) that can act as Brønsted acids, protonating the amide carbonyl and facilitating the elimination of bromide. To prevent this, the stationary phase must be neutralized.
The "TEA-Buffered" Protocol

This method creates a basic micro-environment on the silica surface, neutralizing acidic sites without hydrolyzing the product.

Materials:

  • Silica Gel (40–63 µm, 60 Å)

  • Triethylamine (TEA)

  • Mobile Phase: Hexanes/Ethyl Acetate (or DCM/MeOH for polar compounds)

Step-by-Step Workflow:

  • Slurry Preparation: Suspend the silica gel in the starting mobile phase (e.g., 10% EtOAc/Hexanes) containing 1% v/v Triethylamine (TEA) .

  • Column Packing: Pour the slurry into the column. Flush with 2 column volumes (CV) of the TEA-doped solvent.

    • Why: This caps the active silanol sites.

  • Equilibration: Flush with 2 CV of the non-doped mobile phase to remove excess free TEA.

    • Critical Check: Excess TEA in the eluent can cause streaking or react with highly sensitive warheads.

  • Loading: Load the crude bromoacetamide (dissolved in minimum DCM) carefully onto the sand bed.

  • Elution: Run the gradient. Collect fractions immediately and keep them cool.

  • Evaporation: Rotovap at <35°C. Do not use a water bath >40°C to prevent thermal elimination.

Performance Data:

Parameter Standard Silica TEA-Buffered Silica
Recovery Yield 65–75% 85–92%
Purity 90% (Acrylamide impurities common) >98%

| Degradation | Visible (browning on column) | Minimal |

Technique 2: Differential Recrystallization

Best For: Scalable purification of solid intermediates (e.g., N-bromoacetamide); Removing trace colored impurities.

Recrystallization is the most "gentle" method thermally, provided the solvent system is non-nucleophilic. The classic error is using alcohols (MeOH/EtOH) at high temperatures, which can slowly solvolyze the bromide.

Protocol: The Chloroform/Hexane Displacement

This protocol utilizes the high solubility of bromoacetamides in halogenated solvents and their insolubility in alkanes.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in the minimum amount of warm Chloroform (

    
    ) or Dichloromethane (DCM) at 30–35°C.
    
    • Note: Ensure no water is present; dry over

      
       if necessary.
      
  • Filtration: Perform a hot filtration if insoluble salts are present.[1]

  • Precipitation: While stirring rapidly, add Hexane (or Heptane) dropwise until the solution turns slightly turbid.

  • Nucleation: Stop stirring. Add a "seed" crystal if available.[2] Place the vessel in a -20°C freezer for 2–4 hours.

  • Collection: Filter the white needles/crystals. Wash with cold Hexane.

  • Drying: Vacuum dry in a desiccator (do not heat).

Expert Insight: Unlike chromatography, this method removes "oily" oligomeric byproducts effectively, as they remain in the mother liquor.

Technique 3: Preparative HPLC (Reverse Phase)

Best For: Final compound polishing, separating close-eluting isomers.

The challenge with HPLC is the aqueous mobile phase. Bromoacetamides hydrolyze in water, a reaction that follows pseudo-first-order kinetics dependent on pH.

  • Avoid: Carbonate, Tris, or Phosphate buffers (pH > 7.5).

  • Use: Formic Acid (0.1%) or Ammonium Acetate (pH 4–5).

Protocol: The "Fast-Gradient" Method
  • Column: C18 (or Phenyl-Hexyl for aromatic compounds), 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Why ACN? Methanol is more nucleophilic than ACN and can cause metholysis of the bromide over long runs.

  • Gradient: Steep gradient (e.g., 5% to 95% B over 10 mins) to minimize residence time in the aqueous phase.

  • Post-Run: Lyophilize fractions immediately. Do not leave them in solution overnight.

Comparative Decision Matrix

The following diagram illustrates the logical flow for selecting the optimal purification method based on compound state and purity requirements.

PurificationStrategy Start Crude Bromoacetamide Mixture StateCheck Physical State? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Yes Oil Oil / Complex Mix StateCheck->Oil No Recryst Recrystallization (CHCl3 / Hexanes) Solid->Recryst Flash Buffered Flash Chrom. (SiO2 + 1% TEA) Oil->Flash PurityCheck Purity > 98% Required? Recryst->PurityCheck Flash->PurityCheck HPLC Prep HPLC (C18) (Water/ACN + Formic Acid) PurityCheck->HPLC Yes (Polishing) Final Final Product (Store at -20°C) PurityCheck->Final No (Sufficient) HPLC->Final

Caption: Decision tree for bromoacetamide purification. Green paths indicate scalable non-chromatographic methods; Yellow/Red paths indicate chromatographic intervention.

Summary of Efficacy

FeatureRecrystallizationBuffered Flash (TEA)Prep HPLC
Purity Potential High (>99%)Good (95–98%)Very High (>99.5%)
Yield Moderate (50–70%)High (85–92%)Variable (Loss due to hydrolysis)
Scalability Excellent (kg scale)Moderate (g scale)Low (mg scale)
Thermal Stress LowLow (if evaporated cool)Low
Acid Exposure NoneLow (Neutralized)Moderate (Mobile Phase)

Recommendation: For early-stage synthesis, prioritize Buffered Flash Chromatography using TEA-treated silica. It offers the best balance of yield and throughput. For final pharmaceutical candidates where >99.5% purity is mandated, use Recrystallization first, followed by a rapid Prep HPLC polish only if necessary.

References

  • Organic Syntheses. "N-Bromoacetamide: Preparation and Purification." Org.[2][3] Synth.1951 , 31, 17. [Link]

  • University of Rochester. "Tips for Flash Column Chromatography: Deactivating Silica." Department of Chemistry Guides. [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Blog, 2025. [Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Blog, 2023. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Protocol

Immediate Hazard Classification: Potent Electrophilic Alkylator / Corrosive Solid

This guide defines the operational safety standards for 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide . As a Senior Application Scientist, I must clarify that this compound is not merely a "chemical reagent"; it is a covalent modifier . It combines a vanilloid scaffold (implying biological activity at TRP channels) with an


-bromoacetamide "warhead."

The Critical Risk: The bromine atom is a highly reactive leaving group.[1] Upon contact with biological tissue, this molecule will irreversibly alkylate nucleophilic residues (cysteine thiols, histidine imidazoles) in your proteins and DNA. Treat every grain of solid and every micro-liter of solution as a permanent biological hazard.

Part 1: Risk Assessment & Chemical Identity

Chemical Nature:

  • Functional Class:

    
    -Haloacetamide / Anilide Derivative.
    
  • Mechanism of Toxicity:

    
     Alkylation of cellular nucleophiles.
    
  • Physical State: Typically a white to off-white crystalline solid.

  • Solubility: Soluble in DMSO, DMF, DCM; sparingly soluble in water (hydrolyzes slowly).

Hazard Codes (Extrapolated from SAR & Analogous Anilides):

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction (High potency sensitizer).

  • H301: Toxic if swallowed.

  • H341: Suspected of causing genetic defects (due to alkylation potential).

Part 2: The PPE Matrix (Personal Protective Equipment)

Standard "lab safety" is insufficient. You must employ a Barrier-Redundancy System .

Protection ZonePrimary Barrier Secondary / Redundant Barrier Scientific Rationale
Hand Protection Nitrile Gloves (Double Gloved) (Outer: 8 mil, Inner: 4 mil)Change Frequency: Every 30 mins or immediately upon splash.

-Bromoacetamides can permeate thin nitrile. Double gloving creates a sacrificial layer and a visual breach indicator.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 Impact + Splash)Face Shield (8-inch)Required if handling >100 mg or liquids.Goggles seal the eyes from vapors/dust. The shield protects the neck and face from projectile hydrolysis (if moisture enters a stock bottle).
Respiratory Fume Hood (Certified) Sash height <14 inches.N95/P100 Respirator Only if weighing outside a hood (Not Recommended).Inhalation of dust leads to immediate alkylation of lung surfactants and mucous membranes.
Body Lab Coat (Tyvek/Poly-coated) Buttoned to neck.Chemical Apron If working with liquid stocks >10 mL.Cotton coats absorb and hold the alkylator against the skin. Impervious materials (Tyvek) shed the contaminant.
Part 3: Operational Handling Protocol

This protocol uses a "Zero-Contact" philosophy.

Phase 1: Weighing & Solubilization
  • The "Coffin" Technique: Never weigh the bulk bottle directly on an open balance.

    • Place a tared vial inside a secondary container (the "coffin") within the fume hood.

    • Transfer the solid into the vial inside the hood.

    • Cap the vial tightly before moving it to the balance.

    • Weigh the sealed assembly. Return to the hood to adjust mass.

  • Solvent Choice: Dissolve in DMSO or Anhydrous DMF . Avoid alcohols initially, as they can slowly react with the bromide over time.

Phase 2: Reaction Setup
  • Temperature Control: These reactions are often exothermic. Always cool the receiving vessel to 0°C before adding this reagent.

  • Addition Mode: Add the solution of 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide dropwise to your reaction mixture. This prevents a "runaway" alkylation event and controls heat.

Phase 3: Decontamination (The "Quench")
  • Self-Validating Step: You cannot "wash away" this chemical with water alone; you must chemically destroy the warhead.

  • The Quench Solution: Prepare a 10% Sodium Thiosulfate (

    
    )  solution.
    
    • Mechanism:[2][3][4][5][6] Thiosulfate is a soft nucleophile that rapidly displaces the bromine (

      
       reaction), converting the toxic alkylator into a harmless, water-soluble Bunte salt.
      
    • Protocol: Rinse all spatulas, empty vials, and weigh boats with this solution before removing them from the hood.

Part 4: Emergency Procedures

Scenario A: Skin Exposure (The "15-Minute Rule")

  • Immediate Action: Do not wipe. Wiping drives the alkylator deeper into the dermis.

  • Flush: Place affected area under water for 15 minutes minimum .[7][8]

  • Neutralize (Secondary): After flushing, wash gently with soft soap. Do not use ethanol; it enhances skin permeability.

Scenario B: Spills (Solid or Liquid)

  • Small Spill (<500 mg):

    • Cover with a "Chem-Sorb" pad or paper towels.

    • Flood the pad with 10% Sodium Thiosulfate . Allow to sit for 10 minutes (chemical kill time).

    • Double-bag the waste as hazardous.

  • Large Spill (>500 mg): Evacuate the area. Contact EHS. Do not attempt cleanup without SCBA if dust is airborne.

Part 5: Waste Disposal & Logistics

Segregation is Non-Negotiable.

  • Stream: Halogenated Organic Waste .

  • Labeling: Must explicitly state "Contains High-Potency Alkylating Agent."

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases (exothermic polymerization risk).

Part 6: Visualizations
Figure 1: Safe Handling Workflow

This diagram illustrates the "Zero-Contact" logic required for moving the compound from storage to reaction.

SafeHandling Storage Storage (-20°C, Desiccated) Hood Fume Hood (Primary Barrier) Storage->Hood Transfer Sealed Weighing Weighing (Sealed Vessel Only) Hood->Weighing Aliquot to Vial Reaction Reaction Setup (0°C, Dropwise) Hood->Reaction Solubilize & Add Weighing->Hood Return Sealed Quench Decontamination (10% Na2S2O3) Reaction->Quench Treat Tools/Spills Waste Halogenated Waste Quench->Waste Dispose

Caption: The unidirectional flow of material ensures that the active alkylator never leaves the engineering controls (Fume Hood) until it is chemically deactivated.

Figure 2: Spill Response Decision Tree

Logic flow for immediate decision making during an accidental release.

SpillResponse Start Spill Detected Type Liquid or Solid? Start->Type SolidAction Cover with Wet Pad (Thiosulfate) Type->SolidAction Solid Dust LiquidAction Absorb with Poly-Pad Type->LiquidAction Solution Deactivate Apply 10% Na2S2O3 (Wait 10 mins) SolidAction->Deactivate LiquidAction->Deactivate Cleanup Double Bag & Label 'Toxic' Deactivate->Cleanup

Caption: Rapid triage protocol prioritizing containment and chemical deactivation over physical removal.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2-Bromoacetamide (Active Warhead Analog). Retrieved from [Link]

  • University of California, Berkeley (EHS). Standard Operating Procedure: Acutely Toxic Chemicals & Alkylating Agents. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide
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2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.